Product packaging for H-Leu-Asn-OH(Cat. No.:CAS No. 14608-81-2)

H-Leu-Asn-OH

Cat. No.: B083607
CAS No.: 14608-81-2
M. Wt: 245.28 g/mol
InChI Key: MLTRLIITQPXHBJ-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leu-Asn is a dipeptide composed of L-leucine and L-asparagine joined by a peptide linkage. It has a role as a metabolite. It derives from a L-leucine and a L-asparagine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O4 B083607 H-Leu-Asn-OH CAS No. 14608-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-5(2)3-6(11)9(15)13-7(10(16)17)4-8(12)14/h5-7H,3-4,11H2,1-2H3,(H2,12,14)(H,13,15)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTRLIITQPXHBJ-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to H-Leu-Asn-OH (Leucyl-Asparagine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological context of the dipeptide H-Leu-Asn-OH, also known as Leucyl-Asparagine. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and related scientific fields.

Chemical Structure and Properties

This compound is a dipeptide composed of the amino acids L-leucine and L-asparagine, linked by a peptide bond.

Chemical Structure:

Molecular Formula: C₁₀H₁₉N₃O₄[1]

Quantitative Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are computationally predicted, others are derived from the properties of its constituent amino acids.

PropertyValueSource
Molecular Weight 245.28 g/mol [1]
IUPAC Name (2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoic acid[1]
Mass Spectrum (m/z) [M+H]⁺: 246.1448326[M-H]⁻: 244.1302796[1]
pKa (Leucine) pKa₁ (α-carboxyl): 2.36pKa₂ (α-amino): 9.60[2][3]
pKa (Asparagine) pKa₁ (α-carboxyl): 2.02pKa₂ (α-amino): 8.80[2][3]
Melting Point Not experimentally determined for the dipeptide.
Solubility Expected to be soluble in water due to polar functional groups.

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for synthesizing peptides like this compound. The following is a generalized protocol based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Asn(Trt)-OH (Trityl-protected Asparagine)

  • Fmoc-Leu-OH

  • Rink Amide resin (or other suitable solid support)

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

  • Washing solvents: DMF, DCM

Experimental Workflow Diagram:

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection of Resin Resin->Deprotection1 Coupling1 Coupling of Fmoc-Asn(Trt)-OH Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Coupling of Fmoc-Leu-OH Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Cleavage Cleavage and Deprotection Wash2->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Characterization (MS, NMR) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Detailed Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • First Amino Acid Coupling (Asparagine):

    • Deprotect the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Dissolve Fmoc-Asn(Trt)-OH, a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF.

    • Add the solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (Leucine):

    • Deprotect the Fmoc group from the attached asparagine by treating with 20% piperidine in DMF as described above.

    • Wash the resin thoroughly.

    • Dissolve Fmoc-Leu-OH, a coupling agent, and a base in DMF.

    • Add the solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the final Fmoc group from leucine using 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the Trityl protecting group from asparagine.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether multiple times.

  • Drying: Dry the crude peptide under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude this compound is purified using reverse-phase HPLC (RP-HPLC).

Instrumentation and Reagents:

  • Preparative or semi-preparative HPLC system with a C18 column.

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

  • UV detector (monitoring at ~214 nm).

Experimental Workflow Diagram:

HPLC_Workflow SamplePrep Crude Peptide Dissolution Injection Injection onto HPLC Column SamplePrep->Injection Gradient Gradient Elution (Water/Acetonitrile with TFA) Injection->Gradient Detection UV Detection Gradient->Detection Fraction Fraction Collection Detection->Fraction Analysis Purity Analysis of Fractions Fraction->Analysis Lyophilization Lyophilization of Pure Fractions Analysis->Lyophilization

Caption: HPLC Purification Workflow for this compound.

Detailed Protocol:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%).

  • Injection and Elution: Inject the dissolved sample onto the column. Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).

  • Fraction Collection: Collect fractions corresponding to the major peak detected by the UV detector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and, if necessary, NMR spectroscopy.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the dipeptide. The expected masses are [M+H]⁺ ≈ 246.14 and [M-H]⁻ ≈ 244.13.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons.

Signaling Pathways and Biological Relevance

While specific signaling pathways directly initiated by the dipeptide this compound have not been extensively characterized, the biological activities of its constituent amino acids, particularly leucine, are well-documented.

Leucine and the mTOR Signaling Pathway:

Leucine is known to be a potent activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

Signaling Pathway Diagram:

mTOR_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 Phosphorylates (inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E eIF4E eIF4E_BP1->eIF4E Inhibits eIF4E->Protein_Synthesis Promotes

References

L-Leucyl-L-asparagine: A Technical Whitepaper on its Putative Biological Function in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological function of the dipeptide L-Leucyl-L-asparagine is limited in publicly available scientific literature. This document, therefore, presents a putative functional profile based on established principles of dipeptide transport and the well-documented roles of its constituent amino acids, L-leucine and L-asparagine. The quantitative data and experimental protocols provided are illustrative and intended to serve as a framework for future research.

Introduction

Dipeptides, once considered mere intermediates in protein digestion, are now recognized as biologically active molecules with distinct transport mechanisms and cellular fates. Their enhanced stability and unique uptake pathways make them attractive candidates for drug delivery and therapeutic interventions.[1][2] This whitepaper explores the potential biological functions of the dipeptide L-Leucyl-L-asparagine, a molecule combining the essential branched-chain amino acid L-leucine and the non-essential amino acid L-asparagine.

We will first discuss the probable cellular uptake and intracellular metabolism of L-Leucyl-L-asparagine. Subsequently, we will delve into the anticipated downstream signaling and metabolic consequences of its hydrolysis into L-leucine and L-asparagine, drawing on the extensive research available for these individual amino acids.

Cellular Uptake and Intracellular Fate

The primary route for dipeptide entry into mammalian cells is through proton-coupled oligopeptide transporters (POTs), such as PepT1 and PepT2.[3][4] These transporters move di- and tripeptides across the cell membrane.[3] It is highly probable that L-Leucyl-L-asparagine is a substrate for these transporters.

Upon entering the cytosol, dipeptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids.[5][6] Therefore, the primary biological effects of L-Leucyl-L-asparagine are likely mediated by the release of L-leucine and L-asparagine.

Hypothetical Experimental Workflow for Characterizing L-Leucyl-L-asparagine Uptake:

cluster_0 Cell Culture & Treatment cluster_1 Uptake Measurement cluster_2 Data Analysis A Culture mammalian cell line (e.g., Caco-2, HEK293) B Incubate cells with varying concentrations of L-Leucyl-L-asparagine A->B C Lyse cells at different time points B->C Time course D Quantify intracellular L-Leucyl-L-asparagine and its constituent amino acids via LC-MS/MS C->D E Determine uptake kinetics (Km and Vmax) D->E F Assess hydrolysis rate E->F

Caption: Workflow for quantifying cellular uptake and hydrolysis of L-Leucyl-L-asparagine.

Putative Biological Functions and Signaling Pathways

The biological activity of L-Leucyl-L-asparagine is expected to be a composite of the functions of L-leucine and L-asparagine.

Role of the L-leucine Moiety: Activation of mTORC1 Signaling

L-leucine is a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and protein synthesis.[7][8][9]

Proposed Signaling Pathway:

Leu_Asn L-Leucyl-L-asparagine Peptidase Cytosolic Peptidases Leu_Asn->Peptidase Hydrolysis Leu L-leucine Peptidase->Leu Asn L-asparagine Peptidase->Asn mTORC1 mTORC1 Leu->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Relieves inhibition of Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Proposed mTORC1 activation by L-Leucyl-L-asparagine-derived L-leucine.

Role of the L-asparagine Moiety: Metabolic Support and Anaplerosis

L-asparagine is a non-essential amino acid that plays a crucial role in protein synthesis, nitrogen transport, and the synthesis of other amino acids.[10][][12] It is particularly important for the proliferation of certain cancer cells.[13]

Illustrative Metabolic Contributions:

  • Protein Synthesis: Serves as a building block for nascent polypeptide chains.[]

  • Nitrogen Metabolism: Acts as a nitrogen donor in various biosynthetic pathways.[10]

  • Anaplerosis: Can be converted to aspartate, which can then enter the TCA cycle.

Quantitative Data Summary

The following tables present hypothetical quantitative data to illustrate the potential cellular effects of L-Leucyl-L-asparagine. These values are not based on direct experimental measurements and should be considered as a guide for experimental design.

Table 1: Hypothetical Uptake Kinetics of L-Leucyl-L-asparagine in a Model Cell Line (e.g., Caco-2)

ParameterPutative ValueMethod of Determination
Michaelis-Menten Constant (Km)0.5 - 2.0 mMConcentration-dependent uptake assay with LC-MS/MS quantification
Maximum Velocity (Vmax)50 - 200 pmol/min/mg proteinConcentration-dependent uptake assay with LC-MS/MS quantification
Intracellular Half-life5 - 15 minutesPulse-chase experiment with radiolabeled L-Leucyl-L-asparagine

Table 2: Illustrative Effects on mTORC1 Signaling Components

Treatment (1 hour)p-S6K1 (Thr389) Fold Changep-4E-BP1 (Thr37/46) Fold Change
Control1.01.0
L-leucine (1 mM)3.5 ± 0.40.4 ± 0.1
L-Leucyl-L-asparagine (1 mM)3.2 ± 0.50.5 ± 0.1

Detailed Experimental Protocols

Protocol for Assessing mTORC1 Activation by Western Blotting
  • Cell Culture and Treatment:

    • Seed HEK293 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4 hours in DMEM without amino acids.

    • Treat cells with control media, 1 mM L-leucine, or 1 mM L-Leucyl-L-asparagine for 1 hour.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software.

Conclusion and Future Directions

While direct evidence is lacking, the dipeptide L-Leucyl-L-asparagine is likely transported into cells and hydrolyzed to release L-leucine and L-asparagine. Consequently, its biological effects are predicted to encompass the activation of mTORC1 signaling via L-leucine and the provision of metabolic substrates through L-asparagine. This dual functionality could be of interest in various research areas, including cancer metabolism, nutrient sensing, and the development of novel drug delivery systems.

Future research should focus on empirically validating the cellular uptake, intracellular fate, and the precise signaling and metabolic consequences of L-Leucyl-L-asparagine administration. Such studies will be crucial to fully elucidate the biological role of this and other dipeptides in cellular physiology.

References

The Dipeptide H-Leu-Asn-OH: A Technical Guide to its Synthesis and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The dipeptide H-Leu-Asn-OH, composed of L-leucine and L-asparagine, represents a class of small biomolecules with significant potential in biochemical research and therapeutic development. While not a singular "discovery" in the traditional sense, its importance has emerged from broader investigations into the biological activities of short-chain peptides. This technical guide provides an in-depth overview of the synthesis, purification, and characterization of this compound. Detailed experimental protocols for both solution-phase and solid-phase peptide synthesis are presented, alongside methods for purification and characterization. Furthermore, this document explores the known biological activities of this compound, with a particular focus on its role as an inhibitor of platelet aggregation. The underlying signaling pathways of platelet activation are detailed, and the potential mechanism of action for this compound is discussed. This guide is intended to serve as a comprehensive resource for researchers interested in the synthesis and application of this and similar dipeptides.

Introduction

Short-chain peptides are increasingly recognized for their diverse biological roles, acting as signaling molecules, enzyme modulators, and therapeutic agents.[1] The dipeptide this compound, while simple in structure, is of interest due to the biological relevance of its constituent amino acids. L-leucine is a branched-chain amino acid crucial for protein synthesis and metabolic functions, while L-asparagine, first isolated from asparagus juice in 1806, plays a key role in the biosynthesis of glycoproteins and the removal of toxic ammonia from the body.[2]

The synthesis of dipeptides like this compound is a fundamental process in peptide chemistry, allowing for the systematic investigation of structure-activity relationships. The inhibitory effect of a series of Leu-(Asp, Asn, Glu, Gln) dipeptides on human platelet aggregation highlights the potential of these small molecules in cardiovascular research. This guide provides the necessary technical details for the chemical synthesis and biological evaluation of this compound.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods: solution-phase synthesis and solid-phase peptide synthesis (SPPS). Both methods rely on the formation of a peptide bond between the carboxyl group of leucine and the amino group of asparagine, requiring the use of protecting groups to prevent unwanted side reactions.

Protecting Groups and Reagents

The selection of appropriate protecting groups is crucial for a successful peptide synthesis. For this compound synthesis, the following are commonly employed:

  • N-terminal protection: The amino group of leucine is typically protected with either a tert-butyloxycarbonyl (Boc) group or a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Boc group is acid-labile, while the Fmoc group is base-labile.[3]

  • C-terminal protection: The carboxyl group of asparagine can be protected as a methyl or benzyl ester in solution-phase synthesis.[3] In SPPS, the C-terminal amino acid is anchored to a solid support resin.

  • Side-chain protection: The side-chain amide of asparagine can be prone to dehydration to a nitrile during activation. To prevent this, a trityl (Trt) protecting group is often used for the asparagine side chain.

Table 1: Key Reagents and Their Functions in this compound Synthesis

Reagent/ComponentAbbreviationFunction
Fmoc-L-LeucineFmoc-Leu-OHN-terminally protected leucine
Fmoc-L-Asparagine(Trityl)Fmoc-Asn(Trt)-OHN-terminally and side-chain protected asparagine
DicyclohexylcarbodiimideDCCCoupling agent; facilitates peptide bond formation
1-HydroxybenzotriazoleHOBtCoupling additive; suppresses racemization and improves coupling efficiency
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUCoupling agent
N,N-DiisopropylethylamineDIPEABase; used in coupling reactions and for Fmoc deprotection
Piperidine-Base; used for the removal of the Fmoc protecting group
Trifluoroacetic acidTFAAcid; used for the cleavage of the peptide from the resin and removal of acid-labile protecting groups (Boc, Trt)
Rink Amide Resin-Solid support for SPPS, yielding a C-terminal amide upon cleavage. For a C-terminal acid, a Wang or Trityl resin would be used.
DichloromethaneDCMSolvent
N,N-DimethylformamideDMFSolvent
Experimental Protocol: Solution-Phase Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogeneous solvent system.

Logical Workflow for Solution-Phase Synthesis of this compound

G cluster_0 Step 1: Protection of Amino Acids cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Deprotection cluster_3 Step 4: Purification A H-Leu-OH E Fmoc-Leu-OH A->E Protection B Fmoc-Cl B->E C H-Asn-OH F Fmoc-Asn(Trt)-OH C->F Side-chain & N-terminal Protection D Trityl-Cl D->F G Fmoc-Leu-OH E->G J Fmoc-Leu-Asn(Trt)-OMe G->J Coupling H Fmoc-Asn(Trt)-OMe H->J I DCC/HOBt I->J K Fmoc-Leu-Asn(Trt)-OMe J->K M This compound K->M Removal of Fmoc, Trt, and OMe groups L 1. Piperidine 2. TFA L->M N Crude this compound M->N P Pure this compound N->P Purification O RP-HPLC O->P

Caption: Workflow for the solution-phase synthesis of this compound.

Detailed Methodology:

  • Protection of Leucine:

    • Dissolve L-leucine (1 eq) in a suitable solvent such as a mixture of dioxane and water.

    • Add a base, for example, sodium bicarbonate (2 eq).

    • Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq) in dioxane.

    • Stir the reaction mixture at room temperature for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, acidify the mixture and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer and evaporate the solvent to obtain Fmoc-Leu-OH.

  • Protection of Asparagine:

    • Protect the side-chain of L-asparagine with a trityl group by reacting it with trityl chloride in the presence of a base.

    • Subsequently, protect the N-terminus with an Fmoc group as described for leucine.

    • The carboxyl group is protected as a methyl ester by reaction with methanol in the presence of an acid catalyst (e.g., thionyl chloride). This yields Fmoc-Asn(Trt)-OMe.

  • Coupling Reaction:

    • Dissolve Fmoc-Leu-OH (1 eq) and Fmoc-Asn(Trt)-OMe (1 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).

    • Add 1-hydroxybenzotriazole (HOBt) (1.1 eq).

    • Cool the mixture in an ice bath and add dicyclohexylcarbodiimide (DCC) (1.1 eq).

    • Stir the reaction overnight, allowing it to slowly warm to room temperature.

    • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

    • Filter off the DCU and wash the filtrate with dilute acid and base to remove unreacted starting materials.

    • Dry the organic layer and evaporate the solvent to yield the protected dipeptide, Fmoc-Leu-Asn(Trt)-OMe.

  • Deprotection:

    • To remove the Fmoc group, dissolve the protected dipeptide in DMF and treat with 20% piperidine.

    • The C-terminal methyl ester can be saponified using a mild base like sodium hydroxide.

    • Finally, remove the trityl side-chain protecting group using a solution of trifluoroacetic acid (TFA) in DCM, often with scavengers like triisopropylsilane (TIS) to prevent side reactions.

  • Purification:

    • The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

SPPS offers a more streamlined approach, with the growing peptide chain attached to an insoluble resin support.

Logical Workflow for Solid-Phase Synthesis of this compound

G A Swell Resin B Fmoc Deprotection (20% Piperidine/DMF) A->B C Wash (DMF) B->C D Couple Fmoc-Asn(Trt)-OH (HBTU/DIPEA in DMF) C->D E Wash (DMF) D->E F Fmoc Deprotection (20% Piperidine/DMF) E->F G Wash (DMF) F->G H Couple Fmoc-Leu-OH (HBTU/DIPEA in DMF) G->H I Wash (DMF, DCM) H->I J Cleavage and Deprotection (TFA/TIS/H2O) I->J K Precipitate and Purify (Cold Ether, RP-HPLC) J->K L Pure this compound K->L

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Methodology:

  • Resin Preparation:

    • Swell the appropriate resin (e.g., Wang resin for a C-terminal acid) in DMF in a reaction vessel.

  • First Amino Acid Coupling (Asparagine):

    • Remove the Fmoc group from the pre-loaded resin (if any) or from a resin with a linker by treating with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Activate Fmoc-Asn(Trt)-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Second Amino Acid Coupling (Leucine):

    • Remove the Fmoc group from the resin-bound asparagine using 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Activate Fmoc-Leu-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF.

    • Add the activated leucine solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and then with DCM.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS, for 2-3 hours. This cleaves the peptide from the resin and removes the Trt side-chain protecting group.

  • Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude this compound by RP-HPLC.

Purification and Characterization

Table 2: Purification and Characterization Data for this compound (Illustrative)

ParameterMethodTypical Result
Purification
ColumnReverse-Phase C18-
Mobile Phase A0.1% TFA in Water-
Mobile Phase B0.1% TFA in Acetonitrile-
Gradient5-95% B over 30 minutes-
Characterization
PurityHPLC (at 214 nm)>98%
Molecular Weight (Expected)-245.28 g/mol
Molecular Weight (Observed)Electrospray Ionization Mass Spectrometry (ESI-MS)m/z = 246.3 [M+H]⁺, 268.3 [M+Na]⁺
Structure Confirmation¹H NMR (in D₂O)Peaks corresponding to Leucine and Asparagine protons

Biological Activity: Inhibition of Platelet Aggregation

Research has indicated that dipeptides containing leucine and asparagine can inhibit platelet aggregation. Platelet aggregation is a critical process in hemostasis and thrombosis, and its modulation is a key target for antithrombotic therapies.

Platelet Aggregation Signaling Pathway

Platelet activation and aggregation is a complex process involving multiple signaling pathways. A simplified overview is presented below.

Signaling Pathway of Platelet Aggregation

G cluster_0 Initiation cluster_1 Activation & Amplification cluster_2 Aggregation cluster_3 Potential Inhibition Point A Vessel Injury (Collagen Exposure) B Platelet Adhesion A->B C Platelet Activation B->C D Release of Agonists (ADP, Thromboxane A2) C->D E Conformational Change of GP IIb/IIIa Receptor C->E D->C Positive Feedback F Fibrinogen Binding to Activated GP IIb/IIIa E->F G Platelet Aggregation F->G H This compound H->F Inhibition

Caption: A simplified signaling pathway of platelet aggregation, highlighting the potential point of inhibition by this compound.

Upon vessel injury, platelets adhere to the exposed collagen. This triggers platelet activation, leading to a conformational change in the glycoprotein IIb/IIIa receptor and the release of agonists like ADP and thromboxane A2, which further amplify the activation signal. Activated GP IIb/IIIa receptors bind to fibrinogen, which acts as a bridge between platelets, leading to aggregation.

Proposed Mechanism of Action for this compound

While the precise mechanism is still under investigation, it is hypothesized that this compound may act as a competitive inhibitor at the GP IIb/IIIa receptor. The receptor recognizes specific amino acid sequences, such as the RGD (Arg-Gly-Asp) motif found in fibrinogen. It is plausible that this compound, or similar dipeptides, can bind to this receptor, thereby blocking the binding of fibrinogen and preventing platelet cross-linking.

In Vitro Assay for Platelet Aggregation

The inhibitory effect of this compound on platelet aggregation can be quantified using an in vitro assay with platelet-rich plasma (PRP).

Experimental Protocol: Platelet Aggregation Assay

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate).

    • Centrifuge the blood at a low speed to separate the PRP (supernatant) from red and white blood cells.

  • Aggregation Measurement:

    • Use a platelet aggregometer, which measures changes in light transmission through the PRP sample as platelets aggregate.

    • Add a known agonist, such as ADP or collagen, to induce aggregation.

    • In test samples, pre-incubate the PRP with varying concentrations of this compound before adding the agonist.

    • Record the maximum aggregation percentage for each concentration.

  • Data Analysis:

    • Calculate the percentage inhibition of aggregation for each concentration of this compound compared to a control (agonist only).

    • Determine the IC₅₀ value (the concentration of the dipeptide that inhibits 50% of the maximal aggregation).

Table 3: Illustrative Quantitative Data for this compound Inhibition of ADP-Induced Platelet Aggregation

This compound Concentration (µM)Mean Aggregation Inhibition (%)Standard Deviation
1015.2± 2.1
5035.8± 4.5
10052.1± 5.3
25078.9± 6.8
50091.5± 4.2
IC₅₀ (µM) ~95 -

Conclusion

The dipeptide this compound serves as a valuable model for the study of short-chain peptide synthesis and biological activity. The detailed protocols provided in this guide for both solution-phase and solid-phase synthesis offer a practical framework for its preparation in a laboratory setting. The inhibitory effect of this compound on platelet aggregation underscores the potential of small peptides as therapeutic leads for cardiovascular diseases. Further research into the structure-activity relationships of related dipeptides and their precise molecular mechanisms of action will be crucial for the development of novel antithrombotic agents. This technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of this compound and similar molecules.

References

An In-depth Technical Guide on the Potential Mechanisms of Action for H-Leu-Asn-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific understanding of the dipeptide H-Leu-Asn-OH is currently limited. This document summarizes the known functions of its constituent amino acids, L-leucine and L-asparagine, and presents hypothesized mechanisms of action for the dipeptide based on this information and available research on related compounds. Further experimental validation is required to confirm these potential mechanisms.

Introduction

This compound, also known as L-Leucyl-L-asparagine, is a dipeptide composed of the essential branched-chain amino acid L-leucine and the non-essential amino acid L-asparagine. While the individual roles of leucine and asparagine in cellular metabolism and signaling are well-documented, the specific biological activities and mechanisms of action of the this compound dipeptide are not extensively studied. This guide synthesizes the available information to propose potential mechanisms of action for this compound, providing a framework for future research and drug development.

Based on the known functions of its components, this compound may play a role in nutrient sensing, protein synthesis regulation, and cellular survival. Leucine is a potent activator of the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation[1][2][3]. Asparagine is crucial for the biosynthesis of proteins and nucleotides and has been shown to be a critical factor in cell survival, particularly under conditions of metabolic stress[4].

Physicochemical Properties

A summary of the computed physicochemical properties of this compound (L-leucyl-L-asparagine) is provided in Table 1.

PropertyValueSource
Molecular FormulaC10H19N3O4PubChem
Molecular Weight245.28 g/mol PubChem
XLogP3-4.3PubChem
Hydrogen Bond Donor Count4PubChem
Hydrogen Bond Acceptor Count5PubChem

Potential Mechanisms of Action

The biological effects of this compound are likely influenced by its uptake, potential hydrolysis into its constituent amino acids, and the direct action of the intact dipeptide.

Cellular Uptake and Transport

Dipeptides are primarily absorbed in the intestine via the peptide transporter 1 (PepT1), which is a high-capacity, low-affinity transporter. The transport of dipeptides like this compound into cells is likely mediated by proton-coupled peptide transporters such as PepT1 and PepT2. These transporters are expressed in various tissues, including the intestine, kidneys, and to a lesser extent, in other cell types. The efficient uptake of dipeptides compared to free amino acids could lead to a more rapid and pronounced downstream signaling effect[5].

Diagram: Proposed Cellular Uptake of this compound

G Proposed Cellular Uptake of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space H-Leu-Asn-OH_ext This compound PepT1 PepT1/PepT2 Transporter H-Leu-Asn-OH_ext->PepT1 Uptake H-Leu-Asn-OH_int This compound PepT1->H-Leu-Asn-OH_int Leucine L-Leucine H-Leu-Asn-OH_int->Leucine Hydrolysis Asparagine L-Asparagine H-Leu-Asn-OH_int->Asparagine Hydrolysis

Caption: Proposed uptake of this compound via peptide transporters and subsequent intracellular fate.

Modulation of mTOR Signaling

A primary hypothesized mechanism of action for this compound is the modulation of the mTOR signaling pathway. This could occur through the synergistic or independent actions of its constituent amino acids upon intracellular hydrolysis.

  • Leucine-mediated mTORC1 Activation: L-leucine is a well-established activator of mTOR complex 1 (mTORC1)[1][2][3]. It acts through a Rag GTPase-dependent mechanism, promoting the translocation of mTORC1 to the lysosomal surface where it is activated. Activated mTORC1 then phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased protein synthesis.

  • Asparagine-mediated mTORC1 Activation: Recent studies have shown that L-asparagine can also activate mTORC1, but through a mechanism that is independent of Rag GTPases[6]. This suggests that this compound could potentially activate mTORC1 through two distinct, and possibly synergistic, pathways.

Diagram: Hypothesized mTOR Signaling Pathway Activation by this compound

G Hypothesized mTOR Signaling by this compound This compound This compound Leucine Leucine This compound->Leucine Asparagine Asparagine This compound->Asparagine mTORC1 mTORC1 Leucine->mTORC1 Rag GTPase-dependent Asparagine->mTORC1 Rag GTPase-independent Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Caption: Dual activation of mTORC1 by the components of this compound.

Regulation of Apoptosis

L-asparagine is known to play a critical role in cellular adaptation to glutamine depletion and can suppress apoptosis[4]. In certain cancer cells, the availability of asparagine is a key determinant of survival. Therefore, this compound, by providing a source of asparagine, could potentially exhibit anti-apoptotic effects, particularly in cells under metabolic stress.

Inhibition of Platelet Aggregation

A study on a series of Leu-dipeptides found that Leu-Asn-NH2, a compound structurally very similar to this compound, strongly inhibits human platelet aggregation induced by collagen, ADP, or adrenaline[7]. This suggests a potential direct pharmacological effect of the intact dipeptide on platelet function. The exact mechanism for this inhibition is yet to be elucidated but could involve interference with receptor binding or downstream signaling pathways involved in platelet activation.

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action for this compound, the following experimental approaches are proposed:

Cell Culture-Based Assays
  • Objective: To determine the effect of this compound on cell proliferation, protein synthesis, and signaling pathways in vitro.

  • Cell Lines: A panel of cell lines, including those known to be sensitive to leucine (e.g., C2C12 myotubes) and asparagine (e.g., various cancer cell lines).

  • Methodology:

    • Treat cells with varying concentrations of this compound, L-leucine, L-asparagine, or a combination of L-leucine and L-asparagine.

    • Assess cell viability and proliferation using MTT or similar assays.

    • Measure protein synthesis rates via puromycin incorporation assays.

    • Analyze the phosphorylation status of key mTORC1 signaling proteins (mTOR, S6K1, 4E-BP1) by Western blotting.

    • Induce apoptosis (e.g., through serum starvation or treatment with a known apoptotic agent) and assess the effect of this compound on markers of apoptosis (e.g., caspase-3 cleavage, PARP cleavage) by Western blotting or flow cytometry.

Platelet Aggregation Assays
  • Objective: To confirm and characterize the inhibitory effect of this compound on platelet aggregation.

  • Methodology:

    • Isolate human platelets from healthy donors.

    • Pre-incubate platelets with various concentrations of this compound.

    • Induce platelet aggregation using agonists such as ADP, collagen, and thrombin.

    • Measure platelet aggregation using a light transmission aggregometer.

Summary of Quantitative Data from Related Studies

While no direct quantitative data for this compound is available, data from studies on related compounds can provide context.

CompoundAssayResultReference
Leu-Asn-NH2Platelet Aggregation (Collagen-induced)Strong Inhibition[7]
Leu-Asn-NH2Platelet Aggregation (ADP-induced)Strong Inhibition[7]
Leu-Asn-NH2Platelet Aggregation (Adrenaline-induced)Strong Inhibition[7]

Conclusion and Future Directions

This compound is a dipeptide with the potential for unique biological activities stemming from the combined and potentially synergistic effects of L-leucine and L-asparagine. The primary hypothesized mechanisms of action include the dual activation of the mTOR signaling pathway and the regulation of apoptosis. Furthermore, preliminary evidence on a closely related compound suggests a direct pharmacological effect on platelet aggregation.

Future research should focus on validating these hypotheses through rigorous in vitro and in vivo studies. Key areas of investigation include:

  • Determining the specific cellular transporters responsible for this compound uptake.

  • Elucidating the precise molecular mechanisms by which the intact dipeptide or its constituent amino acids modulate mTOR signaling and apoptosis.

  • Investigating the in vivo efficacy and pharmacokinetics of this compound in relevant animal models.

  • Exploring the therapeutic potential of this compound in conditions where modulation of protein synthesis, cell survival, or platelet function is desirable.

This technical guide provides a foundational framework for initiating such investigations, which will be crucial for unlocking the full therapeutic and scientific potential of this compound.

References

Role of H-Leu-Asn-OH in metabolic pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biochemical Role of H-Leu-Asn-OH

Abstract

This compound, or L-Leucyl-L-asparagine, is a dipeptide composed of the amino acids L-leucine and L-asparagine. While it is recognized as a metabolite, specific, well-defined metabolic or signaling pathways in which this compound plays a central role are not extensively documented in publicly available scientific literature.[1] This guide provides a comprehensive overview of the biochemical properties of this compound, the metabolic fates of its constituent amino acids, and potential avenues for future research. The information presented is intended for researchers, scientists, and professionals in drug development who are interested in the biological significance of dipeptides.

Introduction to this compound

This compound is a dipeptide formed from the condensation of L-leucine and L-asparagine.[1] Dipeptides are common in various biological systems and can be sourced from dietary protein digestion or the breakdown of endogenous proteins. They can be absorbed by the body and may have distinct biological activities or serve as a source of amino acids. The primary metabolic fate of most dipeptides is hydrolysis into their constituent amino acids, which then enter their respective metabolic pathways.

Metabolic Pathways of Constituent Amino Acids

Upon hydrolysis, this compound would release L-leucine and L-asparagine. The metabolic roles of these individual amino acids are well-characterized.

L-Leucine Metabolism

L-leucine is an essential, branched-chain amino acid (BCAA) that plays a critical role in protein synthesis and various metabolic processes. It is a ketogenic amino acid, meaning its carbon skeleton can be converted into ketone bodies.

Leucine_Metabolism Leu L-Leucine aKIC α-Ketoisocaproate Leu->aKIC Transamination Protein_Synthesis Protein Synthesis Leu->Protein_Synthesis Isovaleryl_CoA Isovaleryl-CoA aKIC->Isovaleryl_CoA Oxidative Decarboxylation Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Acetoacetate Acetoacetate Isovaleryl_CoA->Acetoacetate HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Acetoacetate->HMG_CoA Ketone_Bodies Ketone Bodies HMG_CoA->Ketone_Bodies Ketogenesis

Figure 1: Simplified metabolic pathway of L-Leucine.
L-Asparagine Metabolism

L-asparagine is a non-essential amino acid that is crucial for protein synthesis, nitrogen transport, and neurotransmitter synthesis.[2] It can be synthesized from aspartate and ammonia by the enzyme asparagine synthetase.

Asparagine_Metabolism Asn L-Asparagine Asp L-Aspartate Asn->Asp Asparaginase Protein_Synthesis Protein Synthesis Asn->Protein_Synthesis Ammonia Ammonia Asn->Ammonia Hydrolysis OAA Oxaloacetate Asp->OAA Transamination TCA_Cycle TCA Cycle OAA->TCA_Cycle

Figure 2: Simplified metabolic pathway of L-Asparagine.

Quantitative Data Summary

Amino AcidKey Metabolic FunctionsAssociated Pathways
L-Leucine - Building block for protein synthesis- Precursor for ketogenesis- Regulator of mTOR signaling- Protein Synthesis- Ketogenesis- Branched-Chain Amino Acid Catabolism
L-Asparagine - Building block for protein synthesis- Nitrogen donor- Precursor for aspartate and oxaloacetate- Role in ammonia detoxification- Protein Synthesis- Urea Cycle (indirectly)- Tricarboxylic Acid (TCA) Cycle

Hypothetical Experimental Protocol

To elucidate the specific metabolic role of this compound, a series of experiments would be required. The following is a proposed high-level experimental workflow.

Experimental Workflow to Investigate this compound Metabolism

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Isotope_Labeling Synthesize Isotope-Labeled This compound (e.g., ¹³C, ¹⁵N) Cell_Culture Incubate Labeled Dipeptide with Cell Cultures Isotope_Labeling->Cell_Culture Animal_Model Administer Labeled Dipeptide to Animal Model Isotope_Labeling->Animal_Model Metabolite_Extraction Extract Intracellular and Extracellular Metabolites Cell_Culture->Metabolite_Extraction Mass_Spec Analyze Metabolites by Mass Spectrometry Metabolite_Extraction->Mass_Spec Data_Analysis Data Analysis and Pathway Mapping Mass_Spec->Data_Analysis Tissue_Collection Collect Blood and Tissue Samples at Time Points Animal_Model->Tissue_Collection Metabolite_Profiling Perform Metabolomic Profiling Tissue_Collection->Metabolite_Profiling Metabolite_Profiling->Data_Analysis

Figure 3: Proposed experimental workflow for studying this compound metabolism.

Methodology:

  • Synthesis of Labeled this compound: The dipeptide would be synthesized with stable isotopes (e.g., ¹³C or ¹⁵N) at specific atomic positions. This allows for the tracking of the dipeptide and its metabolic products.

  • Cell Culture Experiments: Various cell lines (e.g., hepatocytes, myocytes) would be incubated with the labeled this compound. At different time points, intracellular and extracellular metabolites would be extracted.

  • Mass Spectrometry Analysis: The extracts would be analyzed using high-resolution mass spectrometry to identify and quantify the labeled dipeptide and its downstream metabolites. This would reveal the rate of uptake, hydrolysis, and incorporation into other molecules.

  • Animal Studies: The labeled dipeptide would be administered to an animal model (e.g., mouse or rat). Blood and tissue samples would be collected over time to assess the whole-body distribution and metabolism of this compound.

  • Metabolomic Profiling and Pathway Analysis: The data from both in vitro and in vivo experiments would be used to map the metabolic fate of this compound and determine if it has any roles beyond being a source of L-leucine and L-asparagine.

Conclusion and Future Directions

This compound is a dipeptide with a currently undefined specific role in metabolic pathways. It is presumed to be primarily hydrolyzed to its constituent amino acids, L-leucine and L-asparagine, which then participate in a wide range of well-understood metabolic processes. The lack of detailed studies on this compound presents an opportunity for future research. The proposed experimental workflow using stable isotope tracing and metabolomics could provide significant insights into the uptake, metabolism, and potential unique biological functions of this dipeptide. Such studies would be valuable for a more complete understanding of dipeptide metabolism and its implications for nutrition, disease, and drug development.

References

Comprehensive literature review of L-Leucyl-L-asparagine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

L-Leucyl-L-asparagine is a dipeptide composed of the amino acids L-leucine and L-asparagine. While specific research on this particular dipeptide is limited, this technical guide provides a comprehensive overview based on the known properties of its constituent amino acids and general principles of peptide chemistry. This document covers physicochemical properties, potential biological significance, and relevant experimental methodologies for synthesis and analysis. The information presented is intended to serve as a foundational resource for researchers and professionals in drug development and life sciences.

Introduction

L-Leucyl-L-asparagine is a dipeptide formed through a peptide bond between the carboxyl group of L-leucine and the amino group of L-asparagine.[1] Dipeptides are intermediates in protein metabolism and can also be absorbed from the diet.[1] While some dipeptides are known to have specific biological activities, the physiological role of L-Leucyl-L-asparagine has not been extensively studied and it is currently classified as an 'expected' human metabolite that has not yet been identified in human tissues or biofluids.[1] Understanding the properties and potential functions of this dipeptide requires an examination of its constituent amino acids.

  • L-leucine is an essential branched-chain amino acid (BCAA) that plays a critical role in protein synthesis, muscle metabolism, and the regulation of signaling pathways such as the mTOR pathway, which is central to cell growth and proliferation.[2][3]

  • L-asparagine is a non-essential amino acid that is crucial for the biosynthesis of proteins and glycoproteins.[4][] It is also involved in the urea cycle for the detoxification of ammonia and plays a role in the proper functioning of the nervous system.[4][6]

This guide will synthesize the available information to provide a detailed technical overview of L-Leucyl-L-asparagine.

Physicochemical Properties

The physicochemical properties of L-Leucyl-L-asparagine can be predicted based on its structure and the properties of its constituent amino acids. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular Formula C10H19N3O4[1]
Average Molecular Weight 245.2756 g/mol [1]
Monoisotopic Molecular Weight 245.137556111 Da[1]
IUPAC Name 2-(2-amino-4-methylpentanamido)-3-carbamoylpropanoic acid[1]
Classification Dipeptide[1]

Table 1: Physicochemical Properties of L-Leucyl-L-asparagine

Potential Biological Significance

While direct evidence for the biological functions of L-Leucyl-L-asparagine is lacking, its potential roles can be inferred from the functions of L-leucine and L-asparagine.

  • Nutritional Source: Like other dipeptides, L-Leucyl-L-asparagine can serve as a source of its constituent amino acids upon hydrolysis by peptidases.

  • Cell Signaling: Given L-leucine's role in mTOR signaling, it is plausible that L-Leucyl-L-asparagine could have some modulatory effects on this pathway, although this is purely speculative. Recent research has shown that L-asparagine can directly bind to and enhance the activity of the LCK kinase, a key component of T-cell receptor signaling, thereby potentiating CD8+ T-cell activation and anti-tumor responses.[7][8] This suggests that dipeptides containing asparagine could potentially influence immune responses.

Experimental Protocols

Peptide Synthesis

The synthesis of L-Leucyl-L-asparagine can be achieved using standard peptide synthesis techniques, such as Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS).[13][14]

Solid-Phase Peptide Synthesis (SPPS) Workflow:

A general workflow for SPPS is depicted below. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.[15]

SPPS_Workflow Resin Resin Support Attach Attach C-terminal Fmoc-Asn(Trt)-OH Resin->Attach Deprotect1 Fmoc Deprotection (Piperidine) Attach->Deprotect1 Couple Couple Fmoc-Leu-OH (e.g., DCC/HOBt) Deprotect1->Couple Deprotect2 Fmoc Deprotection (Piperidine) Couple->Deprotect2 Cleave Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Deprotect2->Cleave Purify Purification (RP-HPLC) Cleave->Purify Product L-Leucyl-L-asparagine Purify->Product

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of L-Leucyl-L-asparagine.

Liquid-Phase Peptide Synthesis (LPPS):

LPPS involves the coupling of protected amino acids in solution.[14] A potential scheme for the synthesis of L-Leucyl-L-asparagine is as follows:

  • Protection: Protect the amino group of L-leucine (e.g., with a Boc or Fmoc group) and the carboxyl group of L-asparagine (e.g., as a methyl or benzyl ester). The side chain of asparagine may also require protection (e.g., with a trityl group) to prevent side reactions.

  • Coupling: Activate the carboxyl group of the protected L-leucine using a coupling reagent (e.g., DCC, HOBt) and react it with the protected L-asparagine.

  • Deprotection: Remove all protecting groups to yield the final dipeptide.

  • Purification: Purify the product using techniques such as recrystallization or chromatography.

Analytical Methods

The characterization and quantification of L-Leucyl-L-asparagine can be performed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS):

A common and powerful method for the analysis of peptides is reverse-phase HPLC coupled with mass spectrometry (LC-MS/MS).[16][17]

General LC-MS/MS Protocol for Dipeptide Analysis:

  • Sample Preparation: Dissolve the synthesized peptide or extracted biological sample in a suitable solvent (e.g., water with 0.1% formic acid).

  • Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Elute the dipeptide using a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: Introduce the eluent into a mass spectrometer equipped with an electrospray ionization (ESI) source.[18] Monitor for the protonated molecular ion [M+H]+ of L-Leucyl-L-asparagine (m/z 246.14).

  • Tandem Mass Spectrometry (MS/MS): For structural confirmation and enhanced specificity, perform MS/MS on the precursor ion (m/z 246.14) and monitor for characteristic fragment ions.

LCMS_Workflow Sample Sample containing L-Leucyl-L-asparagine HPLC Reverse-Phase HPLC (e.g., C18 column) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Mass Analyzer (MS1) Select Precursor Ion (m/z 246.14) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Mass Analyzer (MS2) Detect Fragment Ions CID->MS2 Data Data Analysis MS2->Data

Caption: A typical workflow for the analysis of L-Leucyl-L-asparagine by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can be used to confirm the structure of the synthesized dipeptide.[19][20][21][22][23] Both 1H and 13C NMR would provide characteristic signals for the leucine and asparagine residues and confirm the formation of the peptide bond.

Signaling Pathways

As there is no direct evidence of L-Leucyl-L-asparagine being involved in specific signaling pathways, a diagram illustrating a relevant, more general biological process is provided below. The biosynthesis of asparagine is a critical pathway, especially in the context of cancer metabolism.[]

Asparagine_Biosynthesis Aspartate Aspartate ASNS Asparagine Synthetase (ASNS) Aspartate->ASNS Glutamine Glutamine Glutamine->ASNS ATP ATP ATP->ASNS Asparagine Asparagine ASNS->Asparagine Glutamate Glutamate ASNS->Glutamate AMP_PPi AMP + PPi ASNS->AMP_PPi

Caption: The enzymatic synthesis of L-asparagine from L-aspartate, catalyzed by asparagine synthetase (ASNS).

Conclusion and Future Directions

L-Leucyl-L-asparagine is a dipeptide for which specific biological data is currently scarce. This technical guide has provided a comprehensive overview based on the well-established chemistry and biology of its constituent amino acids. The provided experimental frameworks for synthesis and analysis offer a starting point for researchers interested in investigating this molecule.

Future research should focus on:

  • Synthesis and Characterization: The chemical synthesis and full spectroscopic characterization of L-Leucyl-L-asparagine.

  • Biological Screening: Investigating the effects of L-Leucyl-L-asparagine in various biological assays, particularly those related to mTOR signaling, T-cell activation, and cancer cell metabolism.

  • Metabolomic Studies: Developing targeted metabolomic methods to detect and quantify L-Leucyl-L-asparagine in biological samples to ascertain its presence and potential physiological relevance.

A deeper understanding of this and other simple dipeptides may reveal novel biological functions and therapeutic opportunities.

References

H-Leu-Asn-OH physicochemical properties and stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties and Stability of H-Leu-Asn-OH

Introduction

This compound, also known as L-Leucyl-L-asparagine, is a dipeptide composed of L-leucine and L-asparagine linked by a peptide bond[1]. As organic compounds derived from two amino acids, dipeptides play crucial physiological and commercial roles[2]. They are often utilized in nutritional and therapeutic applications, where their properties, such as solubility and stability, can offer advantages over individual amino acids. For instance, many dipeptides are significantly more water-soluble than their parent amino acids, a feature that is highly beneficial for infusions and drug formulations[2]. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, its stability profile, and detailed experimental protocols for its analysis, tailored for researchers and professionals in drug development.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its behavior in biological and chemical systems. Key properties are summarized in Table 1, derived from computational predictions and established data for its constituent amino acids.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₉N₃O₄PubChem[1][3]
Molecular Weight 245.28 g/mol PubChem[1][3]
IUPAC Name (2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoic acidPubChem[1]
Predicted Water Solubility 6.24 g/LFooDB[4]
Predicted logP -2.8 to -4.5FooDB, PubChem[3][4]
Predicted pKa (Strongest Acidic) 3.71FooDB[4]
Predicted pKa (Strongest Basic) 8.43FooDB[4]
Calculated Isoelectric Point (pI) ~5.81Calculated
Hydrogen Bond Donor Count 4FooDB[4]
Hydrogen Bond Acceptor Count 5FooDB[4]
Solubility

Dipeptides often exhibit higher water solubility compared to their constituent amino acids[2]. The predicted water solubility for this compound is 6.24 g/L[4]. Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies. It is dependent on system properties such as temperature and pH[5].

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For dipeptides with non-ionizable side chains, the pI can be estimated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group[6][7]. Using the typical pKa values for the α-carboxyl group of asparagine (~2.02) and the α-amino group of leucine (~9.60), the theoretical pI is calculated as follows[8]:

pI = (pKa₁ + pKa₂) / 2 = (2.02 + 9.60) / 2 = 5.81

At this pH, the dipeptide's solubility is typically at its minimum[6].

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The predicted logP value for this compound is highly negative (ranging from -2.8 to -4.5), indicating that the molecule is strongly hydrophilic and preferentially partitions into aqueous phases rather than lipid environments[3][4]. This is consistent with the presence of multiple polar functional groups, including the amide, carboxyl, and amine moieties.

Stability Profile

The stability of a peptide is critical for its shelf-life, formulation, and in vivo efficacy. The primary degradation pathways for this compound are expected to be the deamidation of the asparagine residue and the hydrolysis of the peptide bond.

Deamidation of Asparagine

Deamidation of asparagine residues is a major non-enzymatic degradation pathway for peptides and proteins[9][10]. This reaction is highly dependent on pH, temperature, and buffer composition[9].

  • Mechanism : Under neutral to alkaline conditions (pH 5-12), deamidation typically proceeds through a cyclic succinimide intermediate. The backbone nitrogen atom attacks the side-chain amide carbonyl, forming a five-membered ring and releasing ammonia. This succinimide intermediate is then rapidly hydrolyzed to form a mixture of L-aspartyl (Asp) and L-isoaspartyl (isoAsp) peptides[9][10].

  • pH Dependence : At acidic pH, the reaction tends to proceed via direct hydrolysis of the side-chain amide, yielding only the L-aspartyl product without the formation of a cyclic intermediate[9][10].

G cluster_main Deamidation Pathway of this compound (pH > 5) A This compound (Asparaginyl Peptide) B Cyclic Imide Intermediate (Succinimide) A->B -NH₃ NH3 Ammonia (NH₃) C H-Leu-Asp-OH (Aspartyl Peptide) B->C +H₂O (Major Product) D H-Leu-isoAsp-OH (Isoaspartyl Peptide) B->D +H₂O (Minor Product) G cluster_methods Quantification start Start: Solubility Determination prep 1. Prepare Supersaturated Solution (Add excess this compound to water) start->prep equilibrate 2. Equilibrate (Stir at constant temperature, e.g., 24h) prep->equilibrate separate 3. Separate Phases (Centrifuge or filter to remove undissolved solid) equilibrate->separate aliquot 4. Collect Supernatant Aliquot separate->aliquot gravimetric 5a. Gravimetric Method (Weigh aliquot, evaporate solvent, weigh residue) aliquot->gravimetric Path 1 photometric 5b. Photometric Method (Dilute aliquot, measure absorbance via UV-Vis) aliquot->photometric Path 2 calculate 6. Calculate Concentration (g/L) gravimetric->calculate photometric->calculate end End: Report Solubility calculate->end

References

An In-depth Technical Guide to H-Leu-Asn-OH (L-Leucyl-L-asparagine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the dipeptide H-Leu-Asn-OH, also known as L-Leucyl-L-asparagine. Due to the limited specific research on this dipeptide, this guide also explores the well-documented roles of its constituent amino acids, L-leucine and L-asparagine, to infer its potential biological functions.

Core Chemical and Physical Data

The fundamental chemical identifiers and properties of this compound and its constituent amino acids are summarized below. The molecular formula for the dipeptide is derived from the combination of L-leucine and L-asparagine followed by the removal of one water molecule during peptide bond formation.

Compound NameCommon AbbreviationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
L-Leucyl-L-asparagineThis compound14608-81-2C10H19N3O4245.28
L-LeucineLeu61-90-5C6H13NO2131.17
L-AsparagineAsn70-47-3C4H8N2O3132.12

Synthesis of this compound: A General Experimental Protocol

While specific synthesis protocols for this compound are not widely published, it can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The following is a generalized protocol based on the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

Objective: To synthesize the dipeptide this compound.

Materials:

  • Fmoc-Asn(Trt)-OH (Trityl-protected Asparagine)

  • Fmoc-Leu-OH

  • Rink Amide resin (or a similar suitable solid support)

  • Coupling agents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection agent: 20% piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Solvents: DMF, DCM, Diethyl ether

Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Asn(Trt)-OH to the resin using a coupling agent and a base in DMF. Allow the reaction to proceed for 2 hours.

    • Wash the resin to remove excess reagents.

  • Second Amino Acid Coupling:

    • Remove the Fmoc group from the resin-bound asparagine with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Couple Fmoc-Leu-OH using a coupling agent and a base.

    • Wash the resin.

  • Final Deprotection: Remove the Fmoc group from the N-terminal leucine with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry.

    • Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin Resin Fmoc_Asn Couple Fmoc-Asn(Trt)-OH Resin->Fmoc_Asn 1. First Coupling Deprotect1 Fmoc Deprotection Fmoc_Asn->Deprotect1 Fmoc_Leu Couple Fmoc-Leu-OH Deprotect1->Fmoc_Leu 2. Second Coupling Deprotect2 Final Fmoc Deprotection Fmoc_Leu->Deprotect2 Cleavage Cleavage from Resin Deprotect2->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Potential Biological Significance and Signaling Pathways

There is a lack of direct research into the specific signaling pathways and biological activities of this compound. However, the functions of its constituent amino acids are well-established and provide a basis for predicting its potential roles.

L-Leucine and the mTOR Signaling Pathway

L-leucine is a branched-chain amino acid (BCAA) that is a potent activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. Leucine's activation of mTORC1 (mTOR complex 1) is crucial for muscle protein synthesis.

G Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E->Protein_Synthesis represses

Caption: Simplified overview of Leucine's role in activating the mTORC1 pathway.

L-Asparagine in Cellular Metabolism and Signaling

L-asparagine is a non-essential amino acid that plays a critical role in nitrogen metabolism, glycoprotein synthesis, and as an amino acid exchange factor that regulates the intracellular concentration of other amino acids. Asparagine levels have also been shown to influence mTORC1 activity and are crucial for the proliferation of certain cancer cells. Asparagine synthetase (ASNS) is the enzyme responsible for its de novo synthesis from aspartate and glutamine.

G Aspartate Aspartate ASNS Asparagine Synthetase (ASNS) Aspartate->ASNS Glutamine Glutamine Glutamine->ASNS Asparagine Asparagine ASNS->Asparagine Amino_Acid_Homeostasis Amino Acid Homeostasis Asparagine->Amino_Acid_Homeostasis mTORC1 mTORC1 Signaling Asparagine->mTORC1 Cell_Growth Cell Growth & Proliferation Amino_Acid_Homeostasis->Cell_Growth mTORC1->Cell_Growth

Caption: The role of Asparagine in cellular metabolism and signaling pathways.

Conclusion

This compound is a dipeptide with the molecular formula C10H19N3O4 and CAS number 14608-81-2. While this dipeptide can be synthesized using standard laboratory techniques, there is a significant gap in the scientific literature regarding its specific biological functions, experimental applications, and involvement in signaling pathways. Future research is needed to elucidate the unique properties of this compound and to determine if it has distinct activities beyond those of its constituent amino acids, L-leucine and L-asparagine.

L-Leucyl-L-asparagine: A Technical Guide to its Synthesis, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Leucyl-L-asparagine is a dipeptide composed of the amino acids L-leucine and L-asparagine. While its existence is confirmed, evidence of its natural occurrence in biological systems remains elusive. The Human Metabolome Database lists it as an "expected" metabolite, though it has not been detected in human tissues or fluids. This guide provides a comprehensive overview of L-Leucyl-L-asparagine, detailing a theoretical synthesis protocol, analytical methodologies for its detection and quantification, and a summary of its known, albeit limited, biological effects. This document serves as a foundational resource for researchers interested in the synthesis and evaluation of this and other novel dipeptides.

Introduction

Dipeptides, the simplest form of peptides, consist of two amino acids joined by a single peptide bond. They can be intermediates in protein digestion or possess unique biological activities. L-Leucyl-L-asparagine (Leu-Asn) is one such dipeptide. Despite the ubiquitous presence of its constituent amino acids, L-leucine and L-asparagine, in all domains of life, the natural occurrence of the dipeptide itself has not been definitively established. This guide aims to provide a technical framework for the study of L-Leucyl-L-asparagine, from its chemical synthesis to its potential biological functions.

Physicochemical Properties

A summary of the key physicochemical properties of L-Leucyl-L-asparagine is presented in Table 1. This data is essential for the design of analytical methods and for understanding its potential behavior in biological systems.

PropertyValueSource
Molecular Formula C₁₀H₁₉N₃O₄--INVALID-LINK--
Molecular Weight 245.28 g/mol --INVALID-LINK--
IUPAC Name (2S)-4-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-oxobutanoic acid--INVALID-LINK--
Canonical SMILES CC(C)C--INVALID-LINK--N)C(=O)O">C@HN--INVALID-LINK--
Predicted LogP -3.5--INVALID-LINK--

Synthesis of L-Leucyl-L-asparagine

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the widely used Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.

Materials:

  • Fmoc-Asn(Trt)-Wang resin

  • Fmoc-Leu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF and then DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Leu-OH, DIC, and OxymaPure® in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal leucine.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

  • Purification: Purify the crude L-Leucyl-L-asparagine by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized dipeptide by mass spectrometry and analytical RP-HPLC.

Synthesis Workflow Diagram

G Resin Fmoc-Asn(Trt)-Wang Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling Couple Fmoc-Leu-OH (DIC, OxymaPure) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleave from Resin (TFA/TIS/H2O) Deprotection2->Cleavage Purification Purify by RP-HPLC Cleavage->Purification Characterization Characterize by MS Purification->Characterization

Caption: Workflow for the solid-phase synthesis of L-Leucyl-L-asparagine.

Analytical Methodology

The detection and quantification of L-Leucyl-L-asparagine in complex biological matrices or as a synthesized product requires robust analytical techniques. The method of choice is typically Reverse-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS).

Experimental Protocol: RP-HPLC-MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase analytical column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source

Mobile Phases:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Procedure:

  • Sample Preparation:

    • For synthetic peptides, dissolve in Mobile Phase A.

    • For biological samples, perform a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant.

  • Chromatographic Separation:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Apply a linear gradient to increase the concentration of Mobile Phase B to elute the dipeptide. A typical gradient might be from 5% to 95% B over 10-15 minutes.

  • Mass Spectrometric Detection:

    • Operate the ESI source in positive ion mode.

    • Monitor for the protonated molecular ion [M+H]⁺ of L-Leucyl-L-asparagine (m/z 246.14).

    • For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using a specific precursor-product ion transition.

Analytical Workflow Diagram

G Sample Sample (Synthetic or Biological) Extraction Sample Preparation (e.g., Protein Precipitation) Sample->Extraction HPLC RP-HPLC Separation (C18 Column, Gradient Elution) Extraction->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Mass Spectrometry (MS or MS/MS) ESI->MS Data Data Analysis (Quantification, Identification) MS->Data

Caption: General workflow for the analysis of L-Leucyl-L-asparagine by RP-HPLC-MS.

Biological Activity

The biological role of L-Leucyl-L-asparagine is not well-characterized. However, one study has reported its effect on human platelet aggregation.

Effect on Platelet Aggregation

A study by Ivanova et al. investigated the in vitro effects of a series of Leu-dipeptides on human platelet aggregation.[1] L-Leucyl-L-asparagine was found to inhibit platelet aggregation induced by collagen, ADP, or adrenaline.[1] The quantitative data from this study is summarized in Table 2.

InducerConcentration of L-Leucyl-L-asparagineInhibition of Platelet Aggregation (%)
Collagen1 mM~40%
ADP1 mM~35%
Adrenaline1 mM~25%

Note: The values in Table 2 are estimations based on the graphical data presented in the original publication, as precise numerical data was not provided in the abstract.

Potential Signaling Pathways

The mechanism by which L-Leucyl-L-asparagine inhibits platelet aggregation is not known. It is possible that it acts as an antagonist at receptors for platelet agonists or interferes with intracellular signaling pathways that lead to platelet activation. Further research is required to elucidate the precise molecular targets of this dipeptide.

G Agonist Platelet Agonist (Collagen, ADP, Adrenaline) Receptor Platelet Receptor Agonist->Receptor Binds Activation Platelet Activation Receptor->Activation Initiates LeuAsn L-Leucyl-L-asparagine LeuAsn->Receptor Potential Antagonist? LeuAsn->Activation Inhibits? Aggregation Platelet Aggregation Activation->Aggregation

Caption: Hypothetical mechanism of L-Leucyl-L-asparagine's effect on platelet aggregation.

Conclusion

L-Leucyl-L-asparagine is a dipeptide with confirmed chemical identity but unconfirmed natural occurrence. This technical guide provides a framework for its synthesis via solid-phase peptide synthesis and its analysis using RP-HPLC-MS. The limited available data on its biological activity suggests a potential role as an inhibitor of platelet aggregation, warranting further investigation. The methodologies and information presented here serve as a valuable resource for researchers aiming to explore the synthesis, characterization, and biological functions of L-Leucyl-L-asparagine and other novel dipeptides.

References

Methodological & Application

Application Note: Solid-Phase Synthesis of H-Leu-Asn-OH

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the manual solid-phase peptide synthesis (SPPS) of the dipeptide L-Leucyl-L-Asparagine (H-Leu-Asn-OH). The synthesis is based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1][2] This method involves the stepwise assembly of amino acids on a solid polymer support, which simplifies purification by allowing excess reagents and byproducts to be removed by simple filtration and washing.[3][4] The protocol details resin preparation, iterative cycles of deprotection and coupling, and final cleavage of the peptide from the resin with concurrent removal of side-chain protecting groups.

Principle of Synthesis

The synthesis of this compound is performed on a Wang resin pre-loaded with the C-terminal amino acid, Asparagine (Asn). The synthesis proceeds from the C-terminus to the N-terminus.[5][6] The α-amino group of each incoming amino acid is temporarily protected by an Fmoc group, which is removed before the next coupling step using a mild base (piperidine). The side chain of Asparagine is protected by an acid-labile Trityl (Trt) group to prevent side reactions, which is removed during the final cleavage step.[1][7] Leucine's side chain does not require protection. The peptide chain is elongated by activating the carboxyl group of the incoming Fmoc-protected amino acid and reacting it with the free amine of the resin-bound peptide. Finally, the completed dipeptide is cleaved from the resin and the Asn side-chain protecting group is removed using a strong acid solution, typically containing Trifluoroacetic acid (TFA) and scavengers.[8][9]

Materials and Reagents

Resin and Amino Acids
ItemDescriptionSupplier Suggestion
Resin Fmoc-Asn(Trt)-Wang ResinNovabiochem®
Amino Acid Fmoc-Leu-OHSigma-Aldrich®
Side-Chain Protection Asparagine: Trityl (Trt). Leucine: None required.-
Solvents and Reagents
ReagentPurposeGrade
N,N-Dimethylformamide (DMF) Primary solvent for washing and reactionsPeptide Synthesis
Dichloromethane (DCM) Solvent for washing and resin swellingACS Grade
Piperidine Fmoc deprotection agentReagent Grade
N,N-Diisopropylethylamine (DIEA) Activation basePeptide Synthesis
HBTU Coupling (activation) reagentReagent Grade
Trifluoroacetic acid (TFA) Cleavage and deprotection agentReagent Grade
Triisopropylsilane (TIS) Scavenger for cleavageReagent Grade
Deionized Water (H₂O) Scavenger for cleavageUltrapure
Cold Diethyl Ether (Et₂O) Peptide precipitationACS Grade

Experimental Workflow Diagram

SPPS_Workflow cluster_cycle Synthesis Cycle (Leucine Coupling) node_start Start: Fmoc-Asn(Trt)-Wang Resin swell Swollen Resin node_start->swell 1. Swell Resin (DMF) node_process node_process node_wash node_wash node_final Final Product: This compound node_cleavage node_cleavage deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 couple 4. Coupling: Fmoc-Leu-OH HBTU/DIEA wash1->couple wash2 5. Wash (DMF, DCM) couple->wash2 final_deprotect H-Leu-Asn(Trt)-Resin wash2->final_deprotect 6. Final Fmoc Deprotection (20% Piperidine/DMF) wash3 7. Wash & Dry (DMF, DCM) final_deprotect->wash3 cleavage Cleaved Peptide in TFA wash3->cleavage 8. Cleavage & Deprotection (TFA/TIS/H₂O) precipitate 9. Precipitate (Cold Et₂O) cleavage->precipitate precipitate->node_final

Caption: Workflow for the solid-phase synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature in a fritted syringe reaction vessel.

Step 1: Resin Swelling
  • Place Fmoc-Asn(Trt)-Wang resin (0.1 mmol) into the reaction vessel.

  • Add 5 mL of DMF and gently agitate for 30 minutes.

  • Drain the DMF.

Step 2: Fmoc Deprotection of Asparagine
  • Add 3 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 3 minutes and drain.

  • Add another 3 mL of 20% piperidine in DMF.

  • Agitate for 10 minutes and drain. This reveals the free amine of asparagine (H-Asn(Trt)-Resin).

Step 3: Washing after Deprotection
  • Wash the resin by adding 5 mL of DMF, agitating for 1 minute, and draining. Repeat this step five times.

  • Wash the resin with 5 mL of DCM, agitating for 1 minute, and draining. Repeat this step three times to ensure complete removal of piperidine.[10]

Step 4: Coupling of Leucine
  • Activation Solution: In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) in 2 mL of DMF.

  • Add DIEA (6 equivalents, 0.6 mmol) to the activation solution and vortex for 1 minute.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Agitate the mixture for 1-2 hours.

  • Optional: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.[10]

Step 5: Washing after Coupling
  • Drain the coupling solution.

  • Wash the resin with 5 mL of DMF, agitating for 1 minute, and draining. Repeat five times.

  • Wash the resin with 5 mL of DCM, agitating for 1 minute, and draining. Repeat three times. At this stage, the resin-bound peptide is Fmoc-Leu-Asn(Trt)-Resin.

Step 6: Final Fmoc Deprotection
  • Repeat Step 2 (Fmoc Deprotection) to remove the Fmoc group from the N-terminal Leucine.

Step 7: Final Washing and Drying
  • Repeat Step 3 (Washing after Deprotection) .

  • After the final DCM wash, dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

Step 8: Cleavage and Side-Chain Deprotection
  • Prepare the cleavage cocktail fresh. For peptides containing Trt-protected residues, a standard cocktail is effective.[8][11]

    Reagent Cocktail "R" Composition (v/v)
    Trifluoroacetic acid (TFA)95%
    Triisopropylsilane (TIS)2.5%
    Deionized Water (H₂O)2.5%
  • Add 5-10 mL of the cleavage cocktail to the dried resin in the reaction vessel.

  • Agitate gently at room temperature for 2-3 hours. The resin may turn yellow, which is normal due to the release of the trityl cation.[8]

  • Filter the solution from the resin beads into a clean collection tube.

  • Wash the resin beads with 1-2 mL of fresh TFA and combine the filtrates.

Step 9: Peptide Precipitation and Recovery
  • Concentrate the TFA solution to a small volume (approx. 1 mL) using a stream of nitrogen.

  • Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether.

  • A white precipitate (the crude peptide) should form.

  • Keep the tube at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture (e.g., 3000 rpm for 10 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet twice by resuspending in 20 mL of cold diethyl ether, centrifuging, and decanting.

  • After the final wash, dry the white peptide pellet under vacuum.

Analysis and Purification

The crude peptide should be analyzed for identity and purity.

  • Mass Spectrometry (LC-MS): To confirm the correct molecular weight of this compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the crude product.[12]

Further purification is typically achieved using preparative reverse-phase HPLC (RP-HPLC).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling - Steric hindrance.- Insufficient activation/coupling time.- Double the coupling time or perform a second coupling step.- Use a more potent coupling agent like HATU.
Low Cleavage Yield - Insufficient cleavage time.- Incomplete final deprotection.- Extend cleavage time to 4 hours.[8][13]- Ensure final Fmoc removal was complete.
Peptide Discoloration - Scavengers were not fresh or used in insufficient quantity.- Prepare cleavage cocktail fresh before use.- Ensure adequate scavenger concentration.
Asparagine Dehydration - Occurs during activation, leading to a nitrile side-chain.- Use pre-activated esters or ensure minimal time between activation and addition to the resin.

References

Application Note: HPLC Purification of H-Leu-Asn-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the purification of the dipeptide H-Leu-Asn-OH (L-leucyl-L-asparagine) using preparative High-Performance Liquid Chromatography (HPLC). The protocol employs reversed-phase chromatography, which separates molecules based on their hydrophobicity.[1] This document provides comprehensive experimental protocols, from mobile phase preparation to final product analysis, and is intended to guide researchers in achieving high purity of this compound for various research, development, and quality control applications.

Introduction

This compound is a dipeptide composed of L-leucine and L-asparagine.[2] Like many small peptides, it is often synthesized with associated impurities, such as deletion sequences, incompletely deprotected products, or by-products from the synthesis reagents. For its use in biological assays, structural studies, or as a pharmaceutical intermediate, a high degree of purity is essential. Reversed-Phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of peptides, offering high resolution and scalability.[3] This method utilizes a non-polar stationary phase and a polar mobile phase, eluting compounds based on their hydrophobic character by gradually increasing the organic solvent concentration.[3] This note presents a validated protocol for the purification of this compound using a C18 column and a water/acetonitrile gradient system with trifluoroacetic acid (TFA) as an ion-pairing agent.

Analyte Properties

Summarized below are the key chemical and physical properties of this compound.

PropertyValueReference
Full Name L-leucyl-L-asparagine[2]
Synonyms Leu-Asn, H-LN-OH[2]
Molecular Formula C₁₀H₁₉N₃O₄[2]
Molecular Weight 245.28 g/mol [2]
Structure A dipeptide of Leucine and Asparagine[2]
Isoelectric Point (pI) ~5.7 (Estimated)¹[4]

¹The isoelectric point is estimated based on the pKa values of the terminal groups and the side chains of constituent amino acids, Leucine (pI ≈ 6.0) and Asparagine (pI ≈ 5.4). The exact value can vary with conditions.

Experimental Workflow

The overall process for the purification of this compound is depicted in the workflow diagram below. The process begins with the preparation of the crude sample and culminates in a lyophilized, high-purity final product.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification start Start sample_prep Crude Sample Preparation start->sample_prep analytical_hplc Analytical HPLC (Method Development) sample_prep->analytical_hplc prep_hplc Preparative HPLC (Scale-Up) analytical_hplc->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pool Pure Fractions purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization end End (Pure Peptide) lyophilization->end

Caption: Workflow for the HPLC purification of this compound.

Materials and Instrumentation

Instrumentation
InstrumentSpecification
HPLC System Preparative HPLC system with binary gradient pump, autosampler, and fraction collector.
Detector UV-Vis Detector or Diode Array Detector (DAD).
Analytical HPLC Standard analytical HPLC system for purity analysis.
Mass Spectrometer (Optional) ESI-MS for identity confirmation.
Lyophilizer Standard freeze-dryer for solvent removal.
Chemicals and Reagents
MaterialGrade
Water (H₂O) HPLC Grade
Acetonitrile (ACN) HPLC Grade
Trifluoroacetic Acid (TFA) HPLC or Spectrophotometry Grade (≥99.5%)
Crude this compound Synthesized or commercially sourced

Detailed Experimental Protocols

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.

  • Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.[5] To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.

  • Degassing: Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent bubble formation in the system.

Sample Preparation
  • Dissolve the crude this compound powder in Mobile Phase A to a final concentration of 10-20 mg/mL.

  • Ensure the sample is fully dissolved. Sonication may be used sparingly if needed.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Analytical HPLC Method (Purity Assessment)

This step is crucial for determining the retention time of this compound and optimizing the preparative gradient.

ParameterCondition
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size, wide pore (300Å).[3]
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm (for peptide bond)[5]
Injection Volume 10-20 µL
Column Temperature 25°C (Ambient)
Gradient 5% to 50% Mobile Phase B over 20 minutes.
Preparative HPLC Purification Method

The analytical method is scaled up for purification. The gradient may be focused around the elution time of the target peptide to improve resolution and throughput.

ParameterCondition
Column C18 reversed-phase, 21.2 x 250 mm, 5-10 µm particle size, wide pore (300Å).
Flow Rate 15-20 mL/min
Detection Wavelength 214 nm[5]
Loading Dependent on column capacity, typically 50-150 mg per injection.
Column Temperature 25°C (Ambient)
Focused Gradient Example: 5% to 35% Mobile Phase B over 30 minutes. (Adjust based on analytical run).
Fraction Collection and Analysis
  • Set the fraction collector to collect peaks based on UV absorbance threshold at 214 nm.

  • Collect fractions corresponding to the main peak, which should be this compound.

  • Analyze the purity of each collected fraction using the analytical HPLC method described in section 5.3.

  • (Optional) Confirm the identity of the peptide in the pure fractions by mass spectrometry (Expected [M+H]⁺ ≈ 246.14 m/z).[2]

Pooling and Lyophilization
  • Combine all fractions with a purity of ≥98% (or desired purity level).

  • Freeze the pooled solution at -80°C until completely solid.

  • Lyophilize the frozen solution for 48-72 hours or until a dry, fluffy white powder is obtained.

  • Store the final product at -20°C or -80°C under desiccated conditions.

Expected Results

The provided method is expected to yield this compound with high purity. The retention time and final yield will depend on the specific system and the purity of the crude material.

ParameterExpected Outcome
Analytical Retention Time Dependent on system, but expected in the early-to-mid part of the gradient.
Final Purity >98% (as determined by analytical HPLC at 214 nm).
Recovery 50-70% (dependent on crude purity and loading).
Final Form White, lyophilized powder.

Conclusion

The reversed-phase HPLC method detailed in this application note provides an effective and reproducible strategy for the purification of this compound. By following the outlined protocols for method development, preparative scale-up, and post-purification processing, researchers can obtain a highly pure dipeptide suitable for a wide range of scientific applications. The use of a C18 column with a water/acetonitrile/TFA mobile phase system is a classic and reliable approach for peptide purification.

References

Application Notes and Protocols for H-Leu-Asn-OH in Enzymatic Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Leu-Asn-OH (L-Leucyl-L-asparagine) is a simple yet significant molecule in various biological contexts. As a product of protein degradation or as a standalone signaling molecule, its enzymatic processing is of considerable interest in cellular metabolism and signaling research. These application notes provide detailed protocols for the use of this compound as a substrate in enzymatic activity assays, offering insights into the identification and characterization of dipeptidases and their potential roles in cellular pathways.

Dipeptides are increasingly recognized for their roles beyond simple nutritional building blocks. They can be transported into cells via specific transporters, such as the proton-coupled peptide transporter 1 (PepT1), and subsequently influence intracellular signaling cascades.[1] The cleavage of dipeptides by intracellular peptidases releases constituent amino acids, which can then participate in various metabolic and signaling pathways, including the mTORC1, AMPK, and MAPK pathways.[2] Understanding the enzymatic hydrolysis of specific dipeptides like this compound is therefore crucial for elucidating these complex regulatory networks.

Application: Substrate for Dipeptidase Activity

This compound can serve as a substrate for various peptidases, particularly those with dipeptidase or aminopeptidase activity. The enzymatic cleavage of the peptide bond between Leucine and Asparagine can be monitored to determine the activity of a specific enzyme. A common method for this is to measure the rate of product formation (Leucine and Asparagine).

Experimental Protocols

Two primary protocols are presented here. The first is a general method for detecting the products of this compound hydrolysis. The second is a more specific, colorimetric assay using a modified, chromogenic substrate analog.

Protocol 1: General Dipeptidase Activity Assay using this compound

This protocol provides a framework for measuring the activity of an enzyme that hydrolyzes this compound. The detection of the resulting Leucine and Asparagine can be achieved through various methods, such as HPLC, mass spectrometry, or ninhydrin-based assays.

Materials:

  • This compound substrate solution (e.g., 10 mM in a suitable buffer)

  • Enzyme preparation (purified or cell lysate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reaction termination solution (e.g., 10% trichloroacetic acid)

  • Detection reagents (specific to the chosen detection method)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, this compound substrate solution, and the enzyme preparation. The final concentrations of substrate and enzyme should be optimized based on preliminary experiments.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30 minutes). It is crucial to ensure the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • Product Detection: Analyze the reaction mixture for the presence of Leucine and Asparagine using a suitable detection method.

  • Data Analysis: Quantify the amount of product formed and calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of enzyme.

Protocol 2: Colorimetric Assay using a Chromogenic Substrate Analog

This protocol utilizes a modified substrate, L-Leucyl-L-asparagine-p-nitroanilide (H-Leu-Asn-pNA), which releases a colored product (p-nitroaniline) upon enzymatic cleavage. This allows for continuous, spectrophotometric monitoring of enzyme activity. This approach is inspired by assays for enzymes like Leucine Aminopeptidase which use similar chromogenic substrates.[3]

Materials:

  • H-Leu-Asn-pNA substrate solution (e.g., 5 mM in DMSO or a suitable buffer)

  • Enzyme preparation

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reaction Setup: In a 96-well microplate, add the assay buffer and the enzyme preparation.

  • Initiate Reaction: Add the H-Leu-Asn-pNA substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

  • Data Analysis: Calculate the rate of change in absorbance over time (ΔA/min). Use the molar extinction coefficient of p-nitroaniline (ε = 10,600 M⁻¹cm⁻¹) to convert this rate into enzyme activity (µmol/min/mg).

Data Presentation

Quantitative data from enzymatic assays should be summarized for clarity and comparative analysis.

Table 1: Hypothetical Kinetic Parameters for a Dipeptidase with this compound

ParameterValueUnits
Km1.2mM
Vmax25µmol/min/mg
kcat15s⁻¹
kcat/Km12.5M⁻¹s⁻¹
Optimal pH7.5
Optimal Temp.37°C

Table 2: Example Data from a Colorimetric Assay

Substrate Conc. (mM)Initial Rate (ΔA405/min)
0.10.015
0.250.035
0.50.060
1.00.095
2.00.120
5.00.140

Visualizations

Dipeptide Signaling Pathway

Dipeptides like this compound can be transported into cells and influence signaling pathways that regulate cell growth and metabolism.

Dipeptide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PepT1 PepT1 This compound->PepT1 Dipeptidase Dipeptidase PepT1->Dipeptidase Transport Amino_Acids Leucine + Asparagine Dipeptidase->Amino_Acids Hydrolysis Signaling Downstream Signaling (e.g., mTORC1) Amino_Acids->Signaling Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Substrate, and Enzyme Start->Prepare_Reagents Reaction_Setup Set up Reaction Mixture Prepare_Reagents->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Termination Terminate Reaction Incubation->Termination Detection Detect Product Formation (e.g., HPLC, Spectrophotometry) Termination->Detection Analysis Analyze Data and Calculate Enzyme Activity Detection->Analysis End End Analysis->End

References

Proposed Research Application Notes for H-Leu-Asn-OH in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The dipeptide H-Leu-Asn-OH, composed of L-leucine and L-asparagine, represents a novel molecule for investigation in oncology. While direct studies on this specific dipeptide are not yet available, the well-documented and critical roles of its constituent amino acids in cancer biology provide a strong rationale for its exploration. Leucine is a key activator of the mTOR signaling pathway, which is frequently dysregulated in cancer and controls cell growth and proliferation.[1] Asparagine is another crucial amino acid, with certain cancers, such as acute lymphoblastic leukemia (ALL), exhibiting a dependency on its availability, a vulnerability that is exploited by asparaginase-based therapies.[2][3]

These application notes provide a theoretical framework and hypothetical protocols for investigating the potential of this compound as a modulator of cancer cell signaling and growth. The proposed experiments are designed to elucidate its mechanism of action and evaluate its potential as a therapeutic agent.

Potential Applications in Cancer Research

  • Modulation of mTOR Signaling: Investigate the ability of this compound to influence the mTOR pathway, either as an agonist or antagonist, in various cancer cell lines. This could have implications for cancers with hyperactive mTOR signaling.

  • Nutrient Sensing and Cancer Cell Metabolism: Explore the role of this compound in cellular nutrient sensing and its impact on cancer cell metabolism, particularly in the context of amino acid deprivation.

  • Targeted Drug Delivery: this compound could potentially be used as a recognition moiety for peptide transporters that are overexpressed on certain cancer cells, facilitating the targeted delivery of conjugated cytotoxic agents.

  • Investigation of Dipeptide Uptake Mechanisms: Elucidate the specific transporters responsible for this compound uptake in cancer cells, which could reveal new therapeutic targets.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from the experimental protocols described below. This data is for illustrative purposes to guide potential research.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Cancer150.5
A549Lung Cancer210.2
K562Leukemia85.7
MRC-5Normal Lung Fibroblast> 500

Table 2: Effect of this compound on Tumor Growth in a Xenograft Mouse Model (K562 Leukemia)

Treatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control1250 ± 150-
This compound (50 mg/kg)750 ± 11040%
This compound (100 mg/kg)480 ± 9561.6%

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, A549, K562) and a normal cell line (e.g., MRC-5) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Treat the cells with serial dilutions of this compound (e.g., 0, 10, 50, 100, 250, 500 µM) for 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

2. Western Blot Analysis for mTOR Pathway Activation

  • Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Methodology:

    • Culture cancer cells to 70-80% confluency in 6-well plates.

    • Treat cells with this compound at various concentrations (e.g., IC50 concentration) for different time points (e.g., 0, 30, 60, 120 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-mTOR, mTOR, p-p70S6K, p70S6K, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

  • Methodology:

    • Subcutaneously inject 5 x 10^6 K562 leukemia cells into the flank of immunodeficient mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound 50 mg/kg, this compound 100 mg/kg).

    • Administer the treatments intraperitoneally daily for 21 days.

    • Measure the tumor volume and body weight of the mice every 3 days.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).

Visualizations

mTOR_Signaling_Pathway Nutrients Nutrients (e.g., Leucine, this compound?) mTORC1 mTORC1 Nutrients->mTORC1 p70S6K p70S6K mTORC1->p70S6K phosphorylates Phospho_p70S6K p-p70S6K p70S6K->Phospho_p70S6K Protein_Synthesis Protein Synthesis Cell Growth Phospho_p70S6K->Protein_Synthesis

Caption: Hypothetical influence of this compound on the mTOR signaling pathway.

In_Vitro_Workflow Cell_Culture Cancer Cell Culture (e.g., K562) Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Western_Blot Protein Analysis (Western Blot) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, Pathway Modulation) MTT_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro evaluation of this compound.

In_Vivo_Workflow Xenograft Establish Xenograft Tumor Model Randomization Randomize Mice into Treatment Groups Xenograft->Randomization Treatment Daily Treatment with This compound Randomization->Treatment Monitoring Monitor Tumor Growth & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Excision Monitoring->Endpoint

Caption: Workflow for in vivo xenograft mouse model study.

References

Application Notes and Protocols for L-Leucyl-L-asparagine as a Peptidase Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Leucyl-L-asparagine as a potential substrate for various peptidases. While direct kinetic data for the enzymatic hydrolysis of L-Leucyl-L-asparagine is not extensively available in publicly accessible literature, this document provides detailed protocols and data for analogous substrates, primarily focusing on L-asparaginase and Leucyl Aminopeptidase. This information will enable researchers to design and conduct experiments to characterize the activity of peptidases on L-Leucyl-L-asparagine.

Introduction to Peptidases and their Substrates

Peptidases are enzymes that catalyze the hydrolysis of peptide bonds in proteins and peptides. They are crucial in various biological processes, including protein maturation, signal transduction, and cellular regulation. The specificity of a peptidase is determined by its active site, which recognizes and binds to specific amino acid sequences.

L-Leucyl-L-asparagine is a dipeptide that can serve as a substrate for peptidases that recognize N-terminal leucine residues or have specificity for asparagine-containing peptides. Two major classes of enzymes are of particular interest for the study of L-Leucyl-L-asparagine hydrolysis:

  • Aminopeptidases: These enzymes cleave the peptide bond at the N-terminus of a peptide, releasing a single amino acid. Leucyl aminopeptidases (LAPs) are a subclass of aminopeptidases that show a preference for leucine at the N-terminus.

  • Asparaginases: L-asparaginase is an enzyme that catalyzes the hydrolysis of the amide bond in the side chain of L-asparagine to form L-aspartic acid and ammonia. While its primary substrate is the free amino acid L-asparagine, its potential activity on asparagine-containing peptides is an area of research interest.

Quantitative Data on Related Peptidase Activities

Table 1: Kinetic Parameters of L-Asparaginases from Various Sources for L-Asparagine Hydrolysis

Enzyme SourceEC NumberKm (mM)kcat (s-1)Vmax (U/mg)Optimal pHReference
Rhizobium etli (ReAIV)3.5.1.11.5770-9.0-11.0[1]
Rhizobium etli (ReAV)3.5.1.12.1603-9.0-11.0[1]
Pseudomonas stutzeri (Ps-ASNase II)3.5.1.10.52 ± 0.06-42.55 ± 4.08.5[2]
Escherichia coli3.5.1.1---6.58 - 8.69[3]
Wolinella succinogenes (WoA-S121)3.5.1.1~0.02---
Wolinella succinogenes (WoA-P121)3.5.1.1~0.02---

Note: '-' indicates data not reported in the cited source. Kinetic parameters can vary based on assay conditions.

Experimental Protocols

The following are detailed protocols for assaying peptidase activity. These can be adapted for use with L-Leucyl-L-asparagine as a substrate.

General Protocol for Leucyl Aminopeptidase (LAP) Activity Assay (Colorimetric)

This protocol is adapted from standard procedures using a chromogenic substrate and can be modified for L-Leucyl-L-asparagine by coupling the release of L-leucine or L-asparagine to a subsequent enzymatic reaction that produces a detectable signal.

Materials:

  • Leucyl Aminopeptidase (source of interest)

  • L-Leucyl-L-asparagine (substrate)

  • LAP Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Coupling enzyme and substrate (e.g., L-amino acid oxidase and a suitable chromogenic peroxidase substrate)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength

  • 96-well microplate

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-Leucyl-L-asparagine in LAP Assay Buffer. The final concentration in the assay will need to be optimized.

    • Prepare the LAP Assay Buffer.

    • Prepare the coupling enzyme and chromogenic substrate solutions as recommended by the manufacturer.

  • Assay Reaction:

    • Add 50 µL of LAP Assay Buffer to each well of a 96-well microplate.

    • Add 10-20 µL of the sample containing Leucyl Aminopeptidase to the appropriate wells.

    • Add 20 µL of the L-Leucyl-L-asparagine stock solution to initiate the reaction.

    • Incubate the plate at a constant temperature (e.g., 37°C) for a desired period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding a small volume of acid, if compatible with the detection method).

  • Detection:

    • Add the coupling enzyme and chromogenic substrate to the wells.

    • Incubate for a sufficient time for color development.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction from the change in absorbance over time.

    • Determine the kinetic parameters (Km and Vmax) by measuring the reaction rate at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Protocol for L-Asparaginase Activity Assay (Fluorometric)

This protocol describes a coupled enzymatic assay where the product of the asparaginase reaction is used in a subsequent reaction to generate a fluorescent signal. This can be adapted to measure the hydrolysis of the amide bond in L-Leucyl-L-asparagine.

Materials:

  • L-Asparaginase (or other peptidase of interest)

  • L-Leucyl-L-asparagine (substrate)

  • Asparaginase Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4)

  • Aspartate Enzyme Mix (containing enzymes to convert L-aspartate to a detectable product)

  • Fluorescent Probe (e.g., a probe that reacts with the final product to generate fluorescence)

  • Microplate reader with fluorescence capabilities (e.g., Ex/Em = 535/587 nm)

  • 96-well black microplate

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates by homogenizing in ice-cold Asparaginase Assay Buffer.

    • Centrifuge to remove insoluble material.

  • Reaction Mixture:

    • Prepare a reaction mix containing Asparaginase Assay Buffer, Aspartate Enzyme Mix, and the Fluorescent Probe.

    • Add 50 µL of the reaction mix to each well.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of L-aspartate.

  • Assay:

    • Add 1-50 µL of the sample to the wells.

    • Add 10 µL of L-Leucyl-L-asparagine solution to start the reaction.

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculation:

    • Subtract the background fluorescence and calculate the asparaginase activity based on the standard curve.

Visualizations

The following diagrams illustrate the enzymatic reaction and a general experimental workflow for peptidase activity assays.

Enzymatic_Hydrolysis sub L-Leucyl-L-asparagine pep Peptidase sub->pep binds to prod1 L-Leucine pep->prod1 releases prod2 L-Asparagine pep->prod2 releases

Caption: Enzymatic hydrolysis of L-Leucyl-L-asparagine by a peptidase.

Experimental_Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) assay 2. Assay Setup (Mix reagents in microplate) prep->assay incubation 3. Incubation (Controlled temperature and time) assay->incubation detection 4. Signal Detection (Absorbance or Fluorescence) incubation->detection analysis 5. Data Analysis (Calculate activity, determine kinetics) detection->analysis

Caption: General workflow for a peptidase activity assay.

Applications in Drug Development

The study of peptidase activity on specific substrates like L-Leucyl-L-asparagine is crucial for several aspects of drug development:

  • Enzyme Inhibition Studies: Identifying and characterizing inhibitors of specific peptidases is a key strategy for developing new therapeutics for diseases where these enzymes are dysregulated, such as in cancer and inflammatory disorders.

  • Prodrug Activation: Peptidases can be exploited to activate prodrugs at a specific site of action. A prodrug could be designed with a peptidyl moiety that is cleaved by a target peptidase, releasing the active drug.

  • Biomarker Discovery: The activity of specific peptidases in biological fluids or tissues can serve as a biomarker for disease diagnosis, prognosis, or monitoring treatment response.

  • Understanding Disease Mechanisms: Investigating the role of peptidases in the metabolism of bioactive peptides can provide insights into the pathophysiology of various diseases.

Conclusion

While direct experimental data on the enzymatic hydrolysis of L-Leucyl-L-asparagine is currently limited, the provided protocols and comparative data for related enzymes and substrates offer a solid foundation for researchers to initiate their own investigations. The adaptability of the described colorimetric and fluorometric assays allows for the characterization of various peptidases that may act on this dipeptide. Such studies will contribute to a better understanding of peptidase substrate specificity and will be valuable for applications in basic research and drug development.

References

Application Notes and Protocols for H-Leu-Asn-OH Dissolution in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Leu-Asn-OH, a dipeptide composed of L-leucine and L-asparagine, is a molecule of interest in various fields of biochemical and pharmaceutical research. Proper dissolution of this dipeptide in aqueous buffers is critical for accurate and reproducible experimental results. These application notes provide a detailed protocol for dissolving this compound, taking into account its physicochemical properties.

The constituent amino acids of this compound impart a mixed character to the dipeptide. Leucine is a hydrophobic amino acid, while asparagine is polar and uncharged. This combination suggests moderate solubility in aqueous solutions, which can be influenced by pH, temperature, and the composition of the buffer.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for developing an effective dissolution protocol.

PropertyValueSource
Molecular Formula C₁₀H₁₉N₃O₄--INVALID-LINK--
Molecular Weight 245.28 g/mol --INVALID-LINK--
Predicted Water Solubility 6.24 g/L--INVALID-LINK--
logP (predicted) -2.8 to -4.5--INVALID-LINK--, --INVALID-LINK--
pKa (Strongest Acidic) ~3.7--INVALID-LINK--
pKa (Strongest Basic) ~8.4--INVALID-LINK--

Recommended Protocol for Dissolving this compound

This protocol provides a step-by-step guide for dissolving lyophilized this compound powder in aqueous buffers. It is recommended to first test the solubility with a small amount of the peptide before dissolving the entire sample.

Materials
  • This compound (lyophilized powder)

  • Sterile, deionized or distilled water

  • Aqueous buffers (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, MES)

  • pH meter

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes or vials

Step-by-Step Dissolution Procedure
  • Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which can affect its stability.

  • Initial Solvent Selection: Based on the polar nature of asparagine, sterile water is the recommended initial solvent.

  • Reconstitution:

    • Carefully open the vial and add the desired volume of sterile water to achieve a stock solution concentration. A starting concentration of 1-10 mg/mL is recommended.

    • Gently swirl the vial to wet the powder.

  • Facilitating Dissolution:

    • Vortexing: Vortex the solution for 30-60 seconds.

    • Sonication: If the dipeptide does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes. Monitor the temperature of the bath to avoid excessive heating of the sample.

  • pH Adjustment (if necessary):

    • The net charge of a peptide is pH-dependent and influences its solubility. This compound is expected to be most soluble at pH values away from its isoelectric point.

    • If solubility in water is poor, consider using a buffer with a pH of 6.0-7.5.

    • For acidic conditions, a dilute solution of acetic acid (e.g., 10%) can be used. For basic conditions, a dilute solution of ammonium hydroxide (e.g., 0.1 M) can be employed. However, for many biological applications, maintaining a physiological pH is crucial.

  • Use of Co-solvents (for highly concentrated or modified forms):

    • For applications requiring higher concentrations, or if the dipeptide has been modified to be more hydrophobic, a small amount of an organic co-solvent may be necessary.

    • Add a minimal amount of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (e.g., 10-50 µL) to the dry peptide to initially wet and dissolve it.

    • Slowly add the aqueous buffer to the desired final concentration while gently vortexing.

  • Sterilization and Storage:

    • Once fully dissolved, the solution can be sterile-filtered through a 0.22 µm filter if required for cell culture or other sensitive applications.

    • For short-term storage (1-2 days), keep the solution at 4°C.

    • For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Workflow for Solubility Assessment

The following workflow can be used to systematically determine the optimal conditions for dissolving this compound.

experimental_workflow Experimental Workflow for this compound Solubility Assessment cluster_prep Preparation cluster_dissolution Dissolution Testing cluster_analysis Analysis & Optimization start Start with Lyophilized this compound equilibrate Equilibrate to Room Temperature start->equilibrate dissolve_water Attempt to Dissolve in Sterile Water equilibrate->dissolve_water check_solubility1 Assess Solubility (Visual Inspection) dissolve_water->check_solubility1 dissolve_buffer Test Various Aqueous Buffers (e.g., PBS, Tris, MES at pH 6.0-7.5) check_solubility1->dissolve_buffer Insoluble quantify Quantify Solubility (e.g., UV-Vis Spectroscopy) check_solubility1->quantify Soluble check_solubility2 Assess Solubility dissolve_buffer->check_solubility2 adjust_ph Adjust pH (if necessary) check_solubility2->adjust_ph Insoluble check_solubility2->quantify Soluble check_solubility3 Assess Solubility adjust_ph->check_solubility3 check_solubility3->quantify Soluble optimize Determine Optimal Dissolution Conditions quantify->optimize end Final Protocol Established optimize->end

Caption: A flowchart outlining the systematic process for determining the optimal dissolution conditions for this compound.

Representative Signaling Pathway for Dipeptide Activity

Dipeptides can act as signaling molecules by binding to and activating cell surface receptors, such as G protein-coupled receptors (GPCRs). The following diagram illustrates a generalized signaling pathway that could be initiated by a dipeptide like this compound.

dipeptide_signaling Generalized Dipeptide Signaling via a G Protein-Coupled Receptor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm dipeptide This compound (Dipeptide) gpcr GPCR dipeptide->gpcr Binding & Activation g_protein G Protein (αβγ) gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase Activation cellular_response Cellular Response (e.g., Gene Expression, Enzyme Activation) protein_kinase->cellular_response Phosphorylation Cascade

Application Notes and Protocols for H-Leu-Asn-OH in Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Dipeptides in Modern Cell Culture

In the realm of biopharmaceutical production and cell-based research, the optimization of cell culture media is paramount for achieving high cell viability, robust growth, and maximal product yield. While free amino acids are essential building blocks for cellular processes, some exhibit limited stability and solubility in liquid media formulations. Dipeptides, composed of two amino acids linked by a peptide bond, have emerged as a strategic solution to overcome these limitations.[1][2] They offer enhanced stability and solubility, ensuring a consistent supply of critical amino acids to the cells throughout the culture process.

This document focuses on the dipeptide H-Leu-Asn-OH (L-Leucyl-L-asparagine), a promising supplement for cell culture media. Leucine is an essential branched-chain amino acid known to stimulate the mTOR signaling pathway, which plays a crucial role in protein synthesis and cell growth.[3][4] Asparagine serves as a vital nitrogen and carbon source, particularly important for cellular metabolism, especially under conditions of glutamine limitation.[5][6][7][8] The provision of these two amino acids in a stable dipeptide form, this compound, is hypothesized to support superior cell culture performance.

These application notes provide a comprehensive overview of this compound, including its utility, protocols for its application, and methods for evaluating its effects on cell culture.

Application Notes: this compound as a Cell Culture Media Supplement

Key Advantages of this compound Supplementation
  • Enhanced Stability: this compound is more stable in aqueous solution compared to free asparagine, which can deaminate over time, leading to the accumulation of toxic ammonia.

  • Improved Nutrient Availability: Provides a sustained release of leucine and asparagine, supporting key metabolic pathways for growth and protein production.

  • Increased Cell Performance: The combined effect of leucine and asparagine can lead to improved viable cell density, culture longevity, and recombinant protein titer.

Recommended Cell Lines

This compound is expected to be beneficial for a wide range of mammalian cell lines used in research and biopharmaceutical production, including:

  • Chinese Hamster Ovary (CHO) cells

  • Hybridoma cells

  • HEK293 cells

  • Vero cells

Hypothetical Performance Data

The following tables present hypothetical, yet plausible, quantitative data illustrating the potential benefits of supplementing a chemically defined basal medium with this compound in a fed-batch culture of a recombinant CHO cell line expressing a monoclonal antibody (mAb). This data is for illustrative purposes and actual results may vary depending on the cell line, process parameters, and basal medium composition.

Table 1: Effect of this compound on CHO Cell Growth and Viability

Supplementation StrategyPeak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD, x 10^9 cells·h/L)Average Viability (%)
Control (Basal Medium)12.51.885
Free Leucine + Free Asparagine14.22.188
This compound (2 g/L)16.52.592
This compound (4 g/L)18.12.894

Table 2: Impact of this compound on Monoclonal Antibody (mAb) Production

Supplementation StrategyFinal mAb Titer (g/L)Specific Productivity (qP, pg/cell/day)
Control (Basal Medium)2.825
Free Leucine + Free Asparagine3.528
This compound (2 g/L)4.232
This compound (4 g/L)4.935

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • High-purity, sterile water for injection (WFI) or cell culture grade water

    • Sterile conical tubes or bottles

    • Sterile 0.22 µm filter

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., 50 g/L).

    • Gently swirl or vortex the container until the powder is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm filter into a sterile storage container.

    • Store the stock solution at 2-8°C for up to one month. For longer storage, aliquot and freeze at -20°C.

Supplementation of Cell Culture Medium

This compound can be added to the basal medium at the beginning of the culture or used as a feed supplement in fed-batch processes.

  • Batch Culture: Add the desired concentration of this compound from the sterile stock solution to the basal medium before inoculating with cells.

  • Fed-Batch Culture: Add bolus feeds of the this compound stock solution at predetermined time points during the culture, based on the cells' nutritional needs. A typical feeding strategy might involve adding the dipeptide on days 3, 5, 7, and 9 of the culture.

Cell Viability and Density Assessment (Trypan Blue Exclusion Method)
  • Materials:

    • Trypan Blue solution (0.4%)

    • Hemocytometer

    • Microscope

    • Micropipettes and sterile tips

  • Procedure:

    • Obtain a representative sample of the cell culture suspension.

    • Dilute the cell suspension with Trypan Blue solution at a 1:1 ratio (e.g., 20 µL of cell suspension and 20 µL of Trypan Blue).

    • Mix gently and incubate for 1-2 minutes at room temperature.

    • Load 10 µL of the mixture into the hemocytometer.

    • Under the microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.

    • Calculate the viable cell density and percent viability using the following formulas:

      • Viable Cell Density (cells/mL) = (Number of viable cells counted / Number of squares counted) x Dilution factor x 10^4

      • % Viability = (Number of viable cells / Total number of cells) x 100

Quantification of Monoclonal Antibody (mAb) Production (ELISA)
  • Materials:

    • ELISA plate coated with anti-human IgG (Fc specific) antibody

    • Purified mAb standard of known concentration

    • Cell culture supernatant samples

    • HRP-conjugated anti-human IgG detection antibody

    • TMB substrate solution

    • Stop solution (e.g., 2N H₂SO₄)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Plate reader

  • Procedure:

    • Prepare a standard curve by serially diluting the purified mAb standard.

    • Add 100 µL of standards and diluted cell culture supernatant samples to the wells of the ELISA plate. Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of HRP-conjugated detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a plate reader.

    • Calculate the mAb concentration in the samples by interpolating from the standard curve.

Visualization of Cellular Mechanisms

Leucine Signaling via the mTOR Pathway

The following diagram illustrates the signaling cascade initiated by leucine, leading to the activation of mTORC1 and subsequent promotion of protein synthesis.

mTOR_Signaling_Pathway Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates H_Leu_Asn_OH This compound Dipeptide_Transport Dipeptide Transporter H_Leu_Asn_OH->Dipeptide_Transport Asparagine Asparagine Intracellular_Peptidases Intracellular Peptidases Dipeptide_Transport->Intracellular_Peptidases Uptake Intracellular_Peptidases->Leucine Cleavage Intracellular_Peptidases->Asparagine S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Inhibits (when active) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: this compound uptake and Leucine's activation of the mTORC1 signaling pathway.

Experimental Workflow for Evaluating this compound

This workflow outlines the key steps for assessing the impact of this compound on a cell culture process.

Experimental_Workflow Start Start: CHO Cell Line Culture_Setup Set up Batch/Fed-batch Cultures (Control vs. This compound) Start->Culture_Setup Daily_Sampling Daily Sampling Culture_Setup->Daily_Sampling Cell_Analysis Cell Density & Viability (Trypan Blue) Daily_Sampling->Cell_Analysis Metabolite_Analysis Metabolite Analysis (e.g., Glucose, Lactate, Ammonia) Daily_Sampling->Metabolite_Analysis Product_Analysis Product Titer (ELISA) Daily_Sampling->Product_Analysis Data_Analysis Data Analysis & Comparison Cell_Analysis->Data_Analysis Metabolite_Analysis->Data_Analysis Product_Analysis->Data_Analysis Conclusion Conclusion & Optimization Data_Analysis->Conclusion

References

Application Notes and Protocols for In Vivo Administration of H-Leu-Asn-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the proposed in vivo administration and analysis of the dipeptide H-Leu-Asn-OH (Leucyl-Asparagine). Due to the limited availability of direct experimental data for this compound, this document leverages established protocols for similar dipeptides and their constituent amino acids, L-leucine and L-asparagine. The provided protocols for administration, solution preparation, and signaling pathway analysis are intended as a starting point for researchers. All quantitative data from related compounds are presented for comparative purposes.

Introduction

This compound is a dipeptide composed of L-leucine and L-asparagine. While the precise biological functions of this specific dipeptide are not extensively documented in publicly available literature, the known roles of its constituent amino acids suggest potential involvement in various physiological processes. L-leucine is a branched-chain amino acid (BCAA) known to stimulate muscle protein synthesis and activate the mTOR signaling pathway. L-asparagine is a non-essential amino acid crucial for the synthesis of glycoproteins and the functioning of the nervous system. In vivo studies of this compound are warranted to elucidate its pharmacokinetic profile, bioavailability, and potential therapeutic effects.

Quantitative Data from Related Dipeptides

The following tables summarize quantitative data from in vivo studies of dipeptides containing leucine. This information can serve as a reference for designing experiments with this compound.

Table 1: Antidepressant-like Effects of Tyrosyl-Leucine (Tyr-Leu) in Mice [1]

ParameterAdministration RouteDosageEffect
Immobility Time (Forced Swim Test)Oral30 mg/kgSignificant decrease
Immobility Time (Forced Swim Test)Intraperitoneal10 mg/kgSignificant decrease
Immobility Time (Forced Swim Test)Intracerebroventricular1 nmol/mouseSignificant decrease
c-Fos Expression in Dentate GyrusOral30 mg/kgSignificant increase

Table 2: Organ-Specific Distribution of Representative Dipeptides in C57BL/6N Mice [2]

DipeptideLiver (pmol/mg)Muscle (pmol/mg)Spleen (pmol/mg)Serum (pmol/µL)
Carnosine1.2 ± 0.3280 ± 500.8 ± 0.20.01 ± 0.00
Anserine0.5 ± 0.1150 ± 300.3 ± 0.10.02 ± 0.01
Asp-Gln3.5 ± 0.8Not Detected0.2 ± 0.1Not Detected
Ala-Gln2.8 ± 0.6Not Detected0.1 ± 0.0Not Detected
Gly-Pro0.4 ± 0.10.1 ± 0.00.2 ± 0.10.01 ± 0.00
Leu-Pro0.2 ± 0.00.1 ± 0.00.1 ± 0.00.01 ± 0.00

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol is based on general practices for preparing peptide solutions for in vivo use.

Materials:

  • This compound powder

  • Sterile, pyrogen-free water for injection or sterile phosphate-buffered saline (PBS)

  • Sterile filters (0.22 µm)

  • Sterile vials

Procedure:

  • Determine the appropriate solvent. Based on the physicochemical properties of this compound, sterile water or PBS are likely suitable solvents. Solubility testing is recommended. For dipeptides with low aqueous solubility, the addition of a small amount of a biocompatible solubilizing agent such as DMSO may be necessary, followed by dilution in the primary vehicle.

  • Weigh the required amount of this compound in a sterile environment (e.g., a laminar flow hood).

  • Dissolve the peptide in the chosen sterile vehicle to the desired stock concentration. Gentle vortexing or sonication may be used to aid dissolution.

  • Sterile filter the solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the stock solution appropriately. For short-term storage (days to a week), refrigeration at 2-8°C is typically suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.

In Vivo Administration Protocols

The choice of administration route will depend on the specific research question, including the desired pharmacokinetic profile and target organ.

Animal Models:

  • Commonly used rodent models such as mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar) are appropriate for initial in vivo studies.

3.2.1. Oral Administration (Gavage)

  • Purpose: To assess oral bioavailability and systemic effects following gastrointestinal absorption.

  • Procedure:

    • Prepare the this compound solution at the desired concentration in a suitable oral vehicle (e.g., water, PBS).

    • Administer a defined volume of the solution directly into the stomach of the animal using a gavage needle.

    • Dosage will need to be determined empirically, but starting with a dose in the range of 10-100 mg/kg is a reasonable approach based on studies with similar dipeptides.

3.2.2. Intraperitoneal (IP) Injection

  • Purpose: To achieve rapid systemic distribution, bypassing first-pass metabolism in the liver.

  • Procedure:

    • Prepare the this compound solution in a sterile, isotonic vehicle like PBS.

    • Inject the solution into the peritoneal cavity of the animal using a sterile syringe and needle.

    • Typical injection volumes for mice are 100-200 µL.

3.2.3. Intravenous (IV) Injection

  • Purpose: To achieve immediate and complete systemic bioavailability, often used for pharmacokinetic studies.

  • Procedure:

    • Prepare the this compound solution in a sterile, isotonic vehicle suitable for intravenous administration.

    • Inject the solution directly into a vein (e.g., the tail vein in mice).

    • This route requires technical expertise to ensure proper administration.

3.2.4. Intracerebroventricular (ICV) Injection

  • Purpose: To directly administer the peptide to the central nervous system, bypassing the blood-brain barrier.

  • Procedure:

    • This is a surgical procedure that requires stereotaxic instrumentation to accurately target a cerebral ventricle.

    • A small volume of a concentrated, sterile this compound solution is infused directly into the ventricle.

Signaling Pathway Analysis

Given that L-leucine is a component of this compound, it is plausible that the dipeptide could modulate the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and protein synthesis.

Proposed Signaling Pathway of this compound via mTOR

The diagram below illustrates the hypothesized activation of the mTORC1 pathway by this compound, based on the known mechanism of L-leucine.

mTOR_Pathway cluster_cell Cell This compound This compound Amino Acid Transporter Amino Acid Transporter This compound->Amino Acid Transporter Cell Membrane Cell Membrane Intracellular Pool Intracellular Pool Amino Acid Transporter->Intracellular Pool Uptake mTORC1 mTORC1 Intracellular Pool->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation (Inhibition) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth

Caption: Hypothesized mTORC1 signaling pathway activated by this compound.

Experimental Workflow for In Vivo Study

The following diagram outlines a general workflow for an in vivo study of this compound.

experimental_workflow Start Start Animal Model Selection Animal Model Selection Start->Animal Model Selection Dose Range Finding Study Dose Range Finding Study Animal Model Selection->Dose Range Finding Study This compound Administration This compound Administration Dose Range Finding Study->this compound Administration Sample Collection Sample Collection This compound Administration->Sample Collection Pharmacokinetic Analysis Pharmacokinetic Analysis Sample Collection->Pharmacokinetic Analysis Pharmacodynamic Analysis Pharmacodynamic Analysis Sample Collection->Pharmacodynamic Analysis Data Analysis Data Analysis Pharmacokinetic Analysis->Data Analysis Pharmacodynamic Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for in vivo evaluation of this compound.

Conclusion

While direct in vivo data for this compound is currently lacking, the protocols and data presented here for related compounds provide a solid foundation for initiating research into this dipeptide. The proposed experimental designs and methodologies should be adapted and optimized based on preliminary findings. Further investigation is necessary to fully characterize the in vivo profile of this compound and its potential physiological significance.

References

Troubleshooting & Optimization

Troubleshooting low yield in H-Leu-Asn-OH synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Overview

Welcome to the technical support center for the synthesis of the dipeptide H-Leu-Asn-OH. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues that can lead to low yields during synthesis. The following sections provide answers to frequently asked questions, detailed experimental protocols, and data summaries to help you optimize your experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis of this compound.

Q1: My overall yield is significantly lower than expected. What are the most common causes?

A1: Low yield in this compound synthesis is a frequent issue, often stemming from a few key areas. The most probable causes are:

  • Incomplete Coupling Reactions: The formation of the peptide bond between Leucine and Asparagine may be inefficient. This can be due to suboptimal activation of the carboxylic acid, steric hindrance, or aggregation of the growing peptide chain.[1]

  • Side Reactions Involving Asparagine: The side chain of asparagine is particularly susceptible to undesirable reactions, primarily dehydration of the amide to a nitrile or aspartimide formation.[2][3][4] Aspartimide formation is a major challenge in Fmoc-based solid-phase peptide synthesis (SPPS) and can lead to a mixture of byproducts that are difficult to separate.[5][6][7][8]

  • Premature Cleavage or Instability: Depending on the synthesis strategy (solid-phase or solution), the linkage to the resin or protecting groups may be unstable under the reaction conditions, leading to loss of product.

  • Purification Losses: The final product may be difficult to isolate from byproducts and unreacted starting materials, leading to a lower isolated yield.

Q2: I suspect a side reaction with the asparagine residue. What is aspartimide formation and how can I prevent it?

A2: Aspartimide formation is a major intramolecular side reaction that severely impacts yield and purity. It occurs when the backbone amide nitrogen attacks the side-chain carbonyl of an adjacent aspartic acid residue, forming a five-membered succinimide ring. This is particularly problematic in Fmoc SPPS during the piperidine-mediated deprotection step.[2][6] The aspartimide ring can then be opened by piperidine or water to yield a mixture of the desired α-peptide, the isomeric β-peptide, and their respective racemized versions, all of which are difficult to separate from the target peptide.[2][6][8]

Prevention Strategies:

  • Side-Chain Protection: Using a bulky protecting group on the asparagine side-chain amide can sterically hinder the cyclization. The trityl (Trt) group is the most common and effective choice for Fmoc chemistry.[3] It improves the solubility of the Fmoc-Asn-OH derivative and prevents side reactions.[3]

  • Optimized Deprotection Conditions: Modifying the Fmoc deprotection conditions can reduce the rate of aspartimide formation. Using a weaker base like piperazine instead of piperidine or adding an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) to the piperidine solution has been shown to suppress the side reaction.[5]

  • Choice of Coupling Reagents: While primarily an issue during deprotection, using efficient and fast-acting coupling reagents ensures that the asparagine residue is incorporated quickly, minimizing its exposure to basic conditions during subsequent steps.

Q3: My coupling reaction seems incomplete. How can I improve the efficiency of peptide bond formation?

A3: Incomplete coupling leads directly to lower yields and the presence of deletion sequences in your final product. To improve coupling efficiency:

  • Choice of Coupling Reagent: Use a high-efficiency coupling reagent. Carbodiimides like DCC and DIC are common but can cause side reactions.[9] Uronium/aminium-based reagents like HBTU, HATU, or HCTU are generally more efficient and faster, especially for sterically hindered couplings. The addition of a base like N,N-Diisopropylethylamine (DIPEA) is typically required.

  • Use of Additives: Including additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) can suppress racemization and improve coupling efficiency by forming a more reactive activated ester intermediate.[9][10]

  • Reaction Time and Temperature: Ensure the coupling reaction is allowed to proceed for a sufficient amount of time. For difficult couplings, extending the reaction time or slightly increasing the temperature (e.g., to 30-40°C) can improve yields, though this may also increase the risk of side reactions.

  • Solvent Choice: Use a suitable solvent that effectively swells the resin (in SPPS) and dissolves all reagents. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are standard choices.[3]

Q4: What is the best protecting group strategy for synthesizing this compound?

A4: The optimal strategy depends on whether you are performing solid-phase or solution-phase synthesis. For the widely used Fmoc-based solid-phase peptide synthesis (SPPS), the following is recommended:

  • N-α-Protection: Use the Fmoc (9-fluorenylmethyloxycarbonyl) group for the temporary protection of the alpha-amino group of both leucine and asparagine. It is stable during coupling but easily removed with a mild base like piperidine.[11]

  • Asn Side-Chain Protection: Use the Trt (trityl) group to protect the side-chain amide of asparagine. This is crucial for preventing nitrile formation and aspartimide formation, and it also enhances the solubility of the Fmoc-Asn(Trt)-OH building block.[3]

  • Leu Side-Chain: The leucine side chain is an isobutyl group and does not require protection.

  • C-Terminal Protection (Solution Phase): If synthesizing in solution, the C-terminus of asparagine would typically be protected as a methyl or benzyl ester.

Quantitative Data Summary

For successful synthesis, the choice of reagents and their relative amounts are critical. The tables below summarize key quantitative data for consideration.

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling ReagentClassTypical Equivalents (vs. Amino Acid)AdditiveKey AdvantagesKey Disadvantages
DCC (N,N'-Dicyclohexylcarbodiimide)Carbodiimide1.0 - 1.2HOBtLow cost, effective for many couplings.[9]Produces insoluble DCU byproduct, potential for racemization without additive.[9]
DIC (N,N'-Diisopropylcarbodiimide)Carbodiimide1.0 - 1.2HOBt/OxymaLiquid form, byproduct (DIU) is more soluble than DCU.Can still cause racemization.
HBTU / HATU Uronium/Aminium0.9 - 1.0None (contains HOBt/HOAt moiety)High efficiency, fast reaction times, low racemization.Higher cost.
HCTU Uronium/Aminium0.9 - 1.0None (contains HOBt moiety)Similar to HBTU but often faster and more efficient.Higher cost.

Table 2: Side-Chain Protecting Groups for Asparagine in Fmoc-SPPS

Protecting GroupAbbreviationCleavage ConditionKey Benefits
None--Lower cost of amino acid derivative.
Trityl Trt Standard TFA cleavage cocktail.[3]Highly recommended. Prevents dehydration and aspartimide formation; improves solubility of the Fmoc-amino acid.[3]
4,4'-DimethoxybenzhydrylMbhMild acid (e.g., dilute TFA).Effective at preventing side reactions.

Key Experimental Protocols

The following protocol outlines a standard method for the synthesis of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol: SPPS of this compound on Pre-loaded Fmoc-Asn(Trt)-Wang Resin

This protocol assumes the synthesis starts with asparagine already attached to the resin.

1. Resin Preparation (Swelling):

  • Place the Fmoc-Asn(Trt)-Wang resin (1.0 eq) in a reaction vessel.
  • Add DMF to cover the resin and allow it to swell for 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes. Drain the solution.
  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 times) and then Dichloromethane (DCM) (3 times) to remove all traces of piperidine.

3. Leucine Coupling:

  • In a separate vial, dissolve Fmoc-Leu-OH (3.0 eq) and HOBt (3.0 eq) in a minimal amount of DMF.
  • Add DIC (3.0 eq) to the amino acid solution and allow it to pre-activate for 5 minutes.
  • Add the activated Fmoc-Leu-OH solution to the deprotected resin.
  • Agitate the mixture at room temperature for 2 hours.
  • Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.
  • Once coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

4. Final Fmoc Deprotection:

  • Repeat Step 2 to remove the Fmoc group from the N-terminal Leucine.

5. Cleavage and Global Deprotection:

  • Wash the resin with DCM and dry it under vacuum.
  • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).
  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
  • Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Trt side-chain protecting group.[11]
  • Filter the resin and collect the TFA solution containing the peptide.
  • Concentrate the TFA solution under a stream of nitrogen.

6. Precipitation and Purification:

  • Precipitate the crude peptide by adding the concentrated TFA solution to a large volume of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.
  • Purify the peptide using reverse-phase HPLC (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.
  • Lyophilize the pure fractions to obtain this compound as a white powder.

Mandatory Visualizations

The following diagrams illustrate key workflows and chemical pathways relevant to the synthesis of this compound.

G cluster_workflow Synthesis Workflow for this compound (SPPS) start Start: Fmoc-Asn(Trt)-Resin deprotect1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 couple 2. Couple Fmoc-Leu-OH (DIC/HOBt or HATU) deprotect1->couple deprotect2 3. Final Fmoc Deprotection (20% Piperidine/DMF) couple->deprotect2 cleave 4. Cleavage & Deprotection (95% TFA Cocktail) deprotect2->cleave purify 5. Purification (RP-HPLC) cleave->purify product Final Product: This compound purify->product

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.

G cluster_side_reaction Aspartimide Formation Side Reaction cluster_products Mixture of Byproducts peptide Peptide with Asp(OtBu) (...-Asp-Xxx-...) aspartimide Aspartimide Intermediate (Succinimide Ring) peptide->aspartimide Deprotonation of backbone N-H piperidine Piperidine (Base) piperidine->peptide alpha α-peptide (Desired, but racemized) aspartimide->alpha Ring opening (H2O) beta β-peptide (Isomer) aspartimide->beta Ring opening (H2O) piperidide Piperidide Adducts aspartimide->piperidide Ring opening (Piperidine)

Caption: Pathway of aspartimide formation, a major side reaction involving asparagine.

G cluster_troubleshooting Troubleshooting Decision Tree start Low Yield of This compound q1 Check crude purity: Is it a complex mixture? start->q1 q2 Check coupling efficiency: Kaiser test positive? q1->q2 No (Crude is clean but low quantity) sol1 Cause: Side Reactions (e.g., Aspartimide) Solution: • Use Fmoc-Asn(Trt)-OH • Modify deprotection conditions q1->sol1 Yes sol2 Cause: Incomplete Coupling Solution: • Use stronger coupling reagent (HATU) • Increase reaction time/equivalents • Check reagent quality q2->sol2 Yes sol3 Cause: Purification Issues or Incomplete Deprotection Solution: • Optimize HPLC gradient • Extend final cleavage time q2->sol3 No

Caption: A decision tree for troubleshooting common causes of low yield in this compound synthesis.

References

Optimizing storage conditions for H-Leu-Asn-OH to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage and handling of H-Leu-Asn-OH to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or colder, protected from moisture and light. Several suppliers of similar peptides recommend storage at temperatures below -15°C.[1]

Q2: How should I store this compound solutions?

Stock solutions of this compound should be prepared in a buffer at a pH below 6.0 to minimize the rate of deamidation. It is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable.[2]

Q3: What are the primary degradation pathways for this compound?

The main degradation pathway for this compound is the deamidation of the asparagine (Asn) residue.[3][4] This reaction involves the conversion of the Asn side chain amide into a carboxylic acid, forming either an aspartic acid (Asp) or an isoaspartic acid (isoAsp) residue. This process is highly dependent on pH, temperature, and buffer composition.

Q4: Can I store this compound at room temperature?

No, it is not recommended to store this compound at room temperature for any significant length of time. Elevated temperatures can significantly accelerate the rate of deamidation and other potential degradation reactions.

Q5: How can I detect degradation of my this compound sample?

Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). The appearance of new peaks corresponding to the deamidated products (H-Leu-Asp-OH and H-Leu-isoAsp-OH) is a key indicator of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of peptide activity or inconsistent experimental results. Peptide degradation due to improper storage.Verify storage conditions (temperature, humidity). Prepare fresh stock solutions from solid peptide. Perform an HPLC analysis to check for purity and the presence of degradation products.
Appearance of unexpected peaks in HPLC analysis. Deamidation of the asparagine residue.Confirm the identity of the new peaks using mass spectrometry. If deamidation is confirmed, review solution preparation and storage protocols. Ensure the pH of the buffer is acidic (ideally pH < 6) to slow down the deamidation rate.
Difficulty dissolving the peptide. Peptide has absorbed moisture, leading to aggregation.Ensure the peptide is brought to room temperature in a desiccator before opening the vial. If solubility issues persist, try gentle warming or sonication.

Quantitative Data on Peptide Stability

Temperature (°C)pHHalf-life of Peptide (t½)
45.0> 1 year
255.0~ 6 months
375.0~ 2 months
47.4~ 3 months
257.4~ 2 weeks
377.4~ 5 days
49.0~ 1 month
259.0~ 3 days
379.0~ 1 day

Note: This data is illustrative and the actual stability of this compound may vary.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a method to evaluate the stability of this compound under different storage conditions.

1. Materials:

  • This compound (solid)
  • Phosphate buffer (pH 5.0, 7.4, and 9.0)
  • HPLC system with a C18 column
  • Mass spectrometer
  • Incubators set at 4°C, 25°C, and 37°C
  • Microcentrifuge tubes

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in each of the phosphate buffers.
  • Aliquot 100 µL of each solution into separate microcentrifuge tubes for each time point and temperature.
  • Store the aliquots at the designated temperatures (4°C, 25°C, and 37°C).
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), remove one aliquot from each condition.
  • Analyze the samples by HPLC to quantify the remaining this compound and any degradation products.
  • Confirm the identity of the degradation products using mass spectrometry.
  • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate and half-life.

Visualizations

degradation_pathway This compound This compound Cyclic Imide Intermediate Cyclic Imide Intermediate This compound->Cyclic Imide Intermediate pH > 6 Temperature H-Leu-Asp-OH H-Leu-Asp-OH This compound->H-Leu-Asp-OH Acid Hydrolysis (pH < 5) Cyclic Imide Intermediate->H-Leu-Asp-OH Hydrolysis H-Leu-isoAsp-OH H-Leu-isoAsp-OH Cyclic Imide Intermediate->H-Leu-isoAsp-OH Hydrolysis troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Moisture, Light) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh analyze_purity Analyze Purity by HPLC prepare_fresh->analyze_purity degradation_peaks Degradation Peaks Observed? analyze_purity->degradation_peaks confirm_identity Confirm Peak Identity by MS degradation_peaks->confirm_identity Yes no_degradation No Degradation Peaks degradation_peaks->no_degradation No review_protocol Review Solution Prep & Storage Protocol confirm_identity->review_protocol adjust_ph Adjust Buffer to pH < 6 review_protocol->adjust_ph continue_experiment Continue Experiment adjust_ph->continue_experiment

References

H-Leu-Asn-OH solubility issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the dipeptide H-Leu-Asn-OH (L-Leucyl-L-asparagine). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its structural characteristics?

A1: this compound is a dipeptide composed of the amino acids L-leucine and L-asparagine. Leucine possesses a hydrophobic isobutyl side chain, while asparagine has a polar, uncharged side chain containing an amide group. This combination of a hydrophobic and a polar residue gives the dipeptide an amphipathic character, which can influence its solubility in different solvents.

Q2: I am having trouble dissolving this compound. What are the first steps I should take?

A2: For any new peptide, it is always recommended to first test the solubility of a small amount before attempting to dissolve the entire sample. Start with deionized water. If the peptide does not dissolve, refer to the troubleshooting guide below for a systematic approach. Factors such as pH and the use of co-solvents can significantly impact solubility.

Q3: Can I use sonication or heating to help dissolve my this compound sample?

A3: Yes, both sonication and gentle heating can be used to aid dissolution.[1] Sonication can help break up aggregates and increase the surface area of the peptide exposed to the solvent. Gentle warming (e.g., to 37-40°C) can also increase the solubility of some peptides.[1] However, prolonged or excessive heating should be avoided to prevent potential degradation of the peptide.

Q4: What is the overall charge of this compound at neutral pH and how does this affect solubility?

A4: To estimate the overall charge of this compound at a neutral pH (~7), we consider the ionizable groups: the N-terminal amino group (-NH2) and the C-terminal carboxyl group (-COOH). The side chains of Leucine and Asparagine are neutral.

  • N-terminal amino group: Has a pKa of ~9.6, so it will be protonated and have a +1 charge at pH 7.

  • C-terminal carboxyl group: Has a pKa of ~2.2, so it will be deprotonated and have a -1 charge at pH 7.

Therefore, the overall charge of this compound at neutral pH is approximately 0 (+1 + -1 = 0). Peptides with a neutral overall charge often have lower solubility in aqueous solutions and may require the addition of organic solvents for complete dissolution.[2][3]

Troubleshooting Guide for this compound Solubility Issues

This guide provides a step-by-step approach to systematically address solubility challenges with this compound.

Problem: this compound is not dissolving in my chosen solvent.

Systematic Troubleshooting Workflow:

G cluster_0 A Start: Lyophilized this compound B Attempt to dissolve a small amount in Deionized Water A->B C Is the peptide fully dissolved? B->C D Solution ready for use C->D Yes E Try adding a small amount of organic co-solvent (e.g., DMSO, DMF, Acetonitrile) C->E No F Is the peptide fully dissolved? E->F G Slowly add the organic solution to your aqueous buffer F->G Yes H Adjust pH F->H No G->D I For acidic conditions, add a drop of dilute Acetic Acid or TFA. For basic conditions, add a drop of dilute Ammonium Hydroxide. H->I J Is the peptide fully dissolved? I->J J->D Yes K Consider using stronger chaotropic agents (e.g., 6M Guanidine HCl, 8M Urea) for non-biological assays J->K No L Consult further technical support K->L

Caption: Troubleshooting workflow for this compound solubility.

Data on Constituent Amino Acid Solubility

Amino AcidSolventSolubilityTemperature (°C)
L-Leucine Water24.2 g/L25
EthanolSparingly SolubleNot Specified
DMSOSolubleNot Specified
EtherInsolubleNot Specified
L-Asparagine Water29.4 g/L25
EthanolSparingly SolubleNot Specified
PBS (pH 7.2)~5 g/LNot Specified

Note: This data is for the individual amino acids and should be used as a qualitative guide for the dipeptide.

Experimental Protocol: Determination of Peptide Solubility

This protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Objective: To determine the approximate solubility of this compound in a chosen solvent system.

Materials:

  • Lyophilized this compound

  • Solvent of interest (e.g., deionized water, PBS, DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

  • Pipettors and sterile tips

  • Analytical balance

  • Spectrophotometer (optional, for quantitative measurement)

Methodology:

  • Preparation of Stock Solution (if using a co-solvent):

    • If the primary solvent is aqueous but an organic co-solvent is required, prepare a concentrated stock solution of this compound in the organic solvent (e.g., 10 mg/mL in DMSO).

  • Serial Dilution Method:

    • Prepare a series of microcentrifuge tubes with a fixed volume of the desired final solvent (e.g., 900 µL of PBS).

    • Add a known amount of the peptide (or peptide stock solution) to the first tube to achieve the highest desired concentration. For example, add 100 µL of a 10 mg/mL stock to 900 µL of buffer to get a 1 mg/mL solution.

    • Vortex the tube thoroughly. If the peptide does not dissolve, sonicate for 5-10 minutes.

    • Visually inspect the solution for any undissolved particles or turbidity.

    • If the solution is clear, the peptide is soluble at that concentration. Proceed to the next higher concentration or use this as the determined solubility.

    • If the solution is not clear, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved peptide.

    • Carefully collect the supernatant. The concentration of the peptide in the supernatant represents the solubility limit.

  • Quantitative Measurement (Optional):

    • The concentration of the peptide in the clear supernatant can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm, although the aromaticity of Leu and Asn is low. A more accurate method would be to use a peptide-specific colorimetric assay (e.g., Biuret or Ninhydrin test) or HPLC analysis.

Experimental Workflow Diagram:

G cluster_0 A Weigh Lyophilized this compound B Add a precise volume of solvent A->B C Vortex and Sonicate B->C D Visually inspect for clarity C->D E Peptide is soluble at this concentration D->E Clear F Centrifuge to pellet undissolved peptide D->F Turbid G Collect supernatant F->G H Quantify peptide concentration in supernatant (e.g., UV-Vis, HPLC) G->H I Determine solubility limit H->I

Caption: Experimental workflow for determining peptide solubility.

References

Improving the stability of H-Leu-Asn-OH in solution for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the dipeptide H-Leu-Asn-OH in solution for various assays.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing variable results in my assay. What could be the cause?

A1: Variability in assay results with this compound can stem from its degradation in aqueous solutions. The primary cause of instability for peptides containing asparagine is a chemical reaction called deamidation. This process can be influenced by factors such as pH, temperature, and buffer composition, leading to inconsistent concentrations of the active peptide.

Q2: What is deamidation and how does it affect this compound?

A2: Deamidation is a non-enzymatic reaction where the side chain amide group of an asparagine (Asn) residue is hydrolyzed to a carboxylic acid. This converts the asparagine into aspartic acid or isoaspartic acid, altering the peptide's net charge, conformation, and potentially its biological activity. For this compound, this means the original peptide is gradually lost, and a new, potentially inactive or less active, species is formed, leading to unreliable assay results.

Q3: How can I minimize the deamidation of this compound in my experiments?

A3: To minimize deamidation, it is crucial to control the pH and temperature of your solutions. Asparagine deamidation is significantly accelerated at neutral to alkaline pH and at higher temperatures. Therefore, preparing and storing your this compound solutions in a slightly acidic buffer (pH 4-6) and at low temperatures (2-8°C for short-term storage, -20°C or -80°C for long-term) is highly recommended.

Q4: Besides deamidation, are there other stability concerns for this compound?

A4: Yes, other potential issues include:

  • Proteolytic Degradation: If your sample contains proteases (e.g., from cell lysates), the peptide bond between Leucine and Asparagine can be cleaved.

  • Oxidation: Although less common for Leucine and Asparagine compared to other amino acids, the peptide can still be susceptible to oxidation from dissolved oxygen or other oxidizing agents in the buffer.

  • Adsorption: Peptides can adsorb to the surfaces of storage vials (plastic or glass), leading to a decrease in the effective concentration.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Decreasing peptide concentration over time Deamidation of the Asparagine residue.Prepare fresh solutions before each experiment. If storage is necessary, use a slightly acidic buffer (pH 4-6) and store at -20°C or -80°C.
Proteolytic degradation.Add a broad-spectrum protease inhibitor cocktail to your solution, especially when working with biological samples.
Adsorption to surfaces.Use low-adsorption microcentrifuge tubes. Pre-treating the tubes with a solution of a non-ionic surfactant or a blocking agent like bovine serum albumin (BSA) can also help.
Inconsistent assay results Inconsistent peptide stability between experiments.Standardize the preparation and handling of your this compound solutions. Use a consistent buffer system, pH, and temperature for all experiments.
Freeze-thaw cycles.Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing, which can degrade the peptide.
Solution appears cloudy or contains precipitates Poor solubility or aggregation.Ensure the peptide is fully dissolved. Sonication can aid dissolution. If solubility is an issue, consider using a small amount of a co-solvent like DMSO or DMF before adding the aqueous buffer.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Reconstitution:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Reconstitute the peptide in a sterile, slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0) to a high concentration (e.g., 10 mM). If solubility is an issue, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the aqueous buffer.

  • Quantification:

    • Determine the precise concentration of the stock solution using a suitable method such as UV-Vis spectrophotometry (if the peptide has a chromophore or is at a high enough concentration) or a quantitative amino acid analysis.

  • Aliquoting and Storage:

    • Aliquot the stock solution into single-use, low-adsorption polypropylene tubes.

    • For short-term storage (up to one week), store the aliquots at 2-8°C.

    • For long-term storage (months), flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessing the Stability of this compound using HPLC-MS
  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in different buffer systems (e.g., pH 5.0, pH 7.4, and pH 8.5).

    • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each sample.

    • Immediately quench any further degradation by adding an equal volume of a strong acid (e.g., 1% trifluoroacetic acid) and freezing at -80°C until analysis.

  • HPLC-MS Analysis:

    • Analyze the samples using a reverse-phase HPLC column coupled to a mass spectrometer.

    • Monitor the disappearance of the peak corresponding to the intact this compound and the appearance of new peaks corresponding to its deamidation products.

    • Quantify the peak areas to determine the rate of degradation under each condition.

Visualizations

Deamidation_Pathway cluster_peptide This compound cluster_intermediate Cyclic Intermediate cluster_products Degradation Products Leu Leucine Asn Asparagine Leu->Asn -CO-NH- Succinimide Succinimide Intermediate Asn->Succinimide Intramolecular attack Asp Aspartyl-peptide Succinimide->Asp Hydrolysis (α-carboxyl) isoAsp Isoaspartyl-peptide Succinimide->isoAsp Hydrolysis (β-carboxyl)

Caption: Deamidation pathway of an Asparagine-containing peptide.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Reconstitute this compound B Prepare Solutions in Test Buffers (pH, Temp) A->B C Incubate at Set Temperatures B->C D Collect Aliquots at Time Points C->D E Quench Reaction D->E F HPLC-MS Analysis E->F G Quantify Degradation F->G H Determine Optimal Stability Conditions G->H

Caption: Workflow for assessing this compound stability.

Technical Support Center: Purification of L-Leucyl-L-asparagine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of L-Leucyl-L-asparagine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of L-Leucyl-L-asparagine?

A1: The most prevalent impurities are typically starting materials from the synthesis, side-products, and degradation products. A significant challenge is the deamidation of the asparagine residue, which results in the formation of L-Leucyl-L-aspartic acid and L-Leucyl-L-isoaspartic acid.[1][2][3][4] Diastereomers (e.g., D-Leucyl-L-asparagine or L-Leucyl-D-asparagine) can also be present, arising from the synthesis process.

Q2: What is deamidation and why is it a problem?

A2: Deamidation is a non-enzymatic chemical reaction where the amide group in the side chain of asparagine is hydrolyzed to a carboxylic acid.[2][5] This converts L-Leucyl-L-asparagine into L-Leucyl-L-aspartic acid or its isomer, L-Leucyl-L-isoaspartic acid, via a succinimide intermediate.[3][4] This modification introduces heterogeneity into the final product, which can be difficult to separate and may impact the biological activity and stability of the dipeptide. Even small amounts of deamidated impurities can potentially induce aggregation.[1]

Q3: Which analytical techniques are best suited for assessing the purity of L-Leucyl-L-asparagine?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for analyzing the purity of peptides like L-Leucyl-L-asparagine.[6] When coupled with mass spectrometry (LC-MS), it allows for the identification of the target peptide and its impurities based on their mass-to-charge ratio. For resolving diastereomers, chiral chromatography or specialized HPLC conditions may be necessary.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Broad Peaks in RP-HPLC

Possible Causes:

  • Aggregation: The dipeptide may be aggregating in the sample solvent or on the column.

  • Secondary Interactions: The dipeptide may be interacting with residual silanol groups on the silica-based column.

  • Poor Solubility: The dipeptide may not be fully dissolved in the injection solvent.

Solutions:

  • Aggregation:

    • Dissolve the sample in a stronger solvent like 100% trifluoroacetic acid (TFA), then dry it and reconstitute it in the mobile phase just before injection.

    • Incorporate organic modifiers such as isopropanol in the mobile phase to disrupt hydrophobic interactions.

    • Increase the concentration of TFA in the mobile phase to 0.5-1% to minimize electrostatic interactions.

  • Secondary Interactions:

    • Use a high-purity silica column with end-capping.

    • Add an ion-pairing agent like TFA to the mobile phase to mask silanol groups and improve peak shape.

  • Poor Solubility:

    • Ensure the sample is fully dissolved before injection. Gentle warming or sonication may help.

    • Use a sample solvent that is compatible with the initial mobile phase conditions.

Issue 2: Co-elution of Impurities with the Main Product Peak

Possible Causes:

  • Deamidation Products: L-Leucyl-L-aspartic acid and L-Leucyl-L-isoaspartic acid have very similar polarities to the parent dipeptide and can be difficult to resolve.

  • Diastereomers: Stereoisomers of the dipeptide may have very similar retention times under standard RP-HPLC conditions.

  • Inefficient Chromatography: The chosen column or gradient may not provide sufficient resolution.

Solutions:

  • Separating Deamidation Products:

    • Ion-Exchange Chromatography (IEC): This technique separates molecules based on charge. Since deamidation introduces an additional carboxylic acid group, the deamidated products will have a different net charge than L-Leucyl-L-asparagine at a specific pH, allowing for their separation. A strong cation-exchange column at a low pH is often a good choice for peptide separations.[7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be effective in separating peptides with minor modifications like deamidation that are often not well resolved by RP-HPLC.[8]

    • RP-HPLC Method Optimization: Adjusting the mobile phase pH can alter the ionization state of the carboxylic acid groups, potentially improving separation. A shallower gradient and a longer column can also enhance resolution.

  • Separating Diastereomers:

    • Chiral Chromatography: Employing a chiral stationary phase is the most direct way to separate diastereomers.

    • Ion-Exchange Chromatography: In some cases, IEC can resolve diastereomers due to subtle differences in their interaction with the stationary phase.

Issue 3: Low Yield After Purification

Possible Causes:

  • Degradation During Purification: The asparagine residue can deamidate under inappropriate pH or temperature conditions.

  • Adsorption to Surfaces: The dipeptide may adsorb to glassware or the chromatography column, especially if it is hydrophobic.

  • Aggregation and Precipitation: The dipeptide may aggregate and precipitate out of solution, particularly at high concentrations.

Solutions:

  • Minimizing Degradation:

    • Maintain a low pH (acidic conditions) during purification and storage to minimize deamidation.

    • Perform purification steps at reduced temperatures (e.g., 4°C) to slow down chemical degradation.

  • Reducing Adsorption:

    • Use silanized glassware to prevent adsorption.

    • In RP-HPLC, ensure the mobile phase has sufficient organic solvent to elute the peptide effectively.

  • Preventing Aggregation:

    • Work with more dilute solutions if aggregation is observed.

    • As mentioned previously, the use of organic modifiers or higher concentrations of ion-pairing agents can help.

Quantitative Data Summary

ParameterMethodConditionResultReference
Purity RP-HPLCC18 column, 0.1% TFA in water/acetonitrile gradient>95% achievable for many dipeptidesGeneral HPLC knowledge
Recovery Ion-ExchangeStrong cation exchangeTypically >80%, sequence-dependentGeneral IEC knowledge
Deamidation Rate Incubation StudypH 7.4, 37°CHighly sequence and buffer dependent[3]
Solubility (L-asparagine) GravimetricWater, 25°C~2.5 g/100 mLGeneral chemical data

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment
  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: 5% to 50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the L-Leucyl-L-asparagine sample in Mobile Phase A to a concentration of 1 mg/mL.

Protocol 2: Preparative Ion-Exchange Chromatography for Deamidation Product Removal
  • Column: Strong Cation Exchange (e.g., sulfopropyl-based resin).

  • Buffer A (Binding): 20 mM Sodium Phosphate, pH 3.0.

  • Buffer B (Elution): 20 mM Sodium Phosphate, 1 M NaCl, pH 3.0.

  • Sample Preparation: Dissolve the crude L-Leucyl-L-asparagine in Buffer A and adjust the pH to 3.0 if necessary.

  • Procedure: a. Equilibrate the column with Buffer A. b. Load the sample onto the column. c. Wash the column with Buffer A until the baseline is stable. d. Elute the bound peptides using a linear gradient of 0% to 100% Buffer B over 10 column volumes. e. Collect fractions and analyze by analytical RP-HPLC to identify those containing the pure L-Leucyl-L-asparagine. f. Pool the pure fractions and desalt using a C18 solid-phase extraction cartridge or by RP-HPLC with a volatile buffer system.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_final Final Product Crude_Product Crude L-Leucyl-L-asparagine Purification_Step Primary Purification (e.g., RP-HPLC or IEC) Crude_Product->Purification_Step Fraction_Analysis Fraction Analysis (Analytical RP-HPLC) Purification_Step->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Desalting Desalting / Buffer Exchange Pooling->Desalting Lyophilization Lyophilization Desalting->Lyophilization Pure_Product Pure L-Leucyl-L-asparagine Lyophilization->Pure_Product

Caption: General workflow for the purification of L-Leucyl-L-asparagine.

Deamidation_Pathway LL_Asn L-Leucyl-L-asparagine Succinimide Succinimide Intermediate LL_Asn->Succinimide -NH3 LL_Asp L-Leucyl-L-aspartic acid Succinimide->LL_Asp +H2O LL_isoAsp L-Leucyl-L-isoaspartic acid Succinimide->LL_isoAsp +H2O

Caption: Deamidation pathway of L-Leucyl-L-asparagine.

Troubleshooting_Logic Start Poor Purification Outcome Problem_Type Identify Problem Type Start->Problem_Type Poor_Resolution Poor Resolution Problem_Type->Poor_Resolution Co-elution Low_Yield Low Yield Problem_Type->Low_Yield Product Loss Broad_Peaks Broad Peaks Problem_Type->Broad_Peaks Bad Peak Shape Check_Deamidation Check for Deamidation (LC-MS) Poor_Resolution->Check_Deamidation Check_Stability Assess Stability (pH, Temp) Low_Yield->Check_Stability Check_Aggregation Check for Aggregation Broad_Peaks->Check_Aggregation Optimize_Method Optimize Chromatography Method Check_Deamidation->Optimize_Method Solution_Solvent Modify Solvents (TFA, organic modifier) Check_Aggregation->Solution_Solvent Solution_IEC Use Ion-Exchange Chromatography Optimize_Method->Solution_IEC Solution_Conditions Adjust pH and Temperature Check_Stability->Solution_Conditions

Caption: Troubleshooting logic for L-Leucyl-L-asparagine purification.

References

How to prevent aggregation of peptides containing Leu-Asn sequences

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides, particularly those containing the Leu-Asn (LN) sequence.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing a Leu-Asn (LN) sequence aggregating?

A1: Peptides containing Leu-Asn (LN) sequences can be prone to aggregation for several reasons:

  • Intrinsic Hydrophobicity: The presence of hydrophobic residues like Leucine can promote self-association to minimize contact with aqueous environments.

  • Secondary Structure Formation: LN sequences can participate in the formation of β-sheet structures, which are a hallmark of amyloid fibrils and other aggregates.

  • Asparagine (Asn) Deamidation: A primary cause of aggregation is the non-enzymatic deamidation of the asparagine residue.[1][2][3] This chemical modification converts Asn into aspartic acid (Asp) or isoaspartic acid (isoAsp), introducing a negative charge and altering the peptide's conformation, which can trigger misfolding and aggregation.[1][3][4][5] The rate of deamidation is highly dependent on the C-terminal neighboring residue, with Asn-Gly sequences being particularly susceptible.[4][5]

Q2: How can I prevent or reduce the aggregation of my LN-containing peptide?

A2: Several strategies can be employed to mitigate peptide aggregation, ranging from sequence modification to optimizing experimental conditions.

  • Sequence Modification: If permissible for your application, consider site-specific amino acid substitutions. Replacing the aggregation-prone Asn or hydrophobic residues with more hydrophilic or "gatekeeper" residues can significantly enhance solubility.[5][6][7][8] For instance, strategic mutations of Asn residues have been shown to inhibit amyloid formation in the islet amyloid polypeptide (IAPP).[1]

  • pH Adjustment: The solubility of a peptide is typically lowest at its isoelectric point (pI), where the net charge is zero. Adjusting the pH of the solution away from the pI can increase the net charge, leading to greater electrostatic repulsion between peptide molecules and reduced aggregation.[5][9][10][11][12]

  • Use of Co-solvents and Additives:

    • Organic Co-solvents: Small amounts of organic solvents like Dimethyl Sulfoxide (DMSO) can help solubilize hydrophobic peptides.[6][13][14]

    • Denaturants: Low concentrations of denaturants like urea or guanidine hydrochloride can stabilize the monomeric state of the peptide and prevent self-assembly.[13][14][15]

    • Arginine: Arginine is known to suppress protein and peptide aggregation and can be a useful additive in formulations.[16]

  • Peptide Backbone Protection: During solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate on the resin. Using pseudoproline dipeptides or other backbone-protecting groups can disrupt the formation of secondary structures that lead to aggregation.[17]

Troubleshooting Guides

Issue: My purified peptide precipitates out of solution upon storage.

This is a common issue related to peptide solubility and stability. The following workflow can help you troubleshoot this problem.

G start Peptide Precipitates During Storage check_conc Is Peptide Concentration Too High? start->check_conc check_buffer Is the Buffer pH Near the pI? check_conc->check_buffer No reduce_conc Action: Reduce Concentration or Perform Solubility Test check_conc->reduce_conc Yes check_temp Is Storage Temperature Optimal? check_buffer->check_temp No adjust_ph Action: Adjust Buffer pH (2 units away from pI) check_buffer->adjust_ph Yes optimize_temp Action: Test Different Storage Temperatures (4°C, -20°C, -80°C) check_temp->optimize_temp No end_solved Problem Resolved check_temp->end_solved Yes reduce_conc->end_solved add_cosolvent Action: Add Co-solvent (e.g., DMSO, Arginine) adjust_ph->add_cosolvent add_cosolvent->end_solved optimize_temp->end_solved

Caption: Troubleshooting workflow for peptide precipitation.

Issue: Monitoring peptide aggregation reveals inconsistent kinetics.

Inconsistent aggregation kinetics often point to issues with sample preparation or the assay itself. The diagram below outlines the key mechanism of Asn deamidation, a common source of sample heterogeneity that can lead to variable aggregation.

G Peptide Peptide with Asn Residue Succinimide Succinimide Intermediate (Cyclic Intermediate) Peptide->Succinimide Spontaneous Intramolecular Attack Asp Aspartic Acid Product (Introduces Negative Charge) Succinimide->Asp Hydrolysis (~25%) isoAsp iso-Aspartic Acid Product (Alters Backbone Structure) Succinimide->isoAsp Hydrolysis (~75%) Aggregation Accelerated Aggregation & Misfolding Asp->Aggregation isoAsp->Aggregation

Caption: Mechanism of Asparagine deamidation leading to peptide aggregation.

Quantitative Data Summary

The following tables summarize quantitative data on factors influencing peptide aggregation.

Table 1: Effect of Site-Specific Asn Deamidation on IAPP Aggregation

IAPP Variant (Asn Mutation)Effect on AggregationFibril MorphologyReference
N14DAccelerated self-assemblyLong and thick fibrils[1]
Deamidation at position 21Inhibited conformational conversion-[1]
Deamidation at positions 22, 31, 35Tolerated, minor effects-[1]

Table 2: Influence of Thioflavin T (ThT) Concentration on Aβ42 Aggregation Kinetics

ThT Concentration (µM)Effect on Aggregation KineticsRecommendationReference
≤ 20Little to no effect on lag time or half-timeOptimal for monitoring without interference[18][19]
50Similar half-time, but broader transitionUse with caution[18][19]
> 50Significantly longer half-timeMay inhibit or alter aggregation pathway[18][19]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation

This protocol is used to monitor the kinetics of amyloid-like fibril formation in real-time.[20][21]

Materials:

  • Peptide stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • Thioflavin T (ThT) stock solution (1 mM in dH₂O, filtered through a 0.2 µm filter)[20]

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with excitation at ~450 nm and emission at ~485 nm[20]

Procedure:

  • Preparation: Thaw all components to room temperature. Prepare the peptide solution at the desired final concentration in the assay buffer.

  • ThT Working Solution: Dilute the 1 mM ThT stock solution in the assay buffer to a final concentration of 10-25 µM.[20][22]

  • Plate Setup:

    • To each well, add the peptide solution.

    • Add the ThT working solution to each well.

    • Include negative controls containing only the buffer and ThT.[22]

    • Seal the plate to prevent evaporation.

  • Incubation and Measurement:

    • Place the plate in a microplate reader pre-heated to 37°C.

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes).

    • Enable shaking (e.g., orbital shaking at 600 rpm) between reads to promote aggregation.[22]

  • Data Analysis: Plot ThT fluorescence intensity against time. The resulting sigmoidal curve can be analyzed to determine the lag time (t_lag) and the time to reach half-maximal fluorescence (t_50).

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the conformational changes of a peptide, such as the transition from a random coil to a β-sheet structure, which is characteristic of aggregation.[23][24]

Materials:

  • Peptide solution at various time points of aggregation

  • High-transparency quartz cuvette (e.g., 0.1 cm path length)[23]

  • CD Spectrometer

Procedure:

  • Sample Preparation:

    • Prepare peptide samples in a suitable buffer that does not have high UV absorbance in the far-UV region (190-250 nm).[23]

    • Ensure the peptide solution is clear and free of particulates.

  • Instrument Setup:

    • Turn on the CD spectrometer and nitrogen flush to purge oxygen from the system.[25]

    • Set the desired parameters: wavelength range (e.g., 190-260 nm), data pitch, scan speed, and number of accumulations.

  • Measurement:

    • Collect a baseline spectrum using the buffer alone.

    • Rinse the cuvette and load the peptide sample.

    • Collect the CD spectrum of the peptide sample.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Convert the data from ellipticity (mdeg) to Mean Residue Ellipticity (MRE).

    • Analyze the spectrum for characteristic secondary structure signals:

      • α-helix: Negative bands at ~222 nm and ~208 nm.[23]

      • β-sheet: Negative band at ~218 nm.[23]

      • Random coil: Strong negative band below 200 nm.

Experimental Workflow for Testing Anti-Aggregation Strategies

G cluster_conditions Experimental Conditions start Peptide with Aggregation Propensity control Control: Peptide in Buffer start->control test Test: Peptide + Inhibitor (e.g., pH change, co-solvent) start->test tht_assay Monitor Aggregation Kinetics (ThT Assay) control->tht_assay cd_spec Analyze Secondary Structure (CD Spectroscopy) control->cd_spec test->tht_assay test->cd_spec analyze_tht Compare Sigmoidal Curves: - Lag Time (t_lag) - Half-Time (t_50) tht_assay->analyze_tht analyze_cd Compare Spectra: - Reduction in β-sheet Signal? cd_spec->analyze_cd conclusion Conclusion: Strategy is Effective if: - t_lag / t_50 are increased - β-sheet formation is reduced analyze_tht->conclusion analyze_cd->conclusion

Caption: Workflow for evaluating strategies to prevent peptide aggregation.

References

Optimizing H-Leu-Asn-OH Concentration for Cell-Based Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of the dipeptide H-Leu-Asn-OH for cell-based experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell-based experiments?

This compound is a dipeptide composed of the amino acids L-leucine (Leu) and L-asparagine (Asn).[1][2] Dipeptides are often used in cell culture media to enhance the stability and solubility of individual amino acids, potentially improving cell viability and productivity. While specific data on this compound is limited, its constituent amino acids play crucial roles in cellular metabolism and signaling. Leucine, for instance, is known to be an activator of the mTOR signaling pathway, which is central to cell growth and proliferation.

Q2: What is a typical starting concentration for this compound in cell culture?

Dipeptide Concentration Range Unit Reference
0.1 - 10g/L[1]
0.05 - 6g/L[1]
0.1 - 4g/L[1]
0.2 - 2g/L[1]

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How do I prepare a stock solution of this compound?

The solubility of this compound should be empirically determined. A general protocol for preparing a stock solution is as follows:

  • Start with a small amount: Weigh a small, precise amount of this compound powder.

  • Choose a solvent: Attempt to dissolve the peptide in a biocompatible solvent such as sterile phosphate-buffered saline (PBS) or your basal cell culture medium. If solubility is an issue, a small amount of a gentle organic solvent like DMSO may be used, but the final concentration in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Gentle agitation: Use a vortex or gentle warming to aid dissolution. Avoid harsh conditions that could degrade the peptide.

  • Sterile filtration: Once dissolved, sterilize the stock solution by passing it through a 0.22 µm filter.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Troubleshooting Guide

Issue: I am observing cytotoxicity or reduced cell viability after adding this compound.

  • Possible Cause 1: Concentration is too high.

    • Solution: Perform a dose-response experiment starting from a very low concentration and titrating up to a maximum concentration. A typical range to test could be from 1 µM to 10 mM. Observe cell morphology and perform a viability assay (e.g., MTT, Trypan Blue) at each concentration.

  • Possible Cause 2: Contamination of the stock solution.

    • Solution: Ensure that the stock solution was properly sterile-filtered and handled under aseptic conditions. Prepare a fresh stock solution if contamination is suspected.

  • Possible Cause 3: Solvent toxicity.

    • Solution: If an organic solvent was used to dissolve the peptide, ensure the final concentration in the cell culture medium is below the toxic threshold for your cell line. Run a solvent control (cells treated with the same concentration of solvent without the peptide) to assess its effect.

Issue: I am not observing any effect of this compound on my cells.

  • Possible Cause 1: Concentration is too low.

    • Solution: Increase the concentration of this compound in your experiment. Refer to the dose-response experiment to select a higher, non-toxic concentration.

  • Possible Cause 2: The peptide is not being taken up by the cells.

    • Solution: While many dipeptides are transported into cells, the specific mechanism for this compound is not well-documented. Consider the duration of your experiment; it may require a longer incubation time for the peptide to be internalized and have a biological effect.

  • Possible Cause 3: The chosen endpoint is not modulated by this compound.

    • Solution: Re-evaluate the expected biological activity. Given that Leucine is a component, consider assays related to the mTOR pathway, such as western blotting for phosphorylated S6 kinase or 4E-BP1.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a general workflow for identifying the optimal working concentration of this compound for your cell-based experiments.

Experimental_Workflow cluster_prep Preparation cluster_dose Dose-Response cluster_assess Assessment cluster_analysis Analysis prep_stock Prepare Sterile Stock Solution seed_cells Seed Cells prep_stock->seed_cells add_peptide Add Serial Dilutions of this compound seed_cells->add_peptide incubate Incubate for Desired Time add_peptide->incubate morphology Observe Cell Morphology incubate->morphology viability Perform Viability Assay (e.g., MTT) incubate->viability plot_data Plot Dose-Response Curve morphology->plot_data viability->plot_data determine_ec50 Determine EC50/IC50 plot_data->determine_ec50 select_conc Select Optimal Concentration determine_ec50->select_conc

Caption: Workflow for determining optimal this compound concentration.

Protocol 2: Hypothetical Signaling Pathway Investigation

Based on the known role of Leucine in activating the mTOR pathway, this diagram illustrates a potential signaling cascade that could be investigated.

Signaling_Pathway cluster_input Input cluster_pathway mTOR Pathway cluster_output Cellular Response HLN This compound mTORC1 mTORC1 HLN->mTORC1 Activates S6K1 p70S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synth Protein Synthesis S6K1->Protein_Synth Promotes FourEBP1->Protein_Synth Promotes (when phosphorylated) Cell_Growth Cell Growth & Proliferation Protein_Synth->Cell_Growth

Caption: Hypothetical this compound signaling via the mTOR pathway.

Data Presentation Template

To systematically record your experimental findings, use a structured table.

Table 1: Dose-Response Data for this compound

This compound Concentration (µM)Cell Viability (% of Control)Observations (e.g., Morphology)
0 (Control)100Normal, healthy morphology
1
10
100
1000 (1 mM)
10000 (10 mM)

This guide provides a framework for systematically approaching the use of this compound in your cell-based experiments. Due to the limited specific data on this dipeptide, a careful and methodical experimental approach is essential for achieving reliable and reproducible results.

References

Impact of pH on H-Leu-Asn-OH stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Leu-Asn-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and activity of the dipeptide this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound, and how is it affected by pH?

A1: The primary stability concern for this compound is the deamidation of the asparagine (Asn) residue. This non-enzymatic reaction involves the hydrolysis of the side-chain amide group to form a carboxylic acid. The rate of deamidation is highly dependent on pH. Generally, deamidation is accelerated at neutral and alkaline pH values, proceeding through a cyclic imide intermediate (succinimide). Under acidic conditions, direct hydrolysis of the amide side chain can occur.

Q2: How does pH affect the overall charge and solubility of this compound?

A2: The pH of the solution influences the ionization state of the N-terminal amino group and the C-terminal carboxylic acid group of this compound. At a specific pH, known as the isoelectric point (pI), the net charge of the dipeptide is zero, which often corresponds to its minimum solubility.

To estimate the pI of this compound, we can use the pKa values of the terminal groups of its constituent amino acids, Leucine and Asparagine.

  • N-terminal amino group (from Leucine): pKa ≈ 9.6

  • C-terminal carboxyl group (from Asparagine): pKa ≈ 2.0

The isoelectric point (pI) can be calculated as the average of these two pKa values: pI ≈ (9.6 + 2.0) / 2 = 5.8

Therefore, at a pH below approximately 5.8, this compound will have a net positive charge, and above this pH, it will have a net negative charge. This change in net charge significantly impacts its solubility and potential for aggregation.

Q3: What is a typical degradation profile for this compound at different pH values?

pH RangePrimary Degradation PathwayExpected Rate of DegradationPrimary Degradation Products
Acidic (pH 1-4) Direct hydrolysis of Asn side-chain amideModerateH-Leu-Asp-OH
Neutral (pH 5-8) Succinimide intermediate formation followed by hydrolysisHighestH-Leu-Asp-OH and H-Leu-isoAsp-OH
Alkaline (pH 9-12) Succinimide intermediate formation, base-catalyzed hydrolysisHighH-Leu-Asp-OH and H-Leu-isoAsp-OH

Q4: How can the activity of this compound be assessed?

A4: The biological activity of this compound can be investigated through various assays, depending on its potential function. As a dipeptide, it may act as a substrate for dipeptidyl peptidases (DPPs) or have signaling roles. Leucine, one of its constituent amino acids, is known to activate the mTOR signaling pathway, which is crucial for protein synthesis. Therefore, assessing the impact of this compound on the mTOR pathway in a relevant cell line could be a measure of its activity.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
Possible Cause Troubleshooting Step
Inaccurate pH of buffer Calibrate the pH meter before preparing buffers. Verify the final pH of the solution after all components are added.
Buffer composition effects Be aware that some buffer species can catalyze peptide degradation. For example, phosphate buffers have been reported to accelerate deamidation. Consider using alternative buffers like histidine or citrate for comparative studies.[1][2]
Microbial contamination Filter-sterilize all solutions and work in a sterile environment to prevent microbial growth, which can produce proteases that degrade the peptide.
Inconsistent temperature control Ensure that stability studies are conducted in a calibrated, temperature-controlled incubator. Fluctuations in temperature can significantly alter degradation rates.
Issue 2: Peptide precipitation or aggregation during experiments.
Possible Cause Troubleshooting Step
pH is near the isoelectric point (pI) As calculated, the pI of this compound is approximately 5.8. Working at or near this pH will likely lead to minimal solubility and potential precipitation. Adjust the pH of your solution to be at least 1-2 units away from the pI.
High peptide concentration Reduce the working concentration of the peptide. If a high concentration is necessary, consider the addition of solubilizing excipients, but be mindful of their potential impact on stability and activity.
Ionic strength of the buffer The effect of ionic strength on peptide aggregation can be complex. Systematically vary the salt concentration (e.g., NaCl) in your buffer to identify conditions that minimize aggregation.
Issue 3: Difficulty in quantifying this compound and its degradation products.
Possible Cause Troubleshooting Step
Inadequate separation by HPLC Optimize the HPLC method. This may involve adjusting the mobile phase composition (e.g., acetonitrile or methanol gradient), pH of the aqueous phase, or trying a different column chemistry (e.g., C18, C8). A stability-indicating method should be able to resolve the parent peptide from all its degradation products.
Poor detection sensitivity Ensure the detection wavelength is appropriate for the peptide bond (typically around 210-220 nm). If sensitivity is still an issue, consider derivatization of the peptide or using a more sensitive detection method like mass spectrometry.
Co-elution of degradation products The primary degradation products, H-Leu-Asp-OH and H-Leu-isoAsp-OH, can be difficult to separate. A high-resolution column and careful gradient optimization are crucial. Mass spectrometry can be used to confirm the identity of co-eluting peaks based on their mass-to-charge ratio.

Experimental Protocols

Protocol 1: Stability Analysis of this compound by HPLC

Objective: To determine the degradation kinetics of this compound at different pH values.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers of various pH (e.g., citrate for acidic, phosphate for neutral, borate for alkaline)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Preparation of Stability Samples:

    • For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL.

    • Prepare triplicate samples for each pH and time point.

    • Store the samples in a temperature-controlled incubator (e.g., 37°C).

  • HPLC Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

    • Inject the samples into the HPLC system.

    • Example HPLC Conditions:

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: 5% to 95% B over 20 minutes

      • Flow Rate: 1.0 mL/min

      • Detection: 214 nm

  • Data Analysis:

    • Integrate the peak area of the intact this compound and any degradation products.

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

    • Plot the natural logarithm of the percentage of remaining peptide versus time to determine the first-order degradation rate constant (k) for each pH.

Protocol 2: Activity Assay - Assessing mTOR Pathway Activation

Objective: To determine if this compound can activate the mTOR signaling pathway in a cell-based assay.

Materials:

  • A suitable cell line (e.g., C2C12 myoblasts)

  • This compound

  • Leucine (as a positive control)

  • Cell culture medium and supplements

  • Antibodies for Western blotting (e.g., anti-phospho-S6K, anti-total-S6K, anti-phospho-4E-BP1, anti-total-4E-BP1)

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to approximately 80% confluency.

    • Starve the cells of amino acids for a defined period (e.g., 2 hours) to reduce basal mTOR activity.

    • Treat the cells with different concentrations of this compound, Leucine (positive control), or vehicle (negative control) for a specified time (e.g., 30-60 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of mTOR downstream targets (S6K and 4E-BP1).

    • Incubate with the appropriate secondary antibodies.

    • Detect the protein bands using a suitable chemiluminescence substrate and imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • Calculate the ratio of phosphorylated to total protein for each target.

    • Compare the ratios in the this compound treated samples to the negative and positive controls to determine the extent of mTOR pathway activation.

Visualizations

Stability_Pathway cluster_acidic Acidic pH cluster_neutral_alkaline Neutral/Alkaline pH H-Leu-Asn-OH_acid This compound H-Leu-Asp-OH_acid H-Leu-Asp-OH H-Leu-Asn-OH_acid->H-Leu-Asp-OH_acid Direct Hydrolysis H-Leu-Asn-OH_neutral This compound Succinimide Succinimide Intermediate H-Leu-Asn-OH_neutral->Succinimide H-Leu-Asp-OH_neutral H-Leu-Asp-OH Succinimide->H-Leu-Asp-OH_neutral Hydrolysis H-Leu-isoAsp-OH H-Leu-isoAsp-OH Succinimide->H-Leu-isoAsp-OH Hydrolysis

Caption: Degradation pathways of this compound at different pH conditions.

Experimental_Workflow cluster_stability Stability Study Workflow cluster_activity Activity Assay Workflow (mTOR Pathway) Prepare_Stock Prepare this compound Stock Prepare_Samples Prepare Samples in Buffers of Different pH Prepare_Stock->Prepare_Samples Incubate Incubate at Controlled Temperature Prepare_Samples->Incubate Withdraw_Aliquots Withdraw Aliquots at Time Points Incubate->Withdraw_Aliquots HPLC_Analysis Analyze by HPLC Withdraw_Aliquots->HPLC_Analysis Data_Analysis_Stability Calculate Degradation Rate HPLC_Analysis->Data_Analysis_Stability Cell_Culture Culture and Starve Cells Treat_Cells Treat with this compound Cell_Culture->Treat_Cells Lyse_Cells Lyse Cells and Extract Protein Treat_Cells->Lyse_Cells Western_Blot Perform Western Blot Lyse_Cells->Western_Blot Data_Analysis_Activity Quantify Protein Phosphorylation Western_Blot->Data_Analysis_Activity

Caption: General workflows for stability and activity assessment of this compound.

mTOR_Signaling_Pathway This compound This compound / Leucine mTORC1 mTORC1 This compound->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes 4E-BP1->Protein_Synthesis Inhibits (when unphosphorylated)

Caption: Potential signaling pathway of this compound via mTORC1 activation.[3][4][5][6]

References

Validation & Comparative

Validating the Purity of Synthetic H-Leu-Asn-OH: A Comparative Guide to Mass Spectrometry and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in ensuring experimental accuracy, safety, and efficacy. This guide provides a detailed comparison of mass spectrometry with other common analytical techniques for validating the purity of the dipeptide H-Leu-Asn-OH, supported by experimental protocols and data.

Mass spectrometry (MS) has become an indispensable tool for the characterization and quality control of synthetic peptides, offering high sensitivity and specificity for molecular weight determination and impurity identification.[1][2] When coupled with a separation technique like high-performance liquid chromatography (HPLC), LC-MS provides a powerful platform for comprehensive purity analysis.[1] This guide will delve into the practical application of mass spectrometry for validating this compound purity and compare its performance with alternative methods such as standalone HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy.

Principles of Purity Validation for this compound

The primary goal of purity validation for this compound is to confirm the identity of the target dipeptide and to detect and quantify any impurities. These impurities can arise from various stages of peptide synthesis and may include truncated sequences, deletion sequences, or molecules with protecting groups that were not successfully removed.[3]

This compound Profile:

PropertyValue
Full Name L-Leucyl-L-Asparagine
Molecular Formula C₁₀H₁₉N₃O₄
Monoisotopic Mass 245.1379 Da
Average Mass 245.2756 Da

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for purity validation depends on the specific requirements of the research, such as the need for quantitative accuracy, structural confirmation, or high-throughput screening. Below is a comparison of mass spectrometry, HPLC, and NMR for the analysis of this compound.

ParameterMass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR)
Primary Function Molecular weight confirmation, impurity identification, and quantificationSeparation and quantification of the main peptide and impuritiesStructural elucidation and quantification
Typical Limit of Detection (LOD) Low pg to low ng rangeLow to mid ng rangeµg to mg range
Typical Limit of Quantification (LOQ) Mid pg to mid ng rangeMid to high ng rangeHigh µg to mg range
Resolution High mass resolution allows for the differentiation of closely related speciesGood chromatographic resolution for separating isomers and impuritiesHigh spectral resolution for detailed structural information
Specificity High, based on mass-to-charge ratio and fragmentation patternsModerate, based on retention timeHigh, provides detailed structural information
Quantitative Accuracy Good with appropriate internal standardsExcellent with a reference standardExcellent for absolute quantification (qNMR)
Throughput HighHighLow to moderate
Identifies Impurities Yes, provides molecular weight of impurities[1]Yes, separates impurities as distinct peaksYes, can identify and quantify impurities with known structures

Experimental Protocols

Mass Spectrometry (LC-MS) Protocol for this compound Purity Validation

This protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dissolve the synthetic this compound peptide in a suitable solvent, such as 0.1% formic acid in water, to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Perform a serial dilution to a final concentration of 1-10 µg/mL for injection.

2. Liquid Chromatography (LC) Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used for separating small polar peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient is recommended for dipeptides. For example, start at 2% B, hold for 1 minute, ramp to 30% B over 10 minutes, then increase to 95% B to wash the column, and re-equilibrate at 2% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for most peptides.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Full Scan MS Range: m/z 100-500 to detect the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 246.14).

  • Tandem MS (MS/MS):

    • Select the precursor ion (m/z 246.14) for fragmentation.

    • Use Collision-Induced Dissociation (CID) with an optimized collision energy (typically 10-30 eV for a dipeptide) to generate fragment ions.

    • Acquire the product ion spectrum to confirm the peptide sequence.

4. Data Analysis:

  • Extract the ion chromatogram for the expected m/z of this compound.

  • Integrate the peak area of the main peptide and any detected impurities.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

  • Analyze the MS/MS spectrum to confirm the fragmentation pattern consistent with the this compound sequence. Expected major fragment ions (b and y ions) are detailed in the visualization section.

High-Performance Liquid Chromatography (HPLC-UV) Protocol
  • Sample Preparation: Prepare the sample as described in the LC-MS protocol, typically at a higher concentration (e.g., 0.1-1 mg/mL).

  • LC Parameters: Use the same LC conditions as in the LC-MS protocol.

  • Detection: UV detection at 214 nm (for the peptide bond) and 280 nm (if aromatic residues were present).

  • Data Analysis: Calculate purity based on the relative peak areas in the chromatogram.

Nuclear Magnetic Resonance (NMR) Protocol
  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample (typically 1-5 mg) in a deuterated solvent (e.g., D₂O) containing a known amount of an internal standard (for quantitative NMR - qNMR).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate the signals corresponding to this compound and the internal standard to determine the absolute quantity and purity. The chemical shifts and coupling constants of the peptide's protons are compared to expected values for structural confirmation.

Visualizations

The following diagrams illustrate the experimental workflow for LC-MS analysis and the expected fragmentation pattern of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Peptide filter Filter Sample dissolve->filter dilute Dilute for Injection filter->dilute hplc HPLC Separation dilute->hplc esi Electrospray Ionization hplc->esi ms1 MS Scan (Full Scan) esi->ms1 ms2 MS/MS (Fragmentation) ms1->ms2 chromatogram Extract Ion Chromatogram ms2->chromatogram sequence Confirm Sequence ms2->sequence purity Calculate Purity chromatogram->purity

Caption: Experimental workflow for this compound purity validation by LC-MS.

fragmentation_pathway cluster_peptide This compound ([M+H]⁺ = 246.14 Da) cluster_b_ions b-ions (N-terminal fragments) cluster_y_ions y-ions (C-terminal fragments) peptide H₂N-Leu-CO-NH-Asn-COOH b1 b₁: Leu (114.09 Da) peptide->b1 Fragmentation y1 y₁: Asn (115.05 Da) peptide->y1 Fragmentation

Caption: Predicted MS/MS fragmentation of this compound.

Conclusion

Mass spectrometry, particularly when combined with HPLC, offers a highly sensitive and specific method for the comprehensive purity validation of synthetic peptides like this compound.[1] It not only allows for accurate quantification but also provides crucial structural information for both the target peptide and any impurities present. While HPLC-UV is a robust technique for routine purity checks and quantification against a reference standard, and NMR provides unparalleled detail for structural confirmation, LC-MS stands out for its balance of high throughput, sensitivity, and specificity in identifying unknown impurities. The choice of methodology should be guided by the specific analytical needs, with LC-MS being a superior choice for in-depth characterization and quality control in research and drug development settings.

References

A Comparative Analysis of the Biological Activity of H-Leu-Asn-OH and Its D-Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the dipeptide H-Leu-Asn-OH and its corresponding D-isomers. Due to a lack of publicly available direct comparative studies on this compound and its specific D-isomers, this document outlines the generally observed effects of incorporating D-amino acids into peptides and provides standardized experimental protocols to enable researchers to conduct their own comparative analyses.

The naturally occurring L-L isomer (H-L-Leu-L-Asn-OH) is susceptible to enzymatic degradation, which can limit its therapeutic potential. The introduction of D-amino acids can significantly alter the biological properties of peptides, often enhancing their stability against proteolysis and modifying their interaction with biological targets. Understanding these differences is crucial for the rational design of peptide-based therapeutics with improved pharmacokinetic profiles and efficacy.

Table 1: Hypothetical Comparative Biological Activities

The following table presents a hypothetical comparison of the biological activities of this compound and its D-isomers based on general principles of peptide stereochemistry. These values are illustrative and should be experimentally verified.

Dipeptide IsomerConfigurationPredicted Antimicrobial Activity (MIC in µg/mL)Predicted Cytotoxicity (IC50 in µM)Predicted Enzymatic Stability (Half-life in plasma)
H-L-Leu-L-Asn-OHL-L128> 200< 10 minutes
H-D-Leu-D-Asn-OHD-D64150> 12 hours
H-L-Leu-D-Asn-OHL-D32100> 6 hours
H-D-Leu-L-Asn-OHD-L32120> 6 hours

Note: MIC (Minimum Inhibitory Concentration) indicates antimicrobial potency (lower is better). IC50 (half-maximal inhibitory concentration) indicates cytotoxicity (higher is better for therapeutic use). Enzymatic stability is represented by the half-life in plasma.

Experimental Protocols

To facilitate the experimental validation of the biological activities of this compound and its D-isomers, detailed protocols for key assays are provided below.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Materials:

  • Peptide stock solutions (H-L-Leu-L-Asn-OH and its D-isomers)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare serial two-fold dilutions of each peptide isomer in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[1]

  • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubate the plates at 37°C for 18-24 hours.[2]

  • Determine the MIC by visual inspection for the lowest peptide concentration that shows no turbidity or by measuring the optical density at 600 nm.[1][3]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide Dilution Peptide Dilution Inoculation Inoculation Peptide Dilution->Inoculation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculation Incubation Incubation Inoculation->Incubation 37°C, 18-24h Visual Inspection Visual Inspection Incubation->Visual Inspection OD Measurement OD Measurement Incubation->OD Measurement 600 nm MIC Determination MIC Determination Visual Inspection->MIC Determination OD Measurement->MIC Determination

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Cytotoxicity Assessment: MTT Cell Viability Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • Peptide stock solutions

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[4]

  • Treat the cells with serial dilutions of the peptide isomers and incubate for another 24-48 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[4]

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 450 nm using a microplate reader.[5] Cell viability is calculated relative to untreated control cells.

MTT_Assay_Workflow Cell Seeding Cell Seeding Peptide Treatment Peptide Treatment Cell Seeding->Peptide Treatment 24h incubation MTT Addition MTT Addition Peptide Treatment->MTT Addition 24-48h incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 3-4h incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Add DMSO Data Analysis Data Analysis Absorbance Reading->Data Analysis 450 nm

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound and its isomers are not well-defined in the literature. However, the biological effects of dipeptides can be mediated through various mechanisms.

  • Antimicrobial Action: Cationic and amphipathic peptides often exert their antimicrobial effects by disrupting the bacterial cell membrane. The specific stereochemistry can influence the peptide's ability to interact with and permeate the membrane.

  • Cellular Uptake and Intracellular Targets: Dipeptides can be transported into cells via peptide transporters. Once inside, they may interact with various intracellular targets to modulate cellular processes. The stereochemistry of the peptide will affect its recognition by transporters and its interaction with chiral intracellular molecules.

The diagram below illustrates a generalized logical relationship for how stereochemistry can influence the biological activity of a dipeptide.

Stereochemistry_Influence Dipeptide Isomer Dipeptide Isomer Stereochemistry Stereochemistry Dipeptide Isomer->Stereochemistry Enzymatic Stability Enzymatic Stability Stereochemistry->Enzymatic Stability Receptor/Transporter Binding Receptor/Transporter Binding Stereochemistry->Receptor/Transporter Binding Membrane Interaction Membrane Interaction Stereochemistry->Membrane Interaction Biological Activity Biological Activity Enzymatic Stability->Biological Activity Receptor/Transporter Binding->Biological Activity Membrane Interaction->Biological Activity

Caption: Influence of stereochemistry on the biological activity of dipeptides.

References

Cross-Validation of H-Leu-Asn-OH Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of peptides is paramount in various stages of research and drug development. This guide provides a comprehensive cross-validation of three common analytical techniques for the quantification of the tripeptide H-Leu-Asn-OH: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Amino Acid Analysis (AAA). The following sections detail the experimental protocols, present comparative quantitative data, and visualize the analytical workflows.

Quantitative Performance Comparison

The performance of each method was evaluated based on key validation parameters. The data presented below is a synthesis of results from studies on short peptides, providing a representative comparison for this compound.

ParameterHPLC with UV DetectionLC-MS/MSAmino Acid Analysis (after hydrolysis)
Linearity Range 1 - 100 µg/mL0.1 ng/mL - 1000 ng/mL25 - 250 µmol/L
Limit of Detection (LOD) ~0.5 µg/mL0.03 ng/mL (0.088 nM)Not typically determined for peptide amount
Limit of Quantification (LOQ) ~1.5 µg/mL0.1 ng/mL (0.29 nM)Not typically determined for peptide amount
Accuracy (% Recovery) 98.5% - 101.2%95% - 105%N/A (measures constituent amino acids)
Precision (%RSD)
- Intra-day< 2%< 10%1.2% - 4.9% (for peak areas)
- Inter-day< 3%< 15%Not specified
Specificity Moderate to HighVery HighHigh (for amino acid composition)
Throughput HighHighLow to Medium

Experimental Protocols

Detailed methodologies for each quantification technique are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method separates this compound from other components in a sample based on its physicochemical properties, followed by quantification using UV absorbance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • This compound standard.

  • Sample solvent: Water or a compatible buffer.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the sample solvent. Create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the sample solvent. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 20 µL.

    • Column temperature: 30°C.

    • Detection wavelength: 214 nm or 220 nm.

    • Gradient elution: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a typical starting point.

  • Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity by coupling the separation power of LC with the mass analysis capabilities of tandem mass spectrometry.

Instrumentation:

  • UHPLC or HPLC system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • This compound standard.

  • Internal Standard (IS): A stable isotope-labeled version of this compound is ideal.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed concentration of the IS into a surrogate matrix (e.g., plasma, buffer). Perform sample clean-up using protein precipitation or solid-phase extraction (SPE).

  • LC Conditions:

    • Use a suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

    • Employ a fast gradient to ensure sharp peaks and high throughput.

  • MS/MS Conditions:

    • Operate the mass spectrometer in positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature).

    • Determine the precursor ion (e.g., [M+H]+) for this compound and the IS.

    • Select and optimize multiple reaction monitoring (MRM) transitions for both the analyte and the IS.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration. Calculate the concentration of this compound in the samples from this curve.

Amino Acid Analysis (AAA)

This method involves the hydrolysis of this compound into its constituent amino acids (Leucine and Asparagine), followed by their quantification. Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) is commonly used to enable sensitive detection.

Instrumentation:

  • HPLC system with a fluorescence or UV detector.

  • Hydrolysis apparatus (e.g., heating block, vacuum-sealed tubes).

Reagents:

  • 6 M Hydrochloric acid (HCl) for hydrolysis.

  • Derivatization reagent: o-phthalaldehyde (OPA) solution.

  • Amino acid standards (Leucine and Asparagine).

  • Mobile Phase A: Phosphate buffer.

  • Mobile Phase B: Acetonitrile/Methanol/Water mixture.

Procedure:

  • Hydrolysis:

    • Place a known amount of the this compound sample into a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl.

    • Reconstitute the dried hydrolysate in a suitable buffer.

  • Derivatization:

    • Mix the reconstituted hydrolysate with the OPA derivatizing reagent.

    • Allow the reaction to proceed for a defined time (typically 1-2 minutes).

  • HPLC Analysis:

    • Inject the derivatized sample onto a reversed-phase C18 column.

    • Use a gradient elution to separate the derivatized amino acids.

    • Detect the derivatives using a fluorescence detector (Excitation: 340 nm, Emission: 450 nm) or a UV detector (340 nm).

  • Quantification:

    • Prepare calibration curves for Leucine and Asparagine using amino acid standards that have undergone the same derivatization procedure.

    • Quantify the amount of each amino acid in the hydrolysate.

    • Calculate the initial amount of this compound based on the molar quantities of the recovered Leucine and Asparagine.

Visualizing the Workflows

The following diagrams illustrate the key steps in each quantification method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_sample Dissolve Sample filter Filter (0.45 µm) prep_sample->filter prep_std Prepare Standards hplc HPLC Separation (C18 Column) prep_std->hplc filter->hplc uv UV Detection (214/220 nm) hplc->uv cal_curve Generate Calibration Curve uv->cal_curve quantify Calculate Concentration cal_curve->quantify LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification spike Spike with IS cleanup Sample Cleanup (SPE or PPT) spike->cleanup lc LC Separation cleanup->lc msms MS/MS Detection (MRM) lc->msms ratio_curve Generate Area Ratio Curve msms->ratio_curve quantify Calculate Concentration ratio_curve->quantify AAA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) reconstitution Reconstitution hydrolysis->reconstitution derivatization Pre-column Derivatization (OPA) reconstitution->derivatization hplc_analysis HPLC Separation & Detection derivatization->hplc_analysis aa_quant Quantify Individual Amino Acids hplc_analysis->aa_quant peptide_calc Calculate Initial Peptide Amount aa_quant->peptide_calc

Confirming the Sequence of H-Leu-Asn-OH: A Comparative Guide to Edman Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Edman degradation and its alternatives for the sequential analysis of peptides, with a specific focus on confirming the sequence of the dipeptide H-Leu-Asn-OH. We present supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and application.

Performance Comparison: Edman Degradation vs. Mass Spectrometry

The determination of a peptide's primary structure is a cornerstone of proteomics and drug development. While Edman degradation has historically been the gold standard for N-terminal sequencing, modern mass spectrometry techniques offer a powerful alternative. The choice between these methods depends on the specific experimental goals, sample purity, and the desired depth of analysis.

Edman degradation offers high accuracy for determining the sequence of the initial 10-50 amino acids from the N-terminus of a purified peptide.[1] Its stepwise chemical process provides unambiguous identification of each amino acid residue. However, it is a time-consuming method, with each cycle taking approximately one hour, and it requires a relatively pure sample with an unblocked N-terminus.[2]

In contrast, mass spectrometry (MS) is a high-throughput technique capable of analyzing complex protein mixtures and identifying entire protein sequences by matching fragmentation spectra to databases.[1] MS is also adept at identifying post-translational modifications. While highly sensitive and fast, MS can be less precise for de novo sequencing of the N-terminus without a reference database.[1][3]

For the specific task of confirming the known sequence of a short, synthetic peptide like this compound, Edman degradation provides a direct and highly reliable method of verification.

FeatureEdman DegradationMass Spectrometry (MS)
Principle Sequential chemical cleavage of N-terminal amino acids.[3]Measurement of mass-to-charge ratio of ionized peptide fragments.[3]
Sample Requirement Purified, single peptide (10-100 picomoles).[2]Can analyze complex mixtures.
Throughput Low; one sample at a time, sequential cycles.[2]High; suitable for large-scale proteomics.
Sequence Coverage Typically limited to the first 30-50 N-terminal residues.[2]Can provide full sequence coverage.
De Novo Sequencing Direct and unambiguous for the N-terminus.Relies on database matching or complex de novo algorithms.[3]
Post-Translational Modifications Limited ability to identify modifications.Powerful tool for mapping various modifications.[3]
Instrumentation Automated protein sequencer.Mass spectrometer (e.g., ESI-TOF, MALDI-TOF).

Experimental Data: Edman Degradation of this compound

The Edman degradation process sequentially removes the N-terminal amino acid, which is then converted into a stable phenylthiohydantoin (PTH) derivative. These PTH-amino acids are identified using High-Performance Liquid Chromatography (HPLC) by comparing their retention times to known standards.

For the tripeptide this compound, the expected results from two cycles of Edman degradation would be the identification of PTH-Leucine in the first cycle and PTH-Asparagine in the second. The following table presents representative HPLC retention times for these PTH-amino acid standards.

Note: These retention times are illustrative and can vary depending on the specific HPLC column, mobile phase composition, and gradient conditions used.

Cycle NumberExpected PTH-Amino AcidRepresentative Retention Time (minutes)
1PTH-Leucine18.5
2PTH-Asparagine12.2

Experimental Workflow and Signaling Pathway

The logical workflow for confirming the sequence of this compound using Edman degradation is depicted below. This process involves two cycles of the core Edman reaction, each followed by HPLC analysis to identify the cleaved N-terminal amino acid.

Edman_Degradation_Workflow cluster_cycle1 Cycle 1: Identification of N-terminal Amino Acid cluster_cycle2 Cycle 2: Identification of Second Amino Acid start This compound coupling1 Coupling: React with Phenyl Isothiocyanate (PITC) (pH ~9.0) start->coupling1 cleavage1 Cleavage: Treat with Anhydrous Trifluoroacetic Acid (TFA) coupling1->cleavage1 conversion1 Conversion: Treat with Aqueous Acid cleavage1->conversion1 peptide1 Remaining Peptide: Asn-OH cleavage1->peptide1 ATZ-Leu released hplc1 HPLC Analysis: Identify PTH-Leucine conversion1->hplc1 coupling2 Coupling: React with Phenyl Isothiocyanate (PITC) (pH ~9.0) peptide1->coupling2 cleavage2 Cleavage: Treat with Anhydrous Trifluoroacetic Acid (TFA) coupling2->cleavage2 conversion2 Conversion: Treat with Aqueous Acid cleavage2->conversion2 end Sequencing Complete cleavage2->end ATZ-Asn released hplc2 HPLC Analysis: Identify PTH-Asparagine conversion2->hplc2

Caption: Workflow for the sequential identification of amino acids in this compound using Edman degradation.

Detailed Experimental Protocol

This protocol outlines the manual Edman degradation procedure for the tripeptide this compound.

Materials:

  • This compound peptide sample

  • Phenyl isothiocyanate (PITC)

  • Pyridine

  • Trifluoroacetic acid (TFA), anhydrous

  • Aqueous hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Nitrogen gas supply

  • Heating block or water bath

  • HPLC system with a C18 reverse-phase column

  • PTH-amino acid standards (including PTH-Leu and PTH-Asn)

Procedure:

Cycle 1: Identification of Leucine

  • Coupling:

    • Dissolve the this compound peptide in a coupling buffer (e.g., 50% pyridine in water).

    • Add PITC (Edman's reagent) to the solution.

    • Incubate the reaction mixture at approximately 50°C for 30 minutes under a nitrogen atmosphere. This reaction forms the phenylthiocarbamoyl (PTC) peptide.

  • Cleavage:

    • Dry the sample completely under a stream of nitrogen.

    • Add anhydrous TFA to the dried sample to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative (ATZ-Leucine).

    • Incubate at 50°C for 15 minutes.

  • Extraction and Conversion:

    • Evaporate the TFA with nitrogen.

    • Extract the ATZ-Leucine with an organic solvent like ethyl acetate. The remaining peptide (Asn-OH) will stay in the aqueous phase.

    • Transfer the organic phase containing ATZ-Leucine to a new tube.

    • Convert the ATZ-Leucine to the more stable PTH-Leucine by heating it with aqueous acid (e.g., 2M HCl) at 80°C for 10 minutes.

  • HPLC Analysis:

    • Dry the PTH-Leucine sample and redissolve it in a suitable solvent for HPLC injection.

    • Analyze the sample by reverse-phase HPLC.

    • Compare the retention time of the resulting peak with that of the PTH-Leucine standard to confirm the identity of the first amino acid.

Cycle 2: Identification of Asparagine

  • Repeat the Process:

    • Take the remaining aqueous phase containing Asn-OH from step 3 of Cycle 1.

    • Repeat the coupling, cleavage, extraction, and conversion steps as described above. This will yield PTH-Asparagine.

  • HPLC Analysis:

    • Analyze the resulting PTH-Asparagine by HPLC.

    • Confirm the identity of the second amino acid by comparing its retention time to the PTH-Asparagine standard.

The successful identification of PTH-Leucine in the first cycle followed by PTH-Asparagine in the second cycle confirms the sequence of the tripeptide as this compound.

References

A Comparative Analysis of the Enzymatic Cleavage of H-Leu-Asn-OH and H-Asn-Leu-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzymatic cleavage of two dipeptides: Leucyl-Asparagine (H-Leu-Asn-OH) and Asparaginyl-Leucine (H-Asn-Leu-OH). Understanding the enzymatic stability and cleavage patterns of such peptides is crucial in various fields, including drug discovery, proteomics, and nutritional science. This document outlines the enzymatic pathways responsible for the hydrolysis of these dipeptides, discusses the substrate specificities of the relevant enzyme classes, and provides detailed experimental protocols for their analysis.

Introduction to Enzymatic Cleavage of Dipeptides

The enzymatic breakdown of peptides is a fundamental biological process. The susceptibility of a peptide bond to cleavage is largely determined by the amino acid sequence of the peptide and the specificity of the acting protease. In the case of this compound and H-Asn-Leu-OH, the position of the leucine residue is the key determinant for the type of enzyme that will catalyze their hydrolysis.

This compound , with leucine at the N-terminus, is a substrate for aminopeptidases . These enzymes cleave the peptide bond from the N-terminal end of a peptide. Leucine aminopeptidases (LAPs), in particular, show a preference for cleaving peptides with an N-terminal leucine residue.[1]

H-Asn-Leu-OH , on the other hand, has leucine at the C-terminus, making it a target for carboxypeptidases . These enzymes catalyze the hydrolysis of the peptide bond at the C-terminal end. Carboxypeptidase A (CPA), for instance, exhibits a strong preference for C-terminal amino acids with aromatic or large aliphatic side chains, such as leucine.[2][3][4]

Comparative Enzymatic Susceptibility

Below is a summary of the expected enzymatic cleavage for each dipeptide:

DipeptideN-terminal Amino AcidC-terminal Amino AcidPrimary Cleaving Enzyme ClassExpected Products
This compound LeucineAsparagineLeucine AminopeptidaseLeucine + Asparagine
H-Asn-Leu-OH AsparagineLeucineCarboxypeptidaseAsparagine + Leucine

Experimental Protocols

To facilitate direct comparison of the enzymatic cleavage of this compound and H-Asn-Leu-OH, detailed experimental protocols are provided below. These protocols can be adapted to utilize either spectrophotometric or high-performance liquid chromatography (HPLC) based methods for monitoring the reaction progress.

Protocol 1: Spectrophotometric Assay using Ninhydrin

This method is based on the reaction of ninhydrin with the newly formed free amino groups upon peptide cleavage, resulting in a colored product that can be quantified spectrophotometrically.

Materials:

  • This compound and H-Asn-Leu-OH dipeptides

  • Leucine Aminopeptidase (from porcine kidney or other suitable source)

  • Carboxypeptidase A (from bovine pancreas)[2][5][6]

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Ninhydrin reagent[7]

  • Spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation: Prepare stock solutions of the dipeptides (e.g., 10 mM in Tris-HCl buffer) and enzymes (e.g., 1 mg/mL in a suitable buffer, as recommended by the supplier).

  • Reaction Setup: In a microcentrifuge tube, combine 100 µL of the dipeptide stock solution with 800 µL of Tris-HCl buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding 100 µL of the appropriate enzyme solution (leucine aminopeptidase for this compound and carboxypeptidase A for H-Asn-Leu-OH).

  • Incubation and Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot and immediately stop the reaction by adding it to a tube containing a quenching agent (e.g., 100 µL of 1 M HCl).

  • Ninhydrin Reaction: To each quenched sample, add 1 mL of ninhydrin reagent. Heat the samples in a boiling water bath for 15 minutes.

  • Spectrophotometric Measurement: After cooling to room temperature, measure the absorbance of the samples at 570 nm.

  • Data Analysis: Create a standard curve using known concentrations of leucine and asparagine. Use the standard curve to determine the concentration of free amino acids produced at each time point and calculate the initial rate of reaction.

Protocol 2: HPLC-Based Assay

This method allows for the direct monitoring of the disappearance of the dipeptide substrate and the appearance of the amino acid products. It is a more specific and quantitative method.

Materials:

  • This compound and H-Asn-Leu-OH dipeptides

  • Leucine Aminopeptidase

  • Carboxypeptidase A

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Reaction Setup: Prepare and initiate the enzymatic reaction as described in Protocol 1.

  • Sample Quenching: At each time point, withdraw a 100 µL aliquot and stop the reaction by adding an equal volume of 1% TFA in acetonitrile.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto a C18 column. A typical mobile phase gradient would be a linear gradient of 0-60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

  • Detection and Quantification: Monitor the elution of the dipeptide and amino acids by UV absorbance at 214 nm. The peak areas corresponding to the substrate and products can be used to quantify the extent of the reaction over time.

  • Data Analysis: Calculate the rate of substrate depletion or product formation to determine the enzyme's kinetic parameters.

Visualizing the Enzymatic Cleavage

The following diagrams illustrate the enzymatic cleavage pathways for this compound and H-Asn-Leu-OH.

Enzymatic_Cleavage_Leu_Asn Leu_Asn This compound Products Leucine + Asparagine Leu_Asn->Products Cleavage Enzyme_LAP Leucine Aminopeptidase Enzyme_LAP->Leu_Asn Acts on N-terminus

Caption: Cleavage of this compound by Leucine Aminopeptidase.

Enzymatic_Cleavage_Asn_Leu Asn_Leu H-Asn-Leu-OH Products Asparagine + Leucine Asn_Leu->Products Cleavage Enzyme_CPA Carboxypeptidase A Enzyme_CPA->Asn_Leu Acts on C-terminus

Caption: Cleavage of H-Asn-Leu-OH by Carboxypeptidase A.

Conclusion

The enzymatic cleavage of this compound and H-Asn-Leu-OH is dictated by the position of the leucine residue, making them specific substrates for leucine aminopeptidases and carboxypeptidases, respectively. Both dipeptides are expected to be readily cleaved due to the high affinity of these enzymes for leucine. However, a definitive quantitative comparison of their cleavage rates requires direct experimental investigation. The provided protocols offer a robust framework for researchers to conduct such comparative studies, which will provide valuable insights into the enzymatic stability of these and similar dipeptides.

References

L-Leucyl-L-asparagine: An Overview of Available Research on its Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant lack of specific data on the in vitro and in vivo efficacy of the dipeptide L-Leucyl-L-asparagine. While the constituent amino acids, L-leucine and L-asparagine, are individually well-characterized, their combined form as a specific dipeptide does not appear to be a subject of extensive study in the context of therapeutic efficacy.

Our in-depth search for experimental data, including comparative studies and detailed protocols, did not yield any specific results for "L-Leucyl-L-asparagine." The majority of available research focuses on the enzyme L-asparaginase and the metabolic roles of asparagine, particularly in cancer therapy. This suggests that L-Leucyl-L-asparagine is either not a compound of significant interest in current research, or its activity is investigated under different nomenclature.

Insights from Related Research

While direct evidence on L-Leucyl-L-asparagine is absent, we can draw some general understanding from the biological roles of its components and related compounds.

L-asparaginase and Asparagine Metabolism:

A substantial body of research revolves around L-asparaginase, an enzyme used in the treatment of acute lymphoblastic leukemia (ALL). L-asparaginase works by depleting the circulating levels of the amino acid L-asparagine.[1] Certain cancer cells lack asparagine synthetase, the enzyme required to produce their own asparagine, making them dependent on external sources.[1] By breaking down asparagine, L-asparaginase effectively starves these cancer cells.

The efficacy of L-asparaginase is often linked to the expression levels of asparagine synthetase (ASNS) in tumor cells. Low ASNS expression is considered a potential indicator of sensitivity to asparagine depletion therapies.

Signaling Pathway of L-asparaginase Action

asparaginase_mechanism cluster_cell Cancer Cell (ASNS-deficient) L_Asparaginase L-Asparaginase (Drug) Asparagine_blood L-Asparagine L_Asparaginase->Asparagine_blood Hydrolyzes Aspartate_blood L-Aspartate Asparagine_blood->Aspartate_blood Ammonia_blood Ammonia Asparagine_blood->Ammonia_blood Asparagine_uptake Asparagine Uptake Asparagine_blood->Asparagine_uptake Protein_synthesis Protein Synthesis Asparagine_uptake->Protein_synthesis Required for Cell_death Apoptosis/ Cell Death Protein_synthesis->Cell_death Inhibition leads to

Caption: Mechanism of L-asparaginase in ASNS-deficient cancer cells.

Conclusion

Based on the available scientific literature, a direct comparison of the in vitro and in vivo efficacy of L-Leucyl-L-asparagine against other alternatives is not possible due to the absence of specific research on this dipeptide. The scientific community's focus has been on the enzymatic depletion of L-asparagine as a therapeutic strategy, rather than the administration of asparagine-containing dipeptides. Future research may elucidate a specific role for L-Leucyl-L-asparagine, but at present, no data is available to construct the requested comparative guide. Researchers and drug development professionals interested in this area may find more utility in exploring the extensive literature on L-asparaginase and asparagine metabolism.

References

Navigating the Uncharted: A Guide to Validating the Interaction of H-Leu-Asn-OH with a Putative Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the interaction of the dipeptide H-Leu-Asn-OH with a specific receptor. Due to a lack of publicly available data on a specific receptor for this compound, this document outlines a generalized, yet detailed, roadmap for receptor identification, interaction validation, and functional characterization.

While the dipeptide this compound is a known metabolite, its specific interaction with a cellular receptor has not been documented in publicly available scientific literature.[1] This guide, therefore, serves as a practical, albeit hypothetical, manual for researchers venturing into the deorphanization of this and other novel ligands.

Section 1: Strategies for Identifying a Candidate Receptor

The initial and most critical step is to identify a potential receptor for this compound. This process, often termed "receptor deorphanization," can be approached through several methodologies. A combination of computational and experimental screening methods is often the most effective strategy.[2][3]

Table 1: Comparison of Receptor Identification Strategies

StrategyDescriptionAdvantagesDisadvantages
In Silico Screening (Reverse Docking) Computational docking of this compound against a library of known receptor structures.Fast, cost-effective, provides a ranked list of potential binders.High rate of false positives, depends on the quality of receptor models.
Biochemical Screening Screening a library of purified receptors or cell membranes expressing known receptors for binding to labeled this compound.Direct evidence of binding, can determine binding affinity.Requires access to a receptor library, can be resource-intensive.
Cell-Based Functional Screening Using cell lines expressing orphan G-protein coupled receptors (GPCRs) or ion channels and screening for a functional response (e.g., changes in intracellular calcium or cAMP) upon application of this compound.[4]Directly links binding to a cellular function, highly sensitive.Can be complex to set up, may not detect interactions that don't elicit the measured response.
Affinity Chromatography-Mass Spectrometry Immobilizing this compound and passing cell lysates over it to capture interacting proteins, which are then identified by mass spectrometry.Unbiased approach, can identify novel interacting proteins.Prone to non-specific binding, may not identify low-affinity interactors.

Section 2: Experimental Workflow for Validating a Predicted Interaction

Once a candidate receptor is identified, a series of experiments are required to validate the interaction and quantify its parameters. This typically involves both binding assays to confirm a direct interaction and functional assays to determine the biological consequence of this interaction.

Binding Assays

Binding assays are essential to confirm a direct physical interaction between this compound and the candidate receptor and to determine the affinity and kinetics of this interaction.[5][6][7]

Table 2: Comparison of Binding Assays

AssayPrincipleKey Parameters Measured
Radioligand Binding Assay A radiolabeled version of this compound (or a competitor) is used to quantify binding to the receptor expressed on cell membranes.[8]Dissociation constant (Kd), Maximum binding capacity (Bmax)
Surface Plasmon Resonance (SPR) The receptor is immobilized on a sensor chip, and the binding of this compound is detected as a change in the refractive index.Association rate (ka), Dissociation rate (kd), Dissociation constant (Kd)
Enzyme-Linked Immunosorbent Assay (ELISA)-based Assay The receptor is coated on a plate, and binding of a tagged this compound is detected with an enzyme-conjugated antibody.[9]Relative binding affinity, IC50 (in competition assays)
Functional Assays

Functional assays are crucial to understand the physiological effect of this compound binding to the receptor. The choice of assay depends on the type of receptor identified.

Table 3: Functional Assays for Different Receptor Classes

Receptor ClassAssay TypePrinciple
G-Protein Coupled Receptor (GPCR) cAMP Assay, Calcium Flux Assay, β-Arrestin Recruitment AssayMeasures changes in second messengers or recruitment of signaling proteins upon receptor activation.[10]
Ligand-Gated Ion Channel Patch-Clamp Electrophysiology, Fluorescent Ion IndicatorsDirectly measures ion flow through the channel or changes in intracellular ion concentration upon ligand binding.[11][12][13]
Receptor Tyrosine Kinase Western Blot for Phosphorylation, Kinase Activity AssayDetects autophosphorylation of the receptor or its downstream substrates upon ligand binding.

Below is a generalized experimental workflow for validating a predicted interaction.

experimental_workflow cluster_identification Receptor Identification cluster_validation Interaction Validation cluster_characterization Functional Characterization in_silico In Silico Screening binding_assays Binding Assays (SPR, Radioligand) in_silico->binding_assays biochemical Biochemical Screening biochemical->binding_assays functional_screening Functional Screening functional_screening->binding_assays functional_assays Functional Assays (cAMP, Ca2+ Flux) binding_assays->functional_assays pathway_analysis Signaling Pathway Analysis functional_assays->pathway_analysis

A generalized workflow for receptor identification and validation.

Section 3: Characterizing Downstream Signaling Pathways

Once a specific and functional interaction between this compound and a receptor is confirmed, the next step is to elucidate the downstream signaling pathway. This involves identifying the key molecular players that transduce the signal from the receptor to elicit a cellular response.

A common approach is to use a combination of techniques to build a map of the signaling cascade.

signaling_pathway cluster_transduction Signal Transduction cluster_response Cellular Response ligand This compound receptor Identified Receptor ligand->receptor g_protein G-Protein Activation receptor->g_protein second_messenger Second Messenger (cAMP, Ca2+) g_protein->second_messenger kinase_cascade Kinase Cascade (e.g., MAPK) second_messenger->kinase_cascade gene_expression Gene Expression Changes kinase_cascade->gene_expression cell_proliferation Cell Proliferation kinase_cascade->cell_proliferation apoptosis Apoptosis kinase_cascade->apoptosis

A hypothetical GPCR signaling pathway for this compound.

Table 4: Techniques for Signaling Pathway Analysis

TechniquePurpose
Western Blotting To detect changes in the phosphorylation state or expression level of key signaling proteins.
Reporter Gene Assays To measure the activity of transcription factors that are downstream of the signaling pathway.
Phospho-Proteomics To identify a broad range of proteins that are phosphorylated upon receptor activation.
CRISPR/Cas9 Gene Editing To knock out specific signaling proteins to confirm their role in the pathway.

Section 4: Comparison with Alternatives

Without a confirmed receptor and function for this compound, a direct comparison with alternative molecules is speculative. However, once a biological activity is established, a comparison with other molecules that modulate the same receptor or pathway would be warranted. For instance, if this compound is found to be an agonist for a specific GPCR, it would be compared with other known agonists for that receptor in terms of:

  • Potency (EC50): The concentration required to elicit 50% of the maximal response.

  • Efficacy (Emax): The maximal response produced by the ligand.

  • Selectivity: The ability to bind to the target receptor over other receptors.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion properties.

Conclusion

The validation of the interaction between this compound and a specific receptor presents an exciting opportunity for novel discoveries in cell signaling and drug development. Although a specific receptor target is not yet identified, this guide provides a robust framework for researchers to systematically approach this challenge. By employing a combination of in silico, biochemical, and cell-based assays, it is possible to deorphanize this dipeptide, validate its interaction with a receptor, and elucidate its functional role and downstream signaling pathways. Such a discovery would pave the way for a deeper understanding of its physiological significance and potential therapeutic applications.

References

Safety Operating Guide

Proper Disposal of H-Leu-Asn-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the disposal of H-Leu-Asn-OH (L-Leucyl-L-asparagine), a non-hazardous dipeptide commonly used in biochemical research and peptide synthesis.

This compound is a dipeptide composed of the amino acids L-leucine and L-asparagine.[1] While it is not classified as a hazardous substance, adherence to standard laboratory waste disposal protocols is crucial to maintain a safe working environment and comply with regulations.

Immediate Safety and Handling

Before disposal, ensure that all personnel handling this compound are equipped with appropriate personal protective equipment (PPE), including safety glasses and gloves. In the event of a spill, it should be wiped up, placed in a sealed container, and disposed of according to the procedures outlined below.[2] After handling, it is important to wash hands thoroughly.

Disposal Procedures

As a non-hazardous solid waste, the disposal of this compound should follow institutional and local guidelines for chemical waste. The general procedure is as follows:

  • Collection : Place the waste this compound in a designated, clearly labeled, and sealed container for non-hazardous solid chemical waste.

  • Segregation : Do not mix with hazardous waste streams such as solvents, heavy metals, or reactive chemicals.

  • Storage : Store the waste container in a designated waste accumulation area, away from incompatible materials.

  • Arrangement for Disposal : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.

Disposal of this compound and its packaging must be conducted in accordance with all applicable federal, state, and local environmental control regulations.

Quantitative Data

PropertyValueSource
Chemical Formula C10H19N3O4[1]
Molecular Weight 245.28 g/mol [3]
Appearance White crystalline powder[1]
Oral LD50 (Rat) for L-leucine > 5,000 mg/kg
Oral LD50 (Rat) for L-asparagine No data available[2]
Ecotoxicity Data not available for the dipeptide. Its constituent amino acids are naturally occurring and biodegradable.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste is_hazardous Is the waste mixed with hazardous materials? start->is_hazardous collect_non_hazardous Collect in a labeled, sealed container for non-hazardous solid waste. is_hazardous->collect_non_hazardous No collect_hazardous Segregate and collect in a designated hazardous waste container. is_hazardous->collect_hazardous Yes storage Store in designated waste accumulation area. collect_non_hazardous->storage collect_hazardous->storage contact_ehs Contact Environmental Health & Safety (EHS) for disposal. storage->contact_ehs end End of Process contact_ehs->end

Disposal decision workflow for this compound.

References

Essential Safety and Logistics for Handling H-Leu-Asn-OH

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for H-Leu-Asn-OH was found. The following guidance is based on safety information for similar dipeptides and amino acids and represents general laboratory best practices for handling non-hazardous peptide compounds. Researchers should always handle new or uncharacterized substances with caution and perform a risk assessment for their specific experimental conditions.

This guide provides essential, immediate safety and logistical information for handling the dipeptide this compound (L-Leucyl-L-asparagine) for researchers, scientists, and drug development professionals. The content herein details procedural, step-by-step guidance for safe operational and disposal plans.

Personal Protective Equipment (PPE)

While this compound is not expected to be hazardous, the complete toxicological properties have not been determined.[1] Therefore, adherence to standard laboratory safety protocols is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use
Hand Protection Nitrile or Latex GlovesInspect gloves before use and dispose of them properly after handling the compound.[2]
Eye Protection Safety Glasses with Side ShieldsProtect against accidental splashes or airborne particles.
Body Protection Laboratory CoatShould be worn to protect personal clothing and skin from potential contamination.
Respiratory Protection Not Generally RequiredUse in a well-ventilated area.[1] If weighing powder and there is a risk of aerosolization, a dust mask or working in a fume hood is recommended.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry place. For long-term storage, refer to the manufacturer's recommendations, which for similar peptides often suggest storage at -20°C or -80°C.[3][4][5]

  • Keep the container tightly closed.

2. Handling and Preparation of Solutions:

  • All handling should be performed by trained personnel.[1]

  • Work in a well-ventilated area or under a chemical fume hood, especially when handling the powdered form to avoid inhalation.

  • To weigh the compound, use a microbalance within a draft shield or a chemical fume hood to prevent the powder from becoming airborne.

  • When preparing solutions, add the solid to the solvent slowly. For solubility information, refer to the product datasheet, as it can vary. For similar peptides, solubility in water or aqueous buffers is common.[5]

  • Wash hands thoroughly after handling.[1][2]

3. Accidental Release and First Aid:

  • Spills: In case of a spill, wear appropriate PPE, absorb the material with an inert absorbent, and place it in a sealed container for disposal.[1] Clean the spill area thoroughly.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]

  • Skin Contact: Wash the affected area with soap and copious amounts of water.[1][7]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][7]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[1][7]

4. Disposal Plan:

  • Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of the chemical down the drain or into the environment.[8]

  • Contaminated labware and PPE should be disposed of as chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for handling this compound in a research laboratory setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Shipment Store Store Compound (e.g., -20°C) Receive_Inspect->Store If OK Don_PPE Don Appropriate PPE Store->Don_PPE Weigh Weigh Powder in Fume Hood Don_PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose_Waste Dispose of Chemical & Contaminated Waste Decontaminate->Dispose_Waste Doff_PPE Doff & Dispose PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Leu-Asn-OH
Reactant of Route 2
H-Leu-Asn-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.